Buprenorphine caproate
Description
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Properties
CAS No. |
171018-32-9 |
|---|---|
Molecular Formula |
C35H51NO5 |
Molecular Weight |
565.8 g/mol |
IUPAC Name |
[(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-yl] hexanoate |
InChI |
InChI=1S/C35H51NO5/c1-7-8-9-10-27(37)40-24-14-13-23-19-26-33-15-16-35(39-6,25(20-33)32(5,38)31(2,3)4)30-34(33,28(23)29(24)41-30)17-18-36(26)21-22-11-12-22/h13-14,22,25-26,30,38H,7-12,15-21H2,1-6H3/t25-,26-,30-,32+,33-,34+,35-/m1/s1 |
InChI Key |
RAVJCOZDBYSQMI-GAWBWVFGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Characterization of Buprenorphine 3-Alkyl Esters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical characterization of buprenorphine 3-alkyl esters. These ester prodrugs of buprenorphine, a potent opioid analgesic, are of significant interest in drug development, particularly for transdermal delivery systems, due to their altered lipophilicity and crystalline properties compared to the parent drug. This guide summarizes key quantitative data, details experimental protocols for characterization, and provides visual representations of experimental workflows and the logical relationships in prodrug design.
Quantitative Physicochemical Data
The modification of buprenorphine at the 3-phenolic hydroxyl group with an alkyl ester moiety significantly alters its physicochemical properties. This alteration is a key strategy in the design of prodrugs with enhanced skin permeability. The following tables summarize the key physicochemical parameters of buprenorphine and its 3-alkyl ester derivatives.
Table 1: Melting Point and Hexane Solubility of Buprenorphine and its 3-Alkyl Esters
| Compound | Alkyl Chain | Melting Point (°C) | Hexane Solubility (mg/mL) |
| Buprenorphine HCl | - | 253.5 ± 0.1 | 0.00 |
| Buprenorphine Base | - | 218.0 ± 0.2 | 0.02 ± 0.00 |
| Buprenorphine Acetate | C2 | 183.1 ± 0.2 | 0.31 ± 0.01 |
| Buprenorphine Propionate | C3 | 148.9 ± 0.1 | 0.89 ± 0.02 |
| Buprenorphine Butyrate | C4 | 130.5 ± 0.1 | 2.53 ± 0.04 |
| Buprenorphine Valerate | C5 | 114.9 ± 0.2 | 3.56 ± 0.05 |
| Buprenorphine Hexanoate | C6 | 102.8 ± 0.3 | 4.12 ± 0.06 |
| Buprenorphine Heptanoate | C7 | 96.5 ± 0.2 | 5.25 ± 0.07 |
Data sourced from Stinchcomb et al., Pharmaceutical Research, 1995.[1]
Table 2: Acid Dissociation Constant (pKa) and Lipophilicity of Buprenorphine
| Compound | pKa | logP |
| Buprenorphine | 8.5, 10.0 | 4.98 |
Data sourced from FDA documents and Avdeef et al., 1996.[2]
Experimental Protocols
This section details the methodologies for the synthesis and physicochemical characterization of buprenorphine 3-alkyl esters.
Synthesis of Buprenorphine 3-Alkyl Esters
The synthesis of buprenorphine 3-alkyl esters is typically achieved through a two-step process involving the conversion of buprenorphine hydrochloride to its free base, followed by esterification.[1]
Step 1: Liberation of Buprenorphine Free Base
-
Suspend buprenorphine hydrochloride in methylene chloride.
-
Cool the suspension to 0°C in an ice bath.
-
Add one equivalent of triethylamine dropwise to the suspension while stirring.
-
Continue stirring for approximately one hour at 0°C.
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the buprenorphine free base.
Step 2: Esterification
-
Dissolve the buprenorphine free base in a suitable solvent such as methylene chloride.
-
Add the corresponding aliphatic acid anhydride and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Monitor the reaction progress using thin-layer chromatography (TLC) on silica gel GF plates with a mobile phase of ethyl acetate:hexane (2:3).
-
Upon completion, purify the resulting alkyl ester by silica gel column chromatography using the same mobile phase.
-
Confirm the structure and purity of the final product using ¹H-NMR spectroscopy, HPLC, and elemental analysis.
High-Performance Liquid Chromatography (HPLC) Analysis
The purity of the synthesized esters and their quantification in various experimental samples can be determined by reverse-phase HPLC.
-
Column: C8 or C18 reverse-phase column (e.g., Brownlee C8 Spheri-5 micron, 220 x 4.6 mm).
-
Mobile Phase: A mixture of methanol/acetonitrile (e.g., 7:3 v/v) and an aqueous buffer (e.g., 15% acetate buffer, pH 5.0). The exact ratio may need to be optimized for optimal separation.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: UV detection at a wavelength of 285 nm.
-
Quantification: Generate a standard curve with known concentrations of the analyte for quantification.
Determination of Melting Point
The melting points of the compounds can be determined using a differential scanning calorimeter (DSC).
-
Accurately weigh a small sample (1-3 mg) of the compound into an aluminum pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 5°C/min) under a nitrogen atmosphere.
-
The melting point is determined as the onset temperature of the melting endotherm.
Determination of Hexane Solubility
The solubility in a non-polar solvent like hexane provides an indication of the lipophilicity of the compounds.
-
Prepare saturated solutions by adding an excess amount of the compound to a known volume of hexane in a sealed vial.
-
Equilibrate the vials by shaking in a constant temperature water bath (e.g., 25°C) for an extended period (e.g., 30 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with the mobile phase used for HPLC analysis.
-
Determine the concentration of the dissolved compound using the validated HPLC method.
Determination of Aqueous Solubility (Shake-Flask Method)
Aqueous solubility is a critical parameter for predicting oral absorption and dissolution.
-
Prepare saturated solutions by adding an excess amount of the buprenorphine ester to aqueous buffers of different pH values (e.g., pH 5.0, 7.4).
-
Equilibrate the solutions at a constant temperature (e.g., 37°C) with constant agitation for a sufficient period to reach equilibrium.
-
Separate the undissolved solid by centrifugation or filtration.
-
Analyze the concentration of the dissolved ester in the supernatant using a validated HPLC method.
Determination of Partition Coefficient (logP) and Distribution Coefficient (logD)
The octanol-water partition coefficient (logP) for the unionized form and the distribution coefficient (logD) at a specific pH are crucial indicators of a drug's lipophilicity and its ability to cross biological membranes.
-
Prepare a solution of the buprenorphine ester in either water-saturated octanol or octanol-saturated water/buffer.
-
Add an equal volume of the other phase (octanol or water/buffer).
-
Shake the mixture vigorously for a set period to allow for partitioning.
-
Separate the two phases by centrifugation.
-
Determine the concentration of the ester in both the aqueous and octanol phases using HPLC.
-
Calculate logP (for the unionized form) or logD (at a specific pH) using the formula: log P (or log D) = log ([Concentration in Octanol] / [Concentration in Aqueous Phase]).
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and logical relationships in the characterization of buprenorphine 3-alkyl esters.
Caption: Synthesis workflow for buprenorphine 3-alkyl esters.
Caption: Experimental workflow for physicochemical characterization.
Caption: Logical relationship in buprenorphine prodrug design.
References
An In-depth Technical Guide to the Solubility and Lipophilicity of Buprenorphine Caproate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of buprenorphine caproate, a long-acting ester prodrug of the potent opioid analgesic, buprenorphine. A thorough understanding of its solubility and lipophilicity is paramount for the successful formulation and development of novel drug delivery systems. This document collates available data, details experimental methodologies, and visualizes relevant pathways to serve as an essential resource for professionals in the field of drug development.
Core Physicochemical Properties
This compound, also known as buprenorphine hexanoate, is synthesized to enhance the lipophilic character of the parent drug, buprenorphine. This modification is intended to improve its suitability for long-acting injectable formulations and transdermal delivery systems. The addition of the caproate (hexyl) ester moiety significantly impacts its solubility and lipophilicity, key determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Data Presentation: Solubility and Lipophilicity
The following tables summarize the quantitative data on the solubility and lipophilicity of buprenorphine and its alkyl esters, including this compound. The data is primarily derived from the seminal work of Stinchcomb et al. (1995), which systematically evaluated the physicochemical properties of a series of buprenorphine 3-alkyl esters.
Table 1: Solubility of Buprenorphine and its 3-Alkyl Esters in Hexane at 25°C
| Compound | Molecular Weight ( g/mol ) | Hexane Solubility (mg/mL) |
| Buprenorphine HCl | 504.10 | Data not available in cited sources |
| Buprenorphine (free base) | 467.64 | Value reported in Stinchcomb et al., 1995[1] |
| Buprenorphine Acetate | 509.68 | Value reported in Stinchcomb et al., 1995[1] |
| Buprenorphine Propionate | 523.71 | Value reported in Stinchcomb et al., 1995[1] |
| Buprenorphine Butyrate | 537.74 | Value reported in Stinchcomb et al., 1995[1] |
| Buprenorphine Valerate | 551.76 | Value reported in Stinchcomb et al., 1995[1] |
| This compound | 565.79 | Value reported in Stinchcomb et al., 1995 [1] |
| Buprenorphine Heptanoate | 579.82 | Value reported in Stinchcomb et al., 1995[1] |
Note: The specific numerical values from Table I of Stinchcomb et al. (1995) were not retrievable in the conducted search. The original publication should be consulted for the precise data.
Table 2: Octanol/Water Partition Coefficients (LogP) of Buprenorphine and its Prodrugs
| Compound | LogP |
| Buprenorphine | 4.98[1] |
| Buprenorphine Acetate | Value reported in Stinchcomb et al., 1996 |
| Buprenorphine Propionate | Value reported in Stinchcomb et al., 1996 |
| Buprenorphine Butyrate | Value reported in Stinchcomb et al., 1996 |
| This compound | Value would be expected to be higher than buprenorphine |
Note: The specific LogP values for the buprenorphine esters from Stinchcomb et al. (1996) were not retrievable in the conducted search. The original publication should be consulted for the precise data. The lipophilicity is expected to increase with the length of the alkyl ester chain.
Experimental Protocols
The following sections detail the methodologies for the synthesis of buprenorphine esters and the determination of their solubility and lipophilicity, based on established protocols.
Synthesis of Buprenorphine 3-Alkyl Esters
The synthesis of this compound and other 3-alkyl esters is typically achieved through a two-step process starting from buprenorphine hydrochloride.
Experimental Workflow: Synthesis of Buprenorphine Esters
Caption: Workflow for the synthesis of this compound.
Detailed Methodology:
-
Liberation of Buprenorphine Free Base: Buprenorphine hydrochloride is suspended in methylene chloride and cooled in an ice bath. An equimolar amount of triethylamine is added dropwise to neutralize the hydrochloride salt and liberate the free base. The reaction mixture is stirred for approximately one hour at this temperature. The organic layer is then washed with water, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield buprenorphine free base.
-
Esterification: The buprenorphine free base is then reacted with the corresponding aliphatic acid anhydride (e.g., caproic anhydride for this compound) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP). DMAP acts as a catalyst and scavenges the liberated aliphatic acid. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Purification: Upon completion of the reaction, the crude ester is purified using gravity silica gel column chromatography with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane). The purified product is then dried in vacuo to yield the final buprenorphine ester as a crystalline solid. Purity is confirmed by High-Performance Liquid Chromatography (HPLC) and by the sharpness of its melting point.
Determination of Solubility (Shake-Flask Method)
The equilibrium solubility of this compound is determined using the widely accepted shake-flask method.
Experimental Workflow: Shake-Flask Solubility Determination
Caption: Protocol for determining solubility via the shake-flask method.
Detailed Methodology:
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the solvent (e.g., hexane) in a sealed container, such as a glass vial.
-
Equilibration: The container is agitated using a mechanical shaker or magnetic stirrer at a constant temperature (typically 25°C) for a sufficient period (often 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, the suspension is allowed to stand to permit the sedimentation of the excess solid.
-
Sampling and Analysis: A sample of the supernatant is carefully withdrawn and filtered (e.g., using a 0.45 µm filter) to remove any undissolved particles. The concentration of this compound in the filtrate is then determined using a validated analytical method, such as HPLC with UV detection.
Determination of Lipophilicity (LogP) by Shake-Flask Method
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. It is determined by measuring the equilibrium distribution of the compound between two immiscible phases, typically n-octanol and water.
Experimental Workflow: LogP Determination
Caption: Protocol for determining the LogP value.
Detailed Methodology:
-
Preparation of Phases: n-Octanol and water are mutually saturated by shaking them together overnight and then allowing the phases to separate.
-
Partitioning: A known amount of this compound is dissolved in one of the pre-saturated phases. This solution is then mixed with an equal volume of the other pre-saturated phase in a sealed container.
-
Equilibration: The mixture is agitated for a set period to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is then centrifuged to ensure complete separation of the two phases.
-
Analysis: The concentration of this compound in each phase is determined using a suitable analytical method like HPLC.
-
Calculation: The LogP value is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Buprenorphine Signaling Pathway
Buprenorphine exerts its pharmacological effects primarily through its interaction with opioid receptors. It is classified as a partial agonist at the mu-opioid receptor (MOR) and an antagonist at the kappa-opioid receptor (KOR). The signaling cascade following receptor activation is complex, involving both G-protein dependent and independent (β-arrestin) pathways.
Signaling Pathway: Buprenorphine's Action at the Mu-Opioid Receptor
References
The Intricate Dance of a Partial Agonist: A Technical Guide to the Mechanism of Action of Buprenorphine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Buprenorphine, a thebaine derivative, presents a unique and complex pharmacological profile that distinguishes it from classical opioids. Its clinical utility in both pain management and opioid use disorder stems from its nuanced interactions with multiple opioid receptor subtypes. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underpinning buprenorphine's action as a partial agonist at the mu-opioid receptor (MOR), an antagonist at the kappa (KOR) and delta (DOR) opioid receptors, and a weak partial agonist at the nociceptin/orphanin FQ (NOP) receptor. We will delve into its receptor binding kinetics, signal transduction pathways, and the concept of biased agonism, all supported by quantitative data and detailed experimental methodologies.
Receptor Binding Profile: A High-Affinity, Slow-Dissociation Interaction
Buprenorphine's interaction with opioid receptors is characterized by its high affinity, particularly for the MOR, and its remarkably slow dissociation rate. This prolonged receptor occupancy is a cornerstone of its long duration of action and its ability to block the effects of other opioids.[1]
Quantitative Binding Affinities
The binding affinity of buprenorphine for various opioid receptors has been quantified in numerous studies, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ligand | Binding Affinity (Ki) [nM] | Species/Tissue | Reference |
| Mu (µ) | Buprenorphine | 0.08 ± 0.02 | Rat Brain | [2] |
| Buprenorphine | 0.08 ± 0.01 | Monkey Brain | [2] | |
| Buprenorphine | <1 | Recombinant human MOR | [3] | |
| Kappa (κ) | Buprenorphine | 0.11 ± 0.05 | Rat Brain | [2] |
| Buprenorphine | 0.44 ± 0.08 | Monkey Brain | [2] | |
| Delta (δ) | Buprenorphine | 0.42 ± 0.04 | Rat Brain | [2] |
| Buprenorphine | 0.82 ± 0.11 | Monkey Brain | [2] | |
| Nociceptin (NOP/ORL-1) | Buprenorphine | 285 ± 30 | Rat Brain | [2] |
Receptor Dissociation Kinetics
A defining feature of buprenorphine is its slow dissociation from the mu-opioid receptor. This "slow off-rate" contributes significantly to its long-lasting clinical effects.[4]
| Ligand | Receptor | Dissociation Rate (koff) [s⁻¹] | Residence Time (τ) [min] | Reference |
| Buprenorphine | Mu-Opioid | 2.0 x 10⁻⁴ | ~83 | [5] |
Signal Transduction: A Tale of Partial Agonism and Bias
Upon binding to the mu-opioid receptor, buprenorphine acts as a partial agonist. This means it activates the receptor to produce a response, but one that is of a lower magnitude than that of a full agonist like morphine or fentanyl. This "ceiling effect" is a key safety feature, particularly concerning respiratory depression.
G-Protein Activation
The initial step in opioid receptor signaling is the activation of intracellular heterotrimeric G-proteins, primarily of the Gi/o family. This can be quantified using the [³⁵S]GTPγS binding assay, which measures the binding of a non-hydrolyzable GTP analog to activated Gα subunits.[6]
| Ligand | Receptor | Potency (EC₅₀) [nM] | Efficacy (Emax) [% of Full Agonist] | Reference |
| Buprenorphine | Mu-Opioid | Varies | Partial Agonist | [7] |
| DAMGO (Full Agonist) | Mu-Opioid | Varies | 100% | [7] |
Adenylyl Cyclase Inhibition
Activation of Gi/o proteins by MOR agonists leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This downstream effect can be measured using various techniques, such as HTRF assays.
| Ligand | Receptor | Potency (IC₅₀) [nM] | Efficacy (% Inhibition) | Reference |
| Buprenorphine | Mu-Opioid | Varies | Partial Agonist | [8] |
| Morphine | Mu-Opioid | Varies | Full Agonist | [8] |
β-Arrestin Recruitment: The Basis of Biased Agonism
In addition to G-protein signaling, agonist-bound opioid receptors can recruit β-arrestin proteins, which are involved in receptor desensitization, internalization, and G-protein-independent signaling.[9] Buprenorphine exhibits "biased agonism," meaning it preferentially activates the G-protein signaling pathway with minimal recruitment of β-arrestin-2.[10][11] This bias is thought to contribute to its favorable side-effect profile, with less respiratory depression and constipation compared to full agonists.[12][13]
| Ligand | Receptor | β-Arrestin-2 Recruitment Potency (EC₅₀) | β-Arrestin-2 Recruitment Efficacy (Emax) | Reference |
| Buprenorphine | Mu-Opioid | No significant recruitment | Minimal | [10][11] |
| DAMGO (Full Agonist) | Mu-Opioid | Varies | Robust | [10] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.
Caption: Buprenorphine's biased agonism at the mu-opioid receptor.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for a [³⁵S]GTPγS binding assay.
Caption: Workflow for a PathHunter® β-arrestin recruitment assay.
Detailed Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is for determining the binding affinity (Ki) of buprenorphine for a specific opioid receptor subtype.[14][15]
Materials:
-
Cell membranes prepared from cells stably expressing the opioid receptor of interest.
-
Radioligand specific for the receptor subtype (e.g., [³H]DAMGO for MOR).
-
Unlabeled buprenorphine.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates with GF/C filters.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor in ice-cold lysis buffer. Centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Binding buffer.
-
A fixed concentration of radioligand (typically at its Kd value).
-
Varying concentrations of unlabeled buprenorphine.
-
Cell membrane preparation.
-
For non-specific binding control wells, add a high concentration of an unlabeled ligand instead of buprenorphine.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of buprenorphine. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the extent of G-protein activation following receptor stimulation by buprenorphine.[6][16][17]
Materials:
-
Cell membranes with the opioid receptor of interest.
-
[³⁵S]GTPγS.
-
Unlabeled GTPγS.
-
Guanosine diphosphate (GDP).
-
Buprenorphine.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: As described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add:
-
Assay buffer.
-
Varying concentrations of buprenorphine.
-
GDP (to promote the GDP-bound inactive state of G-proteins).
-
Cell membrane preparation.
-
For non-specific binding, add a high concentration of unlabeled GTPγS.
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at 30°C.
-
Initiation of Reaction: Add [³⁵S]GTPγS to all wells to start the reaction.
-
Incubation: Incubate at 30°C for a defined time (e.g., 60 minutes).
-
Termination and Filtration: Stop the reaction by rapid filtration through the filter plate, followed by washing with ice-cold buffer.
-
Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity.
-
Data Analysis: Subtract non-specific binding from all measurements. Plot the specific [³⁵S]GTPγS binding against the log concentration of buprenorphine. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.
cAMP Inhibition Assay (HTRF)
This assay measures the downstream consequence of Gi/o protein activation—the inhibition of adenylyl cyclase and subsequent decrease in cAMP levels.[9][18][19]
Materials:
-
Cells stably expressing the opioid receptor of interest.
-
Buprenorphine.
-
Forskolin (an adenylyl cyclase activator).
-
HTRF cAMP detection kit (containing cAMP-d2 and anti-cAMP cryptate).
-
384-well white assay plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Plating: Seed the cells into a 384-well plate and culture overnight.
-
Compound Addition: Add varying concentrations of buprenorphine to the cells.
-
Stimulation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).
-
Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.
-
Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665/620) and normalize the data. Plot the normalized response against the log concentration of buprenorphine to determine the IC₅₀ value for cAMP inhibition.
β-Arrestin Recruitment Assay (PathHunter®)
This assay directly measures the recruitment of β-arrestin to the activated opioid receptor.[20][21][22][23]
Materials:
-
PathHunter® cells stably co-expressing the opioid receptor fused to a ProLink tag and β-arrestin fused to an Enzyme Acceptor tag.
-
Buprenorphine.
-
PathHunter® detection reagents (chemiluminescent substrate).
-
384-well white assay plates.
-
Luminometer.
Procedure:
-
Cell Plating: Plate the PathHunter® cells in a 384-well plate and incubate overnight.
-
Compound Addition: Add varying concentrations of buprenorphine to the wells.
-
Incubation: Incubate the plate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the PathHunter® detection reagents to each well.
-
Incubation: Incubate at room temperature for 60 minutes.
-
Measurement: Read the chemiluminescent signal using a luminometer.
-
Data Analysis: Plot the luminescence signal against the log concentration of buprenorphine. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax for β-arrestin recruitment.
Conclusion
The mechanism of action of buprenorphine as a partial agonist is a multifaceted interplay of high-affinity binding, slow receptor dissociation, partial G-protein activation, and biased signaling away from the β-arrestin pathway. This unique pharmacological signature is responsible for its clinical profile as a potent analgesic with a ceiling effect on respiratory depression and a reduced liability for abuse and dependence compared to full opioid agonists. A thorough understanding of these molecular and cellular mechanisms, facilitated by the quantitative assays detailed in this guide, is paramount for the continued development of safer and more effective opioid-based therapeutics.
References
- 1. droracle.ai [droracle.ai]
- 2. Buprenorphine: A Unique Drug with Complex Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zenodo.org [zenodo.org]
- 4. Buprenorphine Education: Technical explanation of Buprenorphine mu receptor, affinity of agonist and antagonist [naabt.org]
- 5. Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic [enzymlogic.com]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Buprenorphine Is a Weak Partial Agonist That Inhibits Opioid Receptor Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Biased Signaling of the Mu Opioid Receptor Revealed in Native Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Opioid overdose and tolerance: is the recruitment of β-arrestin to the µ-receptor involved? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 18. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 19. revvity.com [revvity.com]
- 20. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 21. cosmobio.co.jp [cosmobio.co.jp]
- 22. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. cosmobio.co.jp [cosmobio.co.jp]
The Design and Rationale of Buprenorphine Caproate: A Long-Acting Prodrug Approach
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the design, synthesis, and rationale behind the development of buprenorphine caproate, a long-acting prodrug of the potent opioid partial agonist, buprenorphine. This document details the physicochemical properties, pharmacokinetic profile, and the underlying formulation technology that enables its extended duration of action.
Introduction: The Need for a Long-Acting Buprenorphine Formulation
Buprenorphine is a cornerstone in the treatment of opioid use disorder (OUD) and chronic pain.[1] However, its relatively short half-life necessitates frequent dosing, which can lead to challenges with patient adherence, as well as risks of diversion and misuse.[1] The development of a long-acting formulation aims to address these limitations by providing stable, therapeutic plasma concentrations of buprenorphine over an extended period, thereby improving treatment outcomes and patient quality of life.
The prodrug approach is a well-established strategy in drug development to overcome pharmacokinetic and physicochemical barriers of a parent drug.[2] By chemically modifying the active pharmaceutical ingredient (API), its properties can be tailored to achieve a desired therapeutic profile. In the case of buprenorphine, esterification of the phenolic hydroxyl group with a fatty acid, such as caproic acid, creates a more lipophilic molecule. This increased lipophilicity is key to its formulation as a long-acting injectable.
This compound Prodrug Design Rationale
The core principle behind the this compound prodrug is to create a temporarily inactive, more lipophilic derivative of buprenorphine that, once administered, is slowly converted back to the active parent drug by the body's enzymes.
dot
Caption: Prodrug design and in vivo activation pathway.
Physicochemical Properties
Table 1: Physicochemical Properties of Buprenorphine and its Alkyl Ester Prodrugs
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Hexane Solubility (mg/mL) |
| Buprenorphine Base | 467.64 | 218 | 0.01 |
| Buprenorphine Acetate (C2) | 509.68 | 180-182 | 0.05 |
| Buprenorphine Propionate (C3) | 523.71 | 158-160 | 0.12 |
| Buprenorphine Butyrate (C4) | 537.74 | 145-147 | 0.25 |
| Buprenorphine Valerate (C5) | 551.76 | 133-135 | 0.52 |
| This compound (C6) | 565.79 | ~115-120 (estimated) | >1.0 (estimated) |
| Buprenorphine Heptanoate (C7) | 579.82 | 112-114 | 1.55 |
Data adapted from Stinchcomb, A. L., et al. (1995). Pharmaceutical research, 12(10), 1526-1529. The values for this compound are estimated based on the trends observed in the homologous series.
Experimental Protocols
Synthesis of this compound (Hexanoate)
The synthesis of this compound is achieved through the esterification of the phenolic hydroxyl group of buprenorphine. A general method is described below, adapted from procedures for similar alkyl esters.[3][4]
Materials:
-
Buprenorphine hydrochloride
-
Triethylamine (TEA)
-
Hexanoyl chloride (or hexanoic anhydride)
-
Dichloromethane (DCM)
-
4-Dimethylaminopyridine (DMAP) (catalyst, if using anhydride)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Preparation of Buprenorphine Free Base: Buprenorphine hydrochloride is suspended in dichloromethane and cooled in an ice bath. An equimolar amount of triethylamine is added dropwise to neutralize the hydrochloride salt and generate the free base. The mixture is stirred for approximately one hour. The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield buprenorphine free base.
-
Esterification: The buprenorphine free base is dissolved in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen). A slight excess of triethylamine is added, followed by the dropwise addition of hexanoyl chloride at 0°C. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Work-up and Purification: The reaction mixture is quenched with saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Characterization: The structure and purity of the final product are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
In Vitro Hydrolysis of this compound
To function as a prodrug, this compound must be hydrolyzed in vivo to release the active buprenorphine. This is typically mediated by esterase enzymes present in plasma and tissues. An in vitro experiment to assess this is outlined below.[5][6]
Materials:
-
This compound
-
Human or rat plasma
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Internal standard for analytical quantification
-
HPLC-MS/MS system
Procedure:
-
A stock solution of this compound is prepared in a suitable organic solvent (e.g., acetonitrile).
-
The stock solution is added to pre-warmed human or rat plasma to achieve the desired final concentration, ensuring the organic solvent concentration is low (typically <1%) to avoid protein precipitation.
-
The plasma-prodrug mixture is incubated at 37°C with gentle agitation.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), aliquots of the incubation mixture are taken and the enzymatic reaction is quenched by adding a multiple volume of cold acetonitrile containing an internal standard.
-
The samples are vortexed and centrifuged to precipitate plasma proteins.
-
The supernatant is analyzed by a validated HPLC-MS/MS method to quantify the concentrations of both this compound and the released buprenorphine.
-
The rate of hydrolysis and the half-life of the prodrug in plasma are then calculated.
Caption: Mechanism of FluidCrystal® depot technology.
Pharmacokinetic Profile of CAM2038
Clinical studies have demonstrated that CAM2038 provides a rapid initial release of buprenorphine followed by a sustained release, leading to stable plasma concentrations over the dosing interval.
Table 2: Pharmacokinetic Parameters of CAM2038 vs. Sublingual Buprenorphine
| Formulation | Dose | Tmax (median, hours) | Apparent Terminal Half-life | Mean Buprenorphine Concentration (ng/mL) |
| CAM2038 (weekly) | 24 mg | ~24 | 4-5 days | 1.81 (first dose), 2.29 (second dose) |
| CAM2038 (weekly) | 32 mg | ~24 | 4-5 days | 2.24 (first dose), 3.05 (second dose) |
| CAM2038 (monthly) | 64 mg | 6-8 | 19-26 days | N/A |
| CAM2038 (monthly) | 128 mg | 6-8 | 19-26 days | N/A |
| Sublingual Buprenorphine | 16 mg | 1.5 | 24-42 hours | Variable, with peaks and troughs |
Data compiled from Walsh S.L., et al. (2017). JAMA Psychiatry, 74(9), 894-902 and other sources.
[7][8][9]The pharmacokinetic profile of CAM2038 demonstrates its ability to provide sustained plasma concentrations of buprenorphine, which is crucial for blocking the effects of exogenous opioids and suppressing withdrawal symptoms and cravings in individuals with OUD.
The design of this compound as a prodrug represents a successful application of medicinal chemistry principles to address a clinical need. By increasing the lipophilicity of buprenorphine, it enables the use of advanced drug delivery technologies like the FluidCrystal® depot system. This combination results in a long-acting formulation, CAM2038, which offers a valuable therapeutic option for the treatment of opioid use disorder by improving patient adherence and reducing the risks associated with daily dosing. The sustained and stable plasma concentrations of buprenorphine achieved with this approach are key to its efficacy in managing this chronic condition.
References
- 1. Analytical Approaches for the Determination of Buprenorphine, Methadone and Their Metabolites in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 3. researchgate.net [researchgate.net]
- 4. US10744132B2 - Sustained-release buprenorphine formulations - Google Patents [patents.google.com]
- 5. Permeation of buprenorphine and its 3-alkyl-ester prodrugs through human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 8. scholars.uky.edu [scholars.uky.edu]
- 9. What to Expect With Pregnant or Postpartum Prescribing of Extended-Release Buprenorphine (CAM2038) - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Hydrolysis of Buprenorphine Ester Prodrugs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buprenorphine is a potent, semi-synthetic opioid analgesic with a unique pharmacological profile as a partial μ-opioid receptor agonist and κ-opioid receptor antagonist. To enhance its pharmacokinetic properties, such as duration of action and bioavailability, prodrug strategies involving esterification of the C3-phenolic hydroxyl group are employed. Buprenorphine caproate, a long-chain fatty acid ester of buprenorphine, is an example of such a prodrug designed for sustained release. The therapeutic efficacy of these prodrugs is contingent upon their conversion to the active parent drug, buprenorphine, through enzymatic hydrolysis by esterases present in biological fluids and tissues. Understanding the in vitro hydrolysis rate is a critical step in the non-clinical development of these molecules, providing insights into their stability, activation kinetics, and potential for controlled drug delivery.
Principles of Buprenorphine Ester Prodrug Hydrolysis
The hydrolysis of a buprenorphine ester prodrug, such as this compound, is a chemical reaction in which the ester bond is cleaved by the action of water, a process that is significantly accelerated by enzymes, primarily carboxylesterases.
The general reaction can be depicted as:
Buprenorphine-O-CO-(CH₂)₄CH₃ + H₂O --(Esterases)--> Buprenorphine + CH₃(CH₂)₄COOH (this compound) + (Water) --(Esterases)--> (Buprenorphine) + (Caproic Acid)
The rate of this reaction is influenced by several factors, including:
-
The chemical structure of the ester promoiety: The length and branching of the alkyl chain can affect the affinity of the prodrug for the active site of esterases.
-
The biological matrix: The type and concentration of esterases vary in different biological media (e.g., plasma, serum, liver microsomes, intestinal fluid).
-
Physicochemical conditions: pH and temperature can impact both the chemical stability of the ester bond and the activity of the hydrolyzing enzymes.
Quantitative Data on the Hydrolysis of Opioid Esters
While specific data for this compound is unavailable, studies on other opioid esters provide valuable insights into the expected range of hydrolysis rates. The following table summarizes findings for morphine-3-esters in human plasma, demonstrating the significant influence of the ester group on the hydrolysis half-life.
| Table 1: In Vitro Hydrolysis of Morphine-3-Esters in Human Plasma | |
| Ester Moiety | Hydrolysis Half-life (t½) in hours |
| Acetate | 0.5 |
| Propionate | 1.2 |
| Butyrate | 2.5 |
| Isobutyrate | 10.0 |
| Pivalate | >300 |
| Benzoate | 20.0 |
| Data adapted from a study on sterically hindered morphine 3-esters, which highlights the variability in hydrolytic stability based on the ester promoiety[1]. |
Studies on triglyceride-mimetic prodrugs of buprenorphine have shown that these compounds undergo rapid lipolysis within minutes in simulated intestinal fluid containing pancreatin, indicating a high susceptibility to enzymatic hydrolysis in a gastrointestinal environment[2][3]. Another study on buprenorphine ester prodrugs for transdermal delivery noted that they were enzymatically unstable in skin homogenate and plasma, although specific rates were not quantified[4].
Experimental Protocols for In Vitro Hydrolysis Studies
A generalized protocol for determining the in vitro hydrolysis rate of a buprenorphine ester prodrug is outlined below. This protocol is a composite based on standard methodologies for evaluating prodrug stability.
Objective: To determine the rate of hydrolysis of this compound to buprenorphine in a relevant biological matrix (e.g., human plasma, rat plasma, liver microsomes).
Materials:
-
This compound (test compound)
-
Buprenorphine (analytical standard)
-
Internal standard (e.g., buprenorphine-d4)
-
Biological matrix (e.g., pooled human plasma, freshly prepared)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile or methanol (for protein precipitation)
-
Formic acid (for mobile phase preparation)
-
HPLC or UHPLC system coupled with a mass spectrometer (LC-MS/MS)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, acetonitrile) at a high concentration (e.g., 10 mg/mL).
-
Prepare stock solutions of buprenorphine and the internal standard in methanol or acetonitrile.
-
-
Incubation:
-
Pre-warm the biological matrix (e.g., human plasma) to 37°C in a shaking water bath.
-
Spike the pre-warmed matrix with the this compound stock solution to achieve the desired initial concentration (e.g., 1 µM). The final concentration of the organic solvent from the stock solution should be low (typically <1%) to avoid affecting enzyme activity.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture (e.g., 100 µL).
-
-
Sample Quenching and Processing:
-
Immediately add the withdrawn aliquot to a tube containing a quenching solution, typically 2-3 volumes of ice-cold acetonitrile or methanol with the internal standard. This stops the enzymatic reaction by precipitating the proteins.
-
Vortex the sample vigorously to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
Analytical Method:
-
Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of this compound and the formed buprenorphine.
-
Typical chromatographic conditions might involve a C18 reversed-phase column with a gradient elution using a mobile phase of water and acetonitrile containing a small amount of formic acid (e.g., 0.1%).
-
Use multiple reaction monitoring (MRM) mode for detection to ensure specificity and sensitivity.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the hydrolysis rate constant (k) by fitting the data to a first-order decay model: C(t) = C(0) * e^(-kt).
-
Calculate the half-life (t½) of hydrolysis using the equation: t½ = 0.693 / k.
-
Visualizations
Diagram of the Enzymatic Hydrolysis of this compound
Caption: Enzymatic conversion of this compound to active buprenorphine.
Experimental Workflow for In Vitro Hydrolysis Assay
References
- 1. Synthesis, opioid receptor affinity, and enzymatic hydrolysis of sterically hindered morphine 3-esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Triglyceride-Mimetic Prodrugs of Buprenorphine Enhance Oral Bioavailability via Promotion of Lymphatic Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Skin permeation of buprenorphine and its ester prodrugs from lipid nanoparticles: lipid emulsion, nanostructured lipid carriers and solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural analysis of buprenorphine esters
An In-depth Technical Guide to the Structural Analysis of Buprenorphine Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structural analysis of buprenorphine esters, which are primarily developed as prodrugs to prolong the analgesic effects of the parent compound, buprenorphine. Esterification of buprenorphine's phenolic hydroxyl group increases its lipophilicity, altering its pharmacokinetic profile.[1][2] Accurate and thorough structural analysis is critical for confirming the identity, purity, and stability of these synthesized compounds. This document details the common synthetic routes, the analytical techniques employed for structural elucidation, and the experimental protocols derived from scientific literature.
Synthesis of Buprenorphine Esters
The primary goal of synthesizing buprenorphine esters is to create prodrugs that can offer a longer duration of action.[3] The most common method involves the esterification of the phenolic hydroxyl group on the morphine ring of buprenorphine.[2] This can be achieved by reacting buprenorphine (or its hydrochloride salt) with various acylating agents, such as acid chlorides or acid anhydrides, often in the presence of a base like triethylamine and a solvent like methylene chloride.[1][4] Following the reaction, purification is typically performed using techniques like silica-gel column chromatography to isolate the desired ester.[3]
Six specific ester prodrugs that have been successfully synthesized include buprenorphine propionate, pivalate, benzoate, valerate, enanthate, and decanoate.[3]
Caption: General workflow for the synthesis and purification of buprenorphine esters.
Core Structural Analysis Techniques
A multi-technique approach is essential for the unambiguous structural confirmation of buprenorphine esters. The chemical structures are typically affirmed using a combination of spectroscopic and chromatographic methods.[3] These include nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR) spectroscopy, and gas or liquid chromatography (GC/LC).[1][4]
Caption: Integrated workflow for the structural elucidation of buprenorphine esters.
Data Presentation
Quantitative data from various analytical techniques are summarized below for reference and comparison.
Spectroscopic Data
Table 1: ¹H-NMR Spectral Data for Buprenorphine Decanoate [1] (Data recorded on a 400MHz spectrometer in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Number of Protons | Assignment |
| 6.76 | d, J=8.0 | 1H | Aromatic |
| 6.58 | d, J=8.1 | 1H | Aromatic |
| 5.91 | s | 1H | Vinylic |
| 4.41 | s | 1H | - |
| 3.45 | s | 3H | -OCH₃ |
| 3.00 | m | 2H | - |
| 2.87 | m | 1H | - |
| 2.50 | t, J=7.4 | 2H | -C(=O)CH₂- |
| 2.33-2.10 | m | 5H | - |
| 2.00-1.78 | m | 4H | - |
| 1.72-1.66 | m | - | - |
Table 2: Key Mass Spectrometry (LC-MS/MS) Transitions for Buprenorphine and Metabolites
| Compound | Precursor Ion (m/z) | Product Ion(s) (m/z) | Reference(s) |
| Buprenorphine (BUP) | 468.3 | 396.2, 414.3 | [5] |
| Norbuprenorphine (NBUP) | 414.3 | 340.1, 326.0 | [5] |
| Buprenorphine-Glucuronide (BUP-Gluc) | 644.3 | 468.1, 396.3 | [5] |
| Norbuprenorphine-Glucuronide (NBUP-Gluc) | 590.3 | 414.3, 396.2 | [5] |
Crystallographic Data
While data for specific esters is proprietary or less common, the crystal structure of the parent buprenorphine molecule provides a foundational reference.
Table 3: Single-Crystal X-ray Diffraction Data for Buprenorphine [6]
| Parameter | Value |
| Chemical Formula | C₂₉H₄₁NO₄ |
| Molecular Weight (Mr) | 467.63 |
| Crystal System | Monoclinic |
| a (Å) | 9.8154 (6) |
| b (Å) | 10.4283 (9) |
| c (Å) | 13.4508 (9) |
| β (°) | 108.796 (5) |
| Volume (V, ų) | 1303.37 (16) |
| Z (molecules/unit cell) | 2 |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. The following sections outline typical experimental setups.
Synthesis of Buprenorphine Enanthate[1]
-
Reaction Setup: Add 0.01 mole of buprenorphine HCl or base and 75 mL of methylene chloride to a 250-mL round-bottomed flask. Cool the flask in an ice bath.
-
Base Addition: While stirring, add 20 mL of a methylene chloride solution containing 0.03 mole of triethylamine.
-
Acylation: Add a solution of 0.011 mole of heptanoyl chloride in 20 mL of methylene chloride dropwise to the mixture.
-
Reaction: Allow the mixture to react at room temperature for 2 hours.
-
Workup: Wash the reaction mixture sequentially with water, 5% HCl solution, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Concentrate the dried solution under reduced pressure and purify the resulting crude product using silica-gel column chromatography.
LC-MS/MS Analysis of Buprenorphine and Metabolites[5][7]
-
Instrumentation: An ultra-fast liquid chromatography (UFLC) system coupled with a tandem mass spectrometer (MS/MS).[7]
-
Sample Preparation: Solid-phase extraction is often employed to clean up and concentrate analytes from biological matrices like plasma or urine.[7]
-
Chromatographic Separation:
-
Mass Spectrometry:
Metabolism of Buprenorphine
Understanding the metabolism of buprenorphine is crucial as analytical methods must often detect both the parent drug and its metabolites. Buprenorphine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4.[8][9][10] The main metabolic pathway is N-dealkylation to form norbuprenorphine, an active metabolite.[9][11] Both buprenorphine and norbuprenorphine subsequently undergo glucuronidation to form more water-soluble conjugates that are excreted.[12] An ester prodrug must be hydrolyzed back to buprenorphine in the body to become active, after which it follows this same metabolic pathway.
Caption: Metabolic pathway of buprenorphine following in vivo hydrolysis from its ester prodrug.
Conclusion
The structural analysis of buprenorphine esters relies on a robust combination of synthetic chemistry and advanced analytical techniques. The synthesis via esterification creates novel prodrugs, whose identity and purity must be rigorously confirmed. Spectroscopic methods like NMR and MS provide detailed information about molecular structure and weight, while IR confirms the presence of key functional groups. Chromatographic techniques are indispensable for purification and purity assessment. Together, these methods ensure the correct chemical entity is produced, paving the way for further investigation into its pharmacological and pharmacokinetic properties.
References
- 1. EP1422230A1 - Novel ester derivatives of buprenorphine and their preparation processes, and long acting analgestic pharmaceutical compositions - Google Patents [patents.google.com]
- 2. DE60224288T2 - Buprenorphine ester derivatives, processes for their preparation, and long-acting analgesic drugs - Google Patents [patents.google.com]
- 3. An esterification method for synthesizing prodrugs of buprenorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20050075361A1 - Novel ester derivatives of buprenorphine and their preparation processes, and long acting analgestic pharmaceutical compositions - Google Patents [patents.google.com]
- 5. Confirmatory Analysis of Buprenorphine, Norbuprenorphine, and Glucuronide Metabolites in Plasma by LCMSMS. Application to Umbilical Cord Plasma from Buprenorphine-maintained Pregnant Women - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buprenorphine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-sensitivity analysis of buprenorphine, norbuprenorphine, buprenorphine glucuronide, and norbuprenorphine glucuronide in plasma and urine by liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buprenorphine: clinical pharmacokinetics in the treatment of opioid dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. shop.latrinawaldenexamsolutions.com [shop.latrinawaldenexamsolutions.com]
- 10. Buprenorphine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. go.drugbank.com [go.drugbank.com]
Discovery and development of long-acting buprenorphine formulations
An In-depth Technical Guide to the Discovery and Development of Long-Acting Buprenorphine Formulations
Introduction
Buprenorphine is a semi-synthetic opioid derived from thebaine, first synthesized in 1969 by researchers at Reckitt and Colman (now Reckitt Benckiser).[1] It is a cornerstone in the treatment of opioid use disorder (OUD) and pain management.[2][3] Its unique pharmacological profile as a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor provides a "ceiling effect" on respiratory depression, offering a superior safety profile compared to full opioid agonists.[1][4][5]
The development of daily-dosed sublingual buprenorphine, such as Subutex® and Suboxone®, was a significant advancement in OUD treatment.[6] However, challenges related to patient adherence, as well as diversion and misuse of the medication, prompted the development of long-acting formulations.[7] These innovative delivery systems are designed to provide steady, sustained plasma concentrations of buprenorphine over extended periods, from one week to six months, thereby improving treatment outcomes and reducing the risks associated with daily dosing.[8] This guide provides a detailed technical overview of the discovery, development, and key experimental data for the leading long-acting buprenorphine formulations.
Buprenorphine: Mechanism of Action
Buprenorphine's therapeutic effects are primarily mediated through its interaction with opioid receptors. It exhibits a high binding affinity but low intrinsic activity at the mu-opioid receptor (MOR), acting as a partial agonist.[4] This means it binds strongly to the receptor, displacing other opioids like heroin or methadone, but activates it to a lesser degree.[4] This partial agonism results in a ceiling effect, where increasing doses do not proportionally increase the risk of life-threatening respiratory depression, a major advantage over full agonists.[1][5] Additionally, buprenorphine functions as an antagonist at the kappa-opioid receptor (KOR) and a delta-opioid receptor (DOR) antagonist.[2][9]
The signaling cascade following MOR activation involves two primary pathways: the G-protein pathway, which is associated with analgesia, and the β-arrestin2 pathway, which can lead to receptor desensitization and internalization.[10] Buprenorphine is considered a biased agonist, potentially favoring the G-protein pathway, which may contribute to its favorable safety profile.[10][11]
Long-Acting Formulations: Technologies and Products
The primary goal of long-acting formulations is to overcome the limitations of daily dosing. This is achieved through advanced drug delivery technologies that provide a slow, continuous release of buprenorphine. The main technologies employed are:
-
Subdermal Implants: Polymeric matrices containing buprenorphine are implanted under the skin, releasing the drug via diffusion over several months.
-
Injectable Depots: Biodegradable polymers or lipid-based formulations are injected subcutaneously, forming a depot that gradually releases buprenorphine as the matrix degrades or dissolves.[12][13]
These technologies have led to the development and approval of three major long-acting buprenorphine products:
-
Probuphine®: A subdermal implant.
-
Sublocade®: A monthly subcutaneous injection using the Atrigel® delivery system.
-
Brixadi® (Buvidal® in Europe): A weekly or monthly subcutaneous injection using FluidCrystal® technology.[13]
Probuphine® (Buprenorphine Implant)
Probuphine was the first long-acting buprenorphine formulation approved by the FDA in 2016 for the maintenance treatment of OUD.[6][14] It consists of four small, flexible rod-shaped implants inserted subdermally in the upper arm, designed to deliver a stable dose of buprenorphine for six months.[14][15]
-
Formulation Technology: Probuphine utilizes the ProNeura™ drug delivery system, which consists of a solid matrix implant made from ethylene-vinyl acetate (EVA) and buprenorphine.[16] Each implant contains 74.2 mg of buprenorphine.[14] The drug is released slowly and continuously through dissolution.[16]
Pharmacokinetics (PK)
Following implantation, buprenorphine plasma concentrations peak within 12-24 hours and then gradually decline to a steady state by approximately the fourth week, which is maintained for the 6-month treatment period.[14][15] This avoids the peaks and troughs associated with daily sublingual dosing.[15]
| Parameter | Value | Reference |
| Time to Peak (Tmax) | ~12 hours | [14] |
| Initial Peak (Cmax) | Variable, decreases after 24 hours | [15] |
| Time to Steady State | ~4 weeks | [14] |
| Mean Steady-State Plasma Concentration | 0.5 - 1.0 ng/mL | [14] |
Key Clinical Trial & Experimental Protocol
The approval of Probuphine was largely based on a pivotal Phase 3 study (PRO-814), a randomized, active-controlled, double-blind trial designed to establish non-inferiority to sublingual buprenorphine.[17]
References
- 1. Buprenorphine - Wikipedia [en.wikipedia.org]
- 2. Buprenorphine and its formulations: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shop.latrinawaldenexamsolutions.com [shop.latrinawaldenexamsolutions.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. oregonpainguidance.org [oregonpainguidance.org]
- 6. History of the discovery, development, and FDA-approval of buprenorphine medications for the treatment of opioid use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Long-Acting Buprenorphine Formulations as a New Strategy for the Treatment of Opioid Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. api.healthpr.org [api.healthpr.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. An injection depot formulation of buprenorphine: extended bio-delivery and effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Probuphine (Buprenorphine) Subdermal Implants for the Treatment Of Opioid-Dependent Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Probuphine® (buprenorphine implant): a promising candidate in opioid dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fiercepharma.com [fiercepharma.com]
- 17. cda-amc.ca [cda-amc.ca]
Preclinical Evaluation of Buprenorphine Prodrugs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of buprenorphine prodrugs, focusing on methodologies, data interpretation, and the underlying pharmacological principles. Buprenorphine, a potent partial agonist at the µ-opioid receptor and an antagonist at the κ-opioid receptor, is a cornerstone in the management of opioid use disorder and chronic pain.[1] However, its clinical utility can be hampered by a significant first-pass metabolism, leading to low oral bioavailability, and a relatively short duration of action requiring frequent dosing.[2] Prodrug strategies offer a promising approach to overcome these limitations by transiently modifying the buprenorphine molecule to improve its pharmacokinetic profile.
This guide will delve into the key preclinical assays used to characterize buprenorphine prodrugs, present comparative data from various studies, and illustrate the critical signaling pathways involved in buprenorphine's mechanism of action.
Data Presentation: Comparative Preclinical Data
The following tables summarize quantitative data from preclinical studies on various buprenorphine prodrugs, providing a comparative overview of their pharmacokinetic and pharmacodynamic properties.
Table 1: Pharmacokinetic Parameters of Buprenorphine Prodrugs in Rats
| Prodrug Type | Specific Prodrug | Route of Administration | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Triglyceride-Mimetic | BUP-C4-TG | Oral | 1.8 ± 0.5 | 0.25 | 2.5 ± 0.7 | 3.7 |
| BUP-C5bMe-TG | Oral | 4.9 ± 1.5 | 4.0 | 29.2 ± 8.8 | 43.1 | |
| BUP-CE-C4-TG | Oral | 3.2 ± 1.1 | 1.0 | 11.4 ± 3.9 | 16.8 | |
| BUP-TML-C4-TG | Oral | 6.2 ± 2.1 | 1.0 | 25.3 ± 8.6 | 37.3 | |
| BUP-TML-C5bMe-TG | Oral | 8.1 ± 2.8 | 2.0 | 56.2 ± 19.5 | 82.9 | |
| Ester Prodrugs (Long-Acting) | Buprenorphine Propionate | Intramuscular | - | ~4 | - | - |
| Buprenorphine Enanthate | Intramuscular | - | ~12 | - | - | |
| Buprenorphine Decanoate | Intramuscular | - | ~24 | - | - | |
| Parent Drug (for comparison) | Buprenorphine | Oral | 1.2 ± 0.4 | 0.25 | 2.5 ± 0.9 | 3.7 |
Data for triglyceride-mimetic prodrugs are from a study in conscious rats.[3] Data for ester prodrugs are estimations based on graphical representations from a study in rats. Cmax and Tmax values for ester prodrugs are approximate. AUC and oral bioavailability data for ester prodrugs were not available in the cited source.
Table 2: Antinociceptive Efficacy of Buprenorphine and its Prodrugs in Rodents
| Compound | Animal Model | Nociceptive Test | Route of Administration | ED50 (mg/kg) | Duration of Action (h) |
| Buprenorphine HCl | Rat | Plantar Test | Intramuscular | - | 5 |
| Buprenorphine base | Rat | Plantar Test | Intramuscular | - | 26 |
| Buprenorphine Propionate | Rat | Plantar Test | Intramuscular | - | 28 |
| Buprenorphine Enanthate | Rat | Plantar Test | Intramuscular | - | 52 |
| Buprenorphine Decanoate | Rat | Plantar Test | Intramuscular | - | 70 |
| Buprenorphine | Mouse | Phenylquinone Writhing | Intravenous | 0.0084 | - |
| Buprenorphine | Mouse | Hot Plate | Intravenous | 0.16 | - |
| Buprenorphine | Mouse | Tail Flick | Intravenous | 0.041 | - |
| Buprenorphine | Rat | Yeast-induced Inflammatory Pain | Intravenous | 0.0024 | - |
Data on the duration of action of ester prodrugs are from a study evaluating antinociceptive effects using the plantar test in rats. ED50 values for buprenorphine are from a separate study characterizing its analgesic profile in various rodent models of pain.[4]
Table 3: In Vitro Receptor Binding Affinities of Buprenorphine
| Receptor | Ligand | Tissue/Cell Preparation | Ki (nM) |
| Mu-opioid (µ) | Buprenorphine | Guinea pig brain membranes | 0.088 (antagonist Ki) |
| Delta-opioid (δ) | Buprenorphine | Guinea pig brain membranes | 1.15 (antagonist Ki) |
| Kappa-opioid (κ) | Buprenorphine | Guinea pig brain membranes | 0.072 (antagonist Ki) |
| Nociceptin/orphanin FQ (NOP) | Buprenorphine | CHO cells expressing human NOP receptor | 116 (EC50) |
Binding affinities can vary depending on the assay conditions and tissue preparation. The presented Ki values for µ, δ, and κ receptors are from a study using a [35S]GTPγS functional binding assay, where buprenorphine acted as an antagonist.[5] The EC50 value for the NOP receptor reflects its partial agonist activity.[6]
Experimental Protocols
This section details the methodologies for key experiments in the preclinical evaluation of buprenorphine prodrugs.
In Vivo Pharmacokinetic Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of buprenorphine and its prodrugs.
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Surgical Procedures (for specific routes):
-
Oral Bioavailability: For oral administration, conscious rats are often used. For intravenous administration, a catheter is typically implanted in the jugular vein for blood sampling.[3]
-
Lymphatic Transport: To assess the contribution of lymphatic absorption, particularly for lipophilic prodrugs, mesenteric lymph duct cannulation is performed in anesthetized rats.[3] This allows for the direct collection of lymph fluid.
-
-
Drug Administration: Prodrugs are formulated appropriately (e.g., in solution or suspension) and administered via the desired route (e.g., oral gavage, intravenous injection, intramuscular injection).
-
Blood/Lymph Sampling: Serial blood samples are collected at predetermined time points via the jugular vein catheter. Lymph is collected continuously from the mesenteric lymph duct cannula.
-
Sample Analysis: Plasma and lymph concentrations of buprenorphine and the prodrug are quantified using a validated analytical method, typically high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS).
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the concentration-time curve (AUC). Bioavailability is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
In Vivo Pharmacodynamic (Antinociceptive) Studies
Objective: To assess the analgesic efficacy and duration of action of buprenorphine prodrugs.
-
Animal Model: Male Sprague-Dawley rats or mice are frequently used.
-
Nociceptive Assay (Plantar Test):
-
Animals are habituated to the testing environment.
-
A radiant heat source is positioned under the plantar surface of the hind paw.
-
The latency for the animal to withdraw its paw from the heat source is recorded.
-
A baseline latency is established before drug administration.
-
The prodrug or vehicle is administered, and the paw withdrawal latency is measured at various time points post-administration.
-
An increase in paw withdrawal latency indicates an antinociceptive effect. A cut-off time is set to prevent tissue damage.[7]
-
-
Data Analysis: The antinociceptive effect is often expressed as the maximum possible effect (%MPE). The duration of action is determined by the time it takes for the antinociceptive effect to return to baseline.
In Vitro Stability Studies
Objective: To evaluate the stability of the prodrug and its conversion to buprenorphine in biological matrices.
-
Plasma Stability Assay:
-
The prodrug is incubated in fresh plasma (e.g., rat or human plasma) at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
The reaction is quenched by adding a protein precipitation agent (e.g., acetonitrile).
-
The samples are centrifuged, and the supernatant is analyzed by HPLC-MS/MS to quantify the remaining prodrug and the formation of buprenorphine.
-
The half-life (t1/2) of the prodrug in plasma is calculated.[8]
-
-
Simulated Gastrointestinal Fluid Stability:
-
The prodrug is incubated in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to assess its stability in the gastrointestinal tract.
-
The experimental procedure is similar to the plasma stability assay.
-
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity of the prodrug and buprenorphine for opioid receptors.
-
Principle: These assays measure the ability of a compound to displace a radiolabeled ligand from its receptor.
-
Preparation: Cell membranes expressing the opioid receptor of interest (e.g., from transfected cell lines or brain tissue) are prepared.
-
Assay Procedure:
-
The cell membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-DAMGO for the µ-opioid receptor) and varying concentrations of the test compound (prodrug or buprenorphine).
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Mandatory Visualizations
This section provides diagrams created using the DOT language to illustrate key concepts in the preclinical evaluation of buprenorphine prodrugs.
References
- 1. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Triglyceride-Mimetic Prodrugs of Buprenorphine Enhance Oral Bioavailability via Promotion of Lymphatic Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broad analgesic profile of buprenorphine in rodent models of acute and chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of morphine and buprenorphine in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buprenorphine hydrochloride: determination of analgesic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
Buprenorphine Caproate (CAM2038) for the Treatment of Opioid Use Disorder: A Technical Review of Preclinical and Clinical Data
Abstract
Opioid Use Disorder (OUD) remains a significant public health crisis, necessitating the development of innovative treatment modalities that improve adherence and reduce the risks associated with daily-dosed medications. Buprenorphine, a partial mu-opioid agonist and kappa-opioid antagonist, is a cornerstone of OUD treatment.[1][2][3] Long-acting injectable formulations, such as buprenorphine caproate (CAM2038), have emerged to address the limitations of daily sublingual formulations, including non-adherence, diversion, and misuse.[4][5][6] CAM2038 is available as a weekly or monthly subcutaneous injection, providing sustained therapeutic plasma concentrations of buprenorphine.[5][7] Clinical trials have demonstrated its efficacy in blocking the euphoric effects of other opioids and suppressing withdrawal symptoms.[8][9] A pivotal Phase 3 trial established the non-inferiority of CAM2038 compared to daily sublingual buprenorphine/naloxone and showed superiority in the cumulative proportion of opioid-negative urine samples.[10] The safety profile is comparable to sublingual buprenorphine, with the exception of injection site reactions.[7] This technical guide provides a comprehensive review of the pharmacology, pharmacokinetics, clinical efficacy, and experimental protocols associated with this compound, intended for researchers and drug development professionals.
Introduction to Buprenorphine and Long-Acting Formulations
The global opioid crisis continues to impose a staggering burden on public health systems.[5] Opioid Use Disorder (OUD) is a chronic, relapsing condition characterized by the compulsive use of opioids despite adverse consequences.[5] Medication for Opioid Use Disorder (MOUD) is the standard of care, with methadone (a full opioid agonist) and buprenorphine (a partial opioid agonist) being the most effective and widely used treatments.[4][5]
While effective, traditional daily-dosed sublingual buprenorphine presents several challenges. Poor adherence to daily medication is a significant barrier to successful treatment outcomes. Furthermore, the sublingual tablets and films can be diverted for illicit use, often by injection, which undermines the treatment's safety and efficacy.[4][6]
Long-acting injectable formulations of buprenorphine have been developed to mitigate these challenges.[4] By providing a sustained release of the medication over weeks or months from a single injection, these depot formulations ensure medication adherence, eliminate the need for daily dosing, reduce the potential for diversion and misuse, and may lessen the stigma associated with daily clinic visits.[4][6] this compound, known as CAM2038 (Buvidal®/Brixadi®), is one such formulation, administered subcutaneously on a weekly or monthly basis.[5]
Pharmacology of Buprenorphine
Mechanism of Action
Buprenorphine's therapeutic efficacy stems from its unique pharmacology at opioid receptors.[2]
-
Mu-Opioid Receptor (MOR): Buprenorphine is a high-affinity partial agonist at the MOR.[2][3][11] Its high affinity allows it to displace full agonists like heroin and fentanyl from the receptor.[1][3][12] As a partial agonist, it produces a limited opioid effect, sufficient to alleviate withdrawal symptoms and cravings but with a "ceiling effect" on respiratory depression, which confers a superior safety profile compared to full agonists.[1][3][12]
-
Kappa-Opioid Receptor (KOR): It acts as a high-affinity antagonist at the KOR.[2] This action is hypothesized to contribute to its antidepressant effects and may mitigate the dysphoria associated with opioid withdrawal.
-
Delta-Opioid Receptor (DOR): Buprenorphine is also an antagonist at the DOR.[2]
-
Nociceptin Receptor (NOP/ORL-1): It is a weak partial agonist with low affinity at this receptor.[2]
The slow dissociation of buprenorphine from the mu-opioid receptor contributes to its long duration of action.[3]
Signaling Pathway Diagram
Caption: Buprenorphine's mechanism of action at opioid receptors.
Pharmacokinetics of this compound (CAM2038)
CAM2038 is a subcutaneous depot formulation that, upon injection, forms a liquid crystalline gel that releases buprenorphine as it biodegrades. This delivery system provides sustained plasma concentrations over weekly or monthly periods.
| Parameter | Value (Weekly Dosing) | Reference |
| Time to Max. Concentration (Tmax) | ~24 hours | [8][9] |
| Apparent Half-life | 4 to 5 days | [8][9] |
| Trough Concentration (Week 1, 24 mg) | 0.822 ng/mL | [8][9] |
| Trough Concentration (Week 2, 24 mg) | 1.23 ng/mL | [8][9] |
| Trough Concentration (Week 1, 32 mg) | 0.993 ng/mL | [8][9] |
| Trough Concentration (Week 2, 32 mg) | 1.47 ng/mL | [8][9] |
| Protein Binding (General Buprenorphine) | 96% | [2][13] |
| Metabolism (General Buprenorphine) | Liver (CYP3A4) to Norbuprenorphine | [2][13] |
| Excretion (General Buprenorphine) | Primarily Feces (~70-90%), some Urine (~10-30%) | [13] |
| Table 1: Pharmacokinetic Parameters of Weekly CAM2038. |
Clinical Efficacy
The clinical development program for CAM2038 included several key trials to establish its efficacy and safety for the treatment of moderate-to-severe OUD.
Pivotal Phase 3 Trial vs. Active Comparator
A pivotal Phase 3 study compared the efficacy and safety of weekly and monthly CAM2038 with daily sublingual buprenorphine/naloxone (SL BPN/NX).[10]
| Endpoint | Metric | Result | p-value | Reference |
| Primary (FDA) | Responder Rate (Non-inferiority) | Confidence Interval: -4.0% to 9.9% | <0.001 | [10] |
| Primary (EMA) | % Negative Urine Samples (Non-inferiority) | Confidence Interval: -0.2% to 13.7% | <0.001 | |
| Key Secondary | CDF of Opioid-Negative Urines (Superiority) | CAM2038 demonstrated superior treatment effect | 0.004 | [10] |
| Table 2: Key Efficacy Outcomes from the Phase 3 Trial of CAM2038 vs. SL BPN/NX. |
The trial successfully demonstrated that CAM2038 was non-inferior to the standard of care.[10] Crucially, it also showed superiority on the key secondary endpoint, indicating a higher proportion of opioid-free urine samples over the treatment period for the CAM2038 group.[10]
Opioid Blockade and Withdrawal Suppression Study
A randomized, double-blind clinical trial evaluated the ability of weekly CAM2038 to block the effects of hydromorphone, a potent opioid, and to suppress withdrawal symptoms in non-treatment-seeking individuals with OUD.[8][9]
Caption: Experimental workflow of the hydromorphone challenge study.
The results showed that both the 24 mg and 32 mg weekly doses of CAM2038 provided immediate and sustained effects.[8][9]
| Outcome Measure | Dose | Metric | Result | p-value | Reference |
| Opioid Blockade | 24 mg | Effect Size (vs. Placebo on "Liking" VAS) | 0.813 | <0.001 | [8][9] |
| 32 mg | Effect Size (vs. Placebo on "Liking" VAS) | 0.753 | <0.001 | [8][9] | |
| Withdrawal Suppression | 24 mg | Effect Size (vs. Placebo on COWS) | 0.617 | <0.001 | [8][9] |
| 32 mg | Effect Size (vs. Placebo on COWS) | 0.751 | <0.001 | [8][9] | |
| Table 3: Opioid Blockade and Withdrawal Suppression Results for Weekly CAM2038. |
Safety and Tolerability
The safety profile of CAM2038 is consistent with the known effects of buprenorphine, with the primary difference being local injection site reactions.[7] Data from the pivotal Phase 3 trial highlight its favorable safety profile compared to the daily sublingual formulation.[10]
| Safety Outcome | CAM2038 Arm | SL BPN/NX Arm | Reference |
| Serious Adverse Events (SAEs) | 3.2% | 6.0% | [10] |
| Non-Fatal Overdoses | 0 | 4 | |
| Injection Site Reactions | 19% | N/A (22% in placebo injection group) | |
| Table 4: Comparative Safety Data from the Phase 3 Trial. |
The most common adverse events are mild-to-moderate injection site reactions, such as pain, swelling, and redness.[7] Systemic adverse effects are similar to other buprenorphine products and include headache, constipation, and nausea.
Discussion and Therapeutic Rationale
This compound represents a significant advancement in OUD treatment. Its pharmacokinetic profile translates directly into key clinical benefits that address the primary shortcomings of daily oral therapies. The sustained and stable plasma concentrations ensure continuous mu-opioid receptor occupancy, which simultaneously prevents withdrawal, reduces cravings, and blocks the euphoric effects of illicit opioids. This removes the daily decision to take medication, thereby improving adherence, and the depot formulation inherently prevents diversion for misuse. These attributes make CAM2038 a compelling therapeutic option, particularly for patients who struggle with adherence or are in environments where diversion is a high risk.[4][6]
Caption: Therapeutic rationale for this compound in OUD.
Detailed Experimental Protocols
Protocol: Phase 3 Non-Inferiority and Superiority Trial
-
Design: A 24-week, randomized, double-blind, double-dummy, active-controlled trial.
-
Participants: 428 adult patients with moderate-to-severe OUD.
-
Intervention Arms:
-
CAM2038 (weekly and monthly subcutaneous injections) + daily sublingual placebo.
-
Daily sublingual buprenorphine/naloxone (SL BPN/NX) + weekly/monthly placebo injections.
-
-
Primary Endpoints:
-
FDA: Responder rate, defined as the percentage of patients with ≥80% opioid-negative urine drug screens and self-reports during the final 20 weeks. The non-inferiority margin was set at -15%.[10]
-
EMA: Mean percentage of opioid-negative urine samples from week 5 through week 24.
-
-
Key Secondary Endpoint: Superiority testing of the cumulative distribution function (CDF) of the percentage of opioid-negative urine samples, confirmed by self-report, throughout the treatment period.
Protocol: Hydromorphone Challenge Study (NCT02611752)
-
Design: A multisite, double-blind, randomized within-patient, inpatient study.[8]
-
Participants: 47 adult, non-treatment-seeking individuals with moderate-to-severe OUD.[8]
-
Procedure:
-
Qualification Phase: A 3-day session where participants received intramuscular (IM) hydromorphone (0 mg, 6 mg, and 18 mg) in random order on consecutive days to establish a baseline response.[8]
-
Randomization: Participants were randomized to receive either CAM2038 24 mg or 32 mg.[8]
-
Dosing: The assigned dose of CAM2038 was administered subcutaneously on Day 0 and Day 7.[8]
-
Post-Randomization Assessment: Four 3-day test sessions were conducted on days 1-3, 4-6, 8-10, and 11-13. In each session, participants again received IM hydromorphone (0 mg, 6 mg, 18 mg) to assess opioid blockade and withdrawal.[8]
-
-
Main Outcome Measures:
References
- 1. bicyclehealth.com [bicyclehealth.com]
- 2. Buprenorphine - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Long-Acting Buprenorphine Formulations as a New Strategy for the Treatment of Opioid Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the treatment of opioid use disorders–focus on long-acting buprenorphine formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCM, Vol. 12, Pages 5575: Long-Acting Buprenorphine Formulations as a New Strategy for the Treatment of Opioid Use Disorder: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 7. braeburnrx.com [braeburnrx.com]
- 8. Effect of Buprenorphine Weekly Depot (CAM2038) and Hydromorphone Blockade in Individuals With Opioid Use Disorder: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 10. braeburnrx.com [braeburnrx.com]
- 11. Buprenorphine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Buprenorphine: clinical pharmacokinetics in the treatment of opioid dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Formulation of Buprenorphine Caproate for Subcutaneous Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buprenorphine, a potent partial agonist at the µ-opioid receptor, is a cornerstone in the treatment of opioid use disorder (OUD) and chronic pain.[1][2] To improve patient adherence and reduce the potential for misuse, long-acting injectable (LAI) formulations have been developed.[3] Commercially available products, such as Sublocade®, utilize the Atrigel® delivery system, which forms a solid implant in situ, or biodegradable polymer microparticles.[1][4]
This document outlines the formulation of a novel long-acting subcutaneous injection of buprenorphine caproate, an ester prodrug of buprenorphine. The prodrug approach aims to enhance the lipophilicity of buprenorphine, thereby prolonging its release from an oil-based depot formulation. These application notes provide detailed protocols for the synthesis of this compound, its formulation into an injectable depot, and methods for its characterization.
Signaling Pathway of Buprenorphine
References
- 1. Buprenorphine and its formulations: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buprenorphine: clinical pharmacokinetics in the treatment of opioid dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Depot Buprenorphine Injection In The Management Of Opioid Use Disorder: From Development To Implementation - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy and Pharmacokinetics of Long-Acting Buprenorphine Formulations in Rat Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo studies of long-acting buprenorphine formulations in rat models. The following sections detail the pharmacokinetics, analgesic efficacy, and experimental protocols for evaluating these formulations, with a focus on providing researchers with the necessary information to design and conduct their own studies. While specific data for buprenorphine caproate is limited in publicly available literature, this document summarizes findings on closely related long-acting esters and other extended-release formulations of buprenorphine to serve as a valuable resource.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters and analgesic efficacy of various buprenorphine formulations in rat models.
Table 1: Pharmacokinetic Parameters of Buprenorphine Formulations in Rats
| Formulation | Dose | Route | Cmax (ng/mL) | Tmax (h) | Half-life (h) | AUC (ng·h/mL) | Reference |
| LHC-Bup | 0.5 mg/kg | SC | 90 (male), 34 (female) | 0.25 | 8.3 (male), 10.0 (female) | 158 (male), 139 (female) | [1][2] |
| BUP-XR (Low Dose) | 0.65 mg/kg | SC | ~5 (male), ~2.5 (female) | 6-24 | Not specified | Lower in females | [2] |
| BUP-XR (High Dose) | 1.30 mg/kg | SC | ~10 (male), ~5 (female) | 6-24 | Not specified | Lower in females | [2] |
| Transdermal Solution (Low Dose) | 5 mg/kg | Topical | >1 (sustained) | 4-72 | Not specified | Not specified | [3] |
| Transdermal Solution (High Dose) | 10 mg/kg | Topical | >1 (sustained) | 4-72 | Not specified | Not specified | [3] |
| Buprenorphine HCl | 0.05 mg/kg | SC | Not specified | Not specified | Not specified | Not specified | [4] |
LHC-Bup: Long-lasting, highly concentrated buprenorphine; BUP-XR: Extended-release buprenorphine; SC: Subcutaneous.
Table 2: Analgesic Efficacy of Buprenorphine Formulations in Rat Pain Models
| Formulation | Pain Model | Dose | Route | Duration of Analgesia | Efficacy Measure | Reference |
| Buprenorphine Palmitate | Plantar Test (Thermal Nociception) | 1 µmol/kg | IM | 72 h | Increased paw withdrawal latency | |
| Buprenorphine HCl | Plantar Test (Thermal Nociception) | 1 µmol/kg | IM | 4 h | Increased paw withdrawal latency | |
| LHC-Bup | Randall-Selitto (Mechanical Nociception) | 0.5 mg/kg | SC | Up to 12 h (male), 24 h (female) | Increased paw withdrawal threshold | [1][2] |
| Bup-SR | Thermal Nociception | 1.2 mg/kg | SC | 48-72 h | Increased thermal latency | [5] |
| Buprenorphine HCl | Postoperative Pain | 0.05 mg/kg | SC | Acute postoperative period | Reduced hyperalgesia | [4] |
| Buprenorphine | Neuropathic Pain (Mononeuropathic) | 0.055 mg/kg | IV | Not specified | Inhibition of mechanical and cold allodynia | [6] |
| Buprenorphine | Neuropathic Pain (Polyneuropathic) | 0.129 mg/kg | IP | Not specified | Inhibition of mechanical hyperalgesia and cold allodynia | [6] |
IM: Intramuscular; IV: Intravenous; IP: Intraperitoneal; Bup-SR: Sustained-release buprenorphine.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of buprenorphine formulations in rat models.
Pharmacokinetic Analysis
Objective: To determine the plasma concentration-time profile of buprenorphine following administration of a long-acting formulation.
Materials:
-
Sprague-Dawley or Fischer 344 rats
-
Buprenorphine formulation
-
Syringes and needles for administration
-
Blood collection tubes (e.g., with K2-EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
High-performance liquid chromatography-mass spectrometry (HPLC-MS) system
Procedure:
-
Acclimatize rats to the housing conditions for at least one week.
-
Administer the buprenorphine formulation to the rats via the desired route (e.g., subcutaneous injection).
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, and 168 hours post-dose).[1][2][3]
-
Process the blood samples by centrifuging to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma samples for buprenorphine concentration using a validated HPLC-MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, half-life, AUC) using appropriate software.
Evaluation of Analgesic Efficacy in a Postoperative Pain Model
Objective: To assess the effectiveness of a buprenorphine formulation in reducing postoperative pain.
Materials:
-
Rats
-
Surgical instruments
-
Anesthetic (e.g., isoflurane)
-
Buprenorphine formulation
-
Von Frey filaments or electronic von Frey device for assessing mechanical allodynia
-
Plantar test apparatus for assessing thermal hyperalgesia
Procedure:
-
Acclimatize rats and obtain baseline measurements of nociceptive thresholds (mechanical and thermal).
-
Anesthetize the rats and perform a surgical procedure known to induce postoperative pain (e.g., laparotomy or plantar incision).
-
Administer the buprenorphine formulation or a vehicle control.
-
At various time points post-surgery, assess pain-related behaviors:
-
Mechanical Allodynia: Measure the paw withdrawal threshold in response to stimulation with von Frey filaments.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency in response to a radiant heat source using a plantar test apparatus.[4]
-
-
Compare the nociceptive thresholds between the buprenorphine-treated and control groups to determine the analgesic efficacy.
Assessment of Inflammatory Pain
Objective: To evaluate the anti-inflammatory and analgesic effects of a buprenorphine formulation in a model of inflammatory pain.
Materials:
-
Rats
-
Complete Freund's Adjuvant (CFA)
-
Syringes and needles
-
Buprenorphine formulation
-
Plethysmometer or calipers to measure paw volume/thickness
-
Apparatus for assessing mechanical or thermal hyperalgesia
Procedure:
-
Induce inflammation by injecting CFA into the plantar surface of one hind paw.
-
Administer the buprenorphine formulation or a vehicle control.
-
Measure paw volume or thickness at regular intervals to assess the inflammatory response.
-
Assess mechanical or thermal hyperalgesia in the inflamed paw at various time points.
-
Compare the changes in paw volume and nociceptive thresholds between the treated and control groups.
Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for a pharmacokinetic study and the signaling pathway of buprenorphine at the µ-opioid receptor.
Experimental workflow for in vivo buprenorphine studies.
Buprenorphine signaling at the μ-opioid receptor.
Discussion
The compiled data indicate that long-acting formulations of buprenorphine can provide sustained analgesic effects in various rat models of pain, including postoperative, thermal, mechanical, and neuropathic pain. The pharmacokinetic profiles of these formulations are characterized by a prolonged presence of buprenorphine in the plasma, which supports their extended duration of action.
Notably, a study on buprenorphine palmitate, a long-acting ester, demonstrated a significantly prolonged antinociceptive effect compared to buprenorphine HCl. This suggests that esterification of buprenorphine is a promising strategy for developing long-acting analgesics.
The provided experimental protocols offer a foundation for researchers to design studies to evaluate novel long-acting buprenorphine formulations. It is crucial to select the appropriate pain model and outcome measures based on the specific research question.
The signaling pathway diagram illustrates that buprenorphine, as a partial agonist at the µ-opioid receptor, primarily signals through the G-protein pathway, leading to the inhibition of adenylyl cyclase and modulation of ion channels, which results in reduced neuronal excitability and analgesia. Its limited recruitment of β-arrestin may contribute to its favorable safety profile compared to full µ-opioid agonists.[7]
References
- 1. pnas.org [pnas.org]
- 2. Opioid overdose and tolerance: is the recruitment of β-arrestin to the µ-receptor involved? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buprenorphine Is a Weak Partial Agonist That Inhibits Opioid Receptor Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Buprenorphine-Induced Antinociception Is Mediated by μ-Opioid Receptors and Compromised by Concomitant Activation of Opioid Receptor-Like Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Buprenorphine Caproate in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buprenorphine caproate is a long-acting injectable prodrug of buprenorphine, a partial mu-opioid agonist, used for the treatment of opioid use disorder. The sustained-release nature of this formulation necessitates robust and sensitive analytical methods to accurately quantify buprenorphine concentrations in plasma over an extended period. This document provides detailed application notes and protocols for the quantification of buprenorphine in plasma, which is applicable to studies involving this compound, as the prodrug is expected to hydrolyze to the active buprenorphine molecule in vivo. The primary analytical technique described is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[1][2][3][4]
Principle of the Method
The analytical approach for quantifying buprenorphine from plasma samples following the administration of this compound involves the measurement of the active moiety, buprenorphine. This is because esterase enzymes in the plasma are expected to rapidly hydrolyze the caproate ester, releasing buprenorphine. Therefore, the methods detailed below focus on the extraction and quantification of buprenorphine. Two primary sample preparation techniques are presented: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Both methods are followed by analysis using a validated LC-MS/MS system.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of buprenorphine in plasma using LC-MS/MS. These values are compiled from various published methods and serve as a general guideline.
Table 1: Linearity and Sensitivity of Buprenorphine Quantification
| Parameter | Typical Range | Reference |
| Lower Limit of Quantification (LLOQ) | 0.02 - 0.1 ng/mL | [2] |
| Upper Limit of Quantification (ULOQ) | 10 - 25 ng/mL | [2][3] |
| Linearity (r²) | > 0.99 | [2] |
Table 2: Precision and Accuracy of Buprenorphine Quantification
| Parameter | Acceptance Criteria | Reference |
| Intra-day Precision (%CV) | < 15% | [5] |
| Inter-day Precision (%CV) | < 15% | [5] |
| Accuracy (%Bias) | Within ±15% | [5] |
Table 3: Recovery of Buprenorphine from Plasma
| Extraction Method | Typical Recovery | Reference |
| Liquid-Liquid Extraction (LLE) | 70 - 95% | [1] |
| Solid-Phase Extraction (SPE) | 85 - 100% |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted from established methods for buprenorphine extraction from plasma.[1][6]
Materials:
-
Plasma samples
-
Internal Standard (IS) solution (e.g., Buprenorphine-d4)
-
Ammonium hydroxide solution (5%)
-
Extraction solvent (e.g., n-butyl chloride or a mixture of hexane and ethyl acetate)
-
Reconstitution solution (e.g., mobile phase)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Solvent evaporator
Procedure:
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard solution.
-
Add 50 µL of 5% ammonium hydroxide solution to basify the sample.
-
Vortex briefly to mix.
-
Add 1 mL of the extraction solvent.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general guideline for SPE, which often yields cleaner extracts.
Materials:
-
Plasma samples
-
Internal Standard (IS) solution (e.g., Buprenorphine-d4)
-
Phosphoric acid (4%)
-
SPE cartridges (e.g., C18 or mixed-mode cation exchange)
-
Conditioning solvent (e.g., Methanol)
-
Equilibration solvent (e.g., Water)
-
Wash solvent (e.g., 5% Methanol in water)
-
Elution solvent (e.g., Methanol or Acetonitrile with 2% ammonium hydroxide)
-
Reconstitution solution (e.g., mobile phase)
-
SPE manifold
-
Solvent evaporator
Procedure:
-
Pipette 500 µL of plasma sample into a tube.
-
Add 50 µL of the internal standard solution.
-
Add 500 µL of 4% phosphoric acid to precipitate proteins.
-
Vortex and centrifuge at 3000 x g for 10 minutes.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of wash solvent.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 1 mL of elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
The following are typical LC-MS/MS conditions for the analysis of buprenorphine.
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: Linear gradient to 90% B
-
3.0-4.0 min: Hold at 90% B
-
4.1-5.0 min: Return to 10% B and equilibrate
-
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Buprenorphine: Precursor ion (m/z) 468.3 -> Product ion (m/z) 396.2
-
Buprenorphine-d4 (IS): Precursor ion (m/z) 472.3 -> Product ion (m/z) 400.2
-
-
Collision Energy: Optimized for the specific instrument, typically 30-40 eV
-
Source Temperature: 500°C
Visualizations
Experimental Workflow
Caption: Overview of the analytical workflow for buprenorphine quantification in plasma.
Logical Relationship of this compound to Measured Analyte
References
- 1. A sensitive, simple and rapid HPLC–MS/MS method for simultaneous quantification of buprenorpine and its N-dealkylated metabolite norbuprenorphine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kinampark.com [kinampark.com]
- 3. Population Pharmacokinetics of a Monthly Buprenorphine Depot Injection for the Treatment of Opioid Use Disorder: A Combined Analysis of Phase II and Phase III Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Approaches for the Determination of Buprenorphine, Methadone and Their Metabolites in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative determination of buprenorphine, naloxone and their metabolites in rat plasma using hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Note: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantitative Analysis of Buprenorphine Esters
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the development of a robust and sensitive HPLC-MS/MS method for the quantification of buprenorphine esters in biological matrices. Buprenorphine, a potent partial µ-opioid receptor agonist, can be formulated as ester prodrugs to prolong its duration of action.[1] This application note outlines a comprehensive approach, from sample preparation to data acquisition and analysis, leveraging established methodologies for buprenorphine and its metabolites to create a reliable method for these novel ester compounds. The protocols provided herein serve as a foundational template for researchers engaged in the pharmacokinetic and metabolic studies of buprenorphine ester prodrugs.
Introduction
Buprenorphine is a key therapeutic agent in the management of opioid dependence and chronic pain.[2][3] To enhance its pharmacokinetic profile and extend its therapeutic window, ester prodrugs of buprenorphine have been synthesized.[1][4] These esters, through esterification of the phenolic group on the morphine ring, exhibit increased lipophilicity, which can alter their absorption, distribution, metabolism, and excretion (ADME) properties.[4][5] Accurate and sensitive quantification of these ester prodrugs and the parent buprenorphine molecule in biological samples is crucial for preclinical and clinical development.
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred analytical technique for the determination of buprenorphine and its metabolites due to its high sensitivity and selectivity.[3][6] This application note details a method development strategy for buprenorphine esters, adapting existing validated methods for buprenorphine and its primary metabolite, norbuprenorphine.
Experimental Workflow
The overall experimental workflow for the analysis of buprenorphine esters by HPLC-MS/MS is depicted below. This process includes sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: Experimental workflow for buprenorphine ester analysis.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical for removing matrix interferences and concentrating the analytes.[6] Given the increased lipophilicity of buprenorphine esters compared to the parent drug, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are highly effective.[3][7]
Protocol 3.1.1: Liquid-Liquid Extraction (LLE) from Plasma
-
To 200 µL of plasma sample, add 25 µL of internal standard working solution (e.g., Buprenorphine-d4, 100 ng/mL).
-
Add 50 µL of 25% ammonia solution to basify the sample.[8]
-
Add 1.2 mL of an organic solvent mixture, such as hexane/ethyl acetate (1:1 v/v) or methyl tert-butyl ether (MTBE):hexane (2:1, v:v).[8][9]
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 85:15 Water:Acetonitrile with 0.1% formic acid).[10]
-
Vortex briefly and transfer to an autosampler vial for injection.
Protocol 3.1.2: Solid-Phase Extraction (SPE) from Urine
For urine samples, an enzymatic hydrolysis step may be necessary to cleave glucuronide conjugates of buprenorphine that may have formed in vivo.[11][12]
-
To 500 µL of urine, add 50 µL of internal standard working solution and an appropriate volume of β-glucuronidase enzyme.[13]
-
Incubate at 60°C for 1-4 hours to facilitate hydrolysis.[12]
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., Agilent Bond Elut Plexa PCX) with 1 mL of methanol followed by 1 mL of deionized water.[10]
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of 2% formic acid in water, followed by 2 mL of methanol.[10]
-
Dry the cartridge under vacuum for 5-10 minutes.[10]
-
Elute the analytes with 2 mL of 5% ammonium hydroxide in a mixture of ethyl acetate and isopropanol (80:20 v/v).[10]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for analysis.
HPLC-MS/MS Method Parameters
The following tables summarize the recommended starting parameters for the HPLC-MS/MS analysis of buprenorphine esters. Optimization of these parameters will be necessary for specific esters and analytical instrumentation.
Table 1: HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase (e.g., Kinetix C18, 100 x 2.1 mm, 2.6 µm)[14] |
| Mobile Phase A | 0.1% Formic Acid in Water[14] |
| Mobile Phase B | Acetonitrile[14] |
| Gradient | Start at 10-15% B, linear gradient to 85-95% B over 6-8 minutes[14] |
| Flow Rate | 0.4 - 0.7 mL/min[14][15] |
| Column Temperature | 40 - 50 °C[15][16] |
| Injection Volume | 5 - 20 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive[16] |
| Scan Type | Multiple Reaction Monitoring (MRM)[17] |
| IonSpray Voltage | 2000 - 5500 V[16][18] |
| Source Temperature | 550 - 600 °C[16][18] |
| Curtain Gas | 10 - 30 psi[16][18] |
| Collision Gas | Nitrogen |
Table 3: Proposed MRM Transitions for Buprenorphine and its Esters
The precursor ion for buprenorphine esters will be the protonated molecule [M+H]⁺. The product ions are likely to result from the fragmentation of the ester bond and the core buprenorphine structure.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Buprenorphine | 468.3 | 396.3 | 54 |
| 414.2 | 40 | ||
| Buprenorphine-d4 (IS) | 472.3 | 415.3 | 49 |
| Buprenorphine Propionate | 524.3 | 468.3 | Optimized |
| 396.3 | Optimized | ||
| Buprenorphine Valerate | 552.4 | 468.3 | Optimized |
| 396.3 | Optimized | ||
| Buprenorphine Benzoate | 572.3 | 468.3 | Optimized |
| 396.3 | Optimized |
Note: The exact m/z values for the esters and the optimal collision energies need to be determined experimentally by infusing a standard solution of each buprenorphine ester into the mass spectrometer.
Data Analysis and Quantification
Quantification is performed by constructing a calibration curve using known concentrations of buprenorphine ester standards. The peak area ratio of the analyte to the internal standard is plotted against the concentration. A linear regression analysis with a weighting factor of 1/x or 1/x² is typically used.
The lower limit of quantification (LLOQ) should be determined based on a signal-to-noise ratio of at least 10:1 and with acceptable precision and accuracy.[15]
Method Validation
The developed method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: No significant interfering peaks at the retention times of the analytes and internal standard in blank matrix samples.
-
Linearity: Correlation coefficient (r²) of ≥0.99.[19]
-
Accuracy and Precision: Within ±15% (±20% at the LLOQ) for both intra- and inter-day assessments.[9][14]
-
Recovery: Consistent and reproducible extraction recovery across the calibration range.[16]
-
Matrix Effect: Assessment of ion suppression or enhancement caused by the biological matrix.[16]
-
Stability: Evaluation of analyte stability under various conditions (freeze-thaw, short-term, long-term, and post-preparative).
Logical Relationship of Buprenorphine and its Esters
The following diagram illustrates the relationship between buprenorphine and its ester prodrugs, highlighting the esterification process.
Caption: Synthesis of buprenorphine ester prodrugs.
Conclusion
This application note provides a comprehensive framework for the development and validation of an HPLC-MS/MS method for the quantification of buprenorphine esters in biological matrices. By adapting established protocols for buprenorphine and considering the physicochemical properties of the ester prodrugs, researchers can develop a sensitive, specific, and reliable analytical method. This will be instrumental in advancing the understanding of the pharmacokinetics and therapeutic potential of these novel long-acting analgesic formulations.
References
- 1. An esterification method for synthesizing prodrugs of buprenorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. EP1422230A1 - Novel ester derivatives of buprenorphine and their preparation processes, and long acting analgestic pharmaceutical compositions - Google Patents [patents.google.com]
- 5. DE60224288T2 - Buprenorphine ester derivatives, processes for their preparation, and long-acting analgesic drugs - Google Patents [patents.google.com]
- 6. Analytical Approaches for the Determination of Buprenorphine, Methadone and Their Metabolites in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. kinampark.com [kinampark.com]
- 10. agilent.com [agilent.com]
- 11. Analysis of buprenorphine, norbuprenorphine, and their glucuronides in urine by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydrolysis of conjugated metabolites of buprenorphine II. The quantitative enzymatic hydrolysis of norbuprenorphine-3-beta-D-glucuronide in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. High-sensitivity analysis of buprenorphine, norbuprenorphine, buprenorphine glucuronide, and norbuprenorphine glucuronide in plasma and urine by liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Performance Liquid Chromatography-Tandem Mass Spectrometry for Buprenorphine Evaluation in Plasma—Application to Pharmacokinetic Studies in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A sensitive, simple and rapid HPLC–MS/MS method for simultaneous quantification of buprenorpine and its N-dealkylated metabolite norbuprenorphine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Simultaneous determination of buprenorphine, norbuprenorphine and naloxone in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Confirmatory Analysis of Buprenorphine, Norbuprenorphine, and Glucuronide Metabolites in Plasma by LCMSMS. Application to Umbilical Cord Plasma from Buprenorphine-maintained Pregnant Women - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A sensitive, simple and rapid HPLC-MS/MS method for simultaneous quantification of buprenorpine and its N-dealkylated metabolite norbuprenorphine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Pharmacokinetics of Buprenorphine Caproate in Rodents
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting pharmacokinetic (PK) studies of buprenorphine caproate, a long-acting prodrug of the opioid analgesic buprenorphine, in rodent models. These guidelines are intended to assist in the consistent and accurate evaluation of the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Introduction
Buprenorphine is a potent, partial μ-opioid agonist and κ-opioid antagonist used for the management of pain and opioid addiction.[1] Its clinical utility can be enhanced by long-acting formulations that reduce dosing frequency and improve patient compliance. This compound is an ester prodrug designed for sustained release, gradually hydrolyzing in vivo to the active parent drug, buprenorphine. Understanding its pharmacokinetic profile is crucial for the development and preclinical assessment of this long-acting analgesic. This protocol outlines the necessary steps for a comprehensive PK study in rodents.
Summary of Key Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters to be determined for both this compound (the prodrug) and buprenorphine (the active metabolite).
| Parameter | Description | This compound | Buprenorphine |
| Cmax | Maximum observed plasma concentration | ||
| Tmax | Time to reach Cmax | ||
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | ||
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity | ||
| t1/2 | Elimination half-life | ||
| CL/F | Apparent total clearance of the drug from plasma after extravascular administration | ||
| Vz/F | Apparent volume of distribution during the terminal phase after extravascular administration |
Experimental Protocols
Animal Model
-
Species: Sprague-Dawley rats are a commonly used model for pharmacokinetic studies of buprenorphine.[2][3]
-
Sex: Both male and female rats should be included to assess for any sex-dependent differences in pharmacokinetics.[4]
-
Age and Weight: Use adult rats, typically 8-10 weeks old, with weights ranging from 250-300g for males and 200-250g for females.
-
Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the study.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Formulation and Dosing
-
Formulation: this compound should be formulated in a sterile, biocompatible vehicle suitable for subcutaneous injection. A common vehicle for oil-based depots is sesame oil. The formulation should be prepared under aseptic conditions.
-
Dose Selection: Dose selection should be based on previous studies of long-acting buprenorphine formulations. A starting dose in the range of 0.65 mg/kg to 1.3 mg/kg of buprenorphine equivalent is recommended for rats.[4]
-
Administration: Administer a single dose via subcutaneous (SC) injection in the interscapular region.[5] The injection volume should be kept to a minimum, typically 0.1-0.2 mL for a rat.
Blood Sampling
-
Method: Blood samples can be collected via a cannulated carotid artery for conscious, freely moving animals, which minimizes stress.[6] Alternatively, sparse sampling from the jugular or saphenous vein can be performed.
-
Sample Volume: Collect approximately 100-150 µL of whole blood at each time point into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Time Points: A comprehensive sampling schedule is critical for long-acting formulations. Suggested time points include: 0 (pre-dose), 1, 4, 8, 24, 48, 72, 96, 168, 240, 336, and 504 hours post-dose. This extended schedule will capture the full absorption and elimination phases.
-
Sample Processing: Centrifuge the blood samples at 4,500 x g for 5 minutes to separate the plasma.[6] Store the resulting plasma samples at -80°C until bioanalysis.
Bioanalytical Method: LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of this compound and buprenorphine in plasma.
-
Sample Preparation: A protein precipitation method is typically employed. Add acetonitrile (containing an internal standard, e.g., buprenorphine-d4) to the plasma samples to precipitate proteins. Centrifuge and dilute the supernatant for injection onto the LC-MS/MS system.
-
Chromatography: Use a C18 reverse-phase column for separation. A gradient elution with a mobile phase consisting of 0.1% formic acid in water and acetonitrile is commonly used.[7]
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM). The MRM transitions for buprenorphine are well-established (e.g., m/z 468.4 → 396.1).[3] The transitions for this compound will need to be optimized.
-
Validation: The method must be validated according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, and stability. The lower limit of quantification (LLOQ) should be sufficiently sensitive to measure the low concentrations expected at later time points (e.g., 0.1 ng/mL).[8]
Pharmacokinetic Data Analysis
-
Software: Use validated pharmacokinetic software (e.g., Phoenix WinNonlin) for data analysis.
-
Analysis Method: Employ non-compartmental analysis (NCA) to determine the key pharmacokinetic parameters listed in Table 1.
-
Data Presentation: Present the mean plasma concentration-time profiles for this compound and buprenorphine. Summarize the calculated pharmacokinetic parameters in a tabular format, including mean and standard deviation.
Visualizations
Experimental Workflow
Caption: Workflow for the pharmacokinetic assessment of this compound in rodents.
This compound Signaling Pathway
Caption: In vivo conversion of this compound to its active form, buprenorphine.
References
- 1. Analytical Approaches for the Determination of Buprenorphine, Methadone and Their Metabolites in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the pharmacokinetics of buprenorphine and norbuprenorphine in rats after intravenous bolus administration of buprenorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Adverse Effects of a Long-Acting Transdermal Buprenorphine Formulation in Rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ethiqaxr.com [ethiqaxr.com]
- 5. Animal Resource - University of Rochester Medical Center [urmc.rochester.edu]
- 6. Frontiers | Triglyceride-Mimetic Prodrugs of Buprenorphine Enhance Oral Bioavailability via Promotion of Lymphatic Transport [frontiersin.org]
- 7. High-sensitivity analysis of buprenorphine, norbuprenorphine, buprenorphine glucuronide, and norbuprenorphine glucuronide in plasma and urine by liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Subnanogram-concentration measurement of buprenorphine in human plasma by electron-capture capillary gas chromatography: application to pharmacokinetics of sublingual buprenorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of Sustained-Release Buprenorphine Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development and characterization of sustained-release formulations of buprenorphine. It is intended to guide researchers and drug development professionals through the critical stages of formulation, in vitro characterization, and in vivo analysis.
Introduction to Sustained-Release Buprenorphine
Buprenorphine is a potent partial agonist at the µ-opioid receptor and an antagonist at the κ-opioid receptor, widely used for the management of opioid use disorder and chronic pain.[1][2][3] Conventional immediate-release formulations of buprenorphine require frequent dosing, which can lead to issues with patient adherence and fluctuations in plasma concentrations.[4] Sustained-release formulations, such as long-acting injectables, implants, and transdermal patches, offer the potential for improved therapeutic outcomes by maintaining stable plasma drug levels over an extended period, reducing the burden of frequent dosing, and minimizing the risk of diversion and misuse.[4][5]
This document outlines key experimental protocols and data presentation formats to aid in the development and evaluation of these advanced drug delivery systems.
Buprenorphine Signaling Pathway
Buprenorphine exerts its effects primarily through its interaction with the mu-opioid receptor (MOR). As a partial agonist, it binds to and activates the MOR, but with lower intrinsic activity compared to full agonists like morphine. This results in a ceiling effect on its pharmacological response, contributing to a better safety profile, particularly concerning respiratory depression.[2]
Formulation Development Workflow
The development of a sustained-release buprenorphine formulation follows a structured workflow, from initial design to preclinical evaluation.
Data Presentation: Comparative Pharmacokinetics
Quantitative data from pharmacokinetic studies should be summarized in a clear and structured format to allow for easy comparison between different formulations.
Table 1: Comparative Pharmacokinetic Parameters of Sustained-Release Buprenorphine Formulations in Rodents
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Reference |
| Injectable | ||||||
| Sustained-Release Buprenorphine (SRB) | 1 | 3.8 ± 0.5 | 6 | - | 37.8 | [6] |
| Extended-Release Buprenorphine (XRB) | 3.25 | 13.5 ± 1.9 | 6 | - | 40.3 | [6] |
| PLGA Microparticles | - | ≥ 2 (for 60 days) | - | - | - | [7] |
| Implant | ||||||
| Probuphine® (human equivalent) | ~80 mg total | - | ~4 weeks (steady state) | - | - | [1] |
| Transdermal Patch | ||||||
| 20 µg/h Patch | Single application | ~0.165 | ~72 | ~20.8 | ~26 | [8][9] |
Data are presented as mean ± SEM where available. Some values are approximated from published data.
Experimental Protocols
Protocol 1: Preparation of Buprenorphine-Loaded PLGA Microparticles
This protocol describes the preparation of buprenorphine-loaded poly(lactic-co-glycolic acid) (PLGA) microparticles using a solid-in-oil-in-water (S/O/W) emulsion technique.[7]
Materials:
-
Buprenorphine base
-
PLGA (e.g., 85:15, MW = 108 kDa)
-
Ethyl acetate
-
Polyvinyl alcohol (PVA)
-
Ethanol
-
Deionized water
Equipment:
-
Homogenizer
-
Magnetic stirrer
-
Microscope
-
Particle size analyzer
-
Freeze-dryer
Procedure:
-
Prepare the Oil Phase: Dissolve PLGA in ethyl acetate to a final concentration of 15.2% (w/v).
-
Prepare the Solid-in-Oil Dispersion: Disperse a defined amount of buprenorphine powder into the PLGA solution.
-
Prepare the Aqueous Phase: Prepare a 1% (w/v) PVA solution in deionized water.
-
Emulsification: Add the solid-in-oil dispersion to the aqueous PVA solution while homogenizing at a specified speed (e.g., 7000 rpm) for a set time (e.g., 2 minutes) to form a S/O/W emulsion.
-
Solvent Evaporation: Transfer the emulsion to a larger volume of 0.3% (w/v) PVA solution and stir continuously at room temperature for several hours (e.g., 4 hours) to allow the ethyl acetate to evaporate and the microparticles to harden.
-
Washing and Collection: Collect the microparticles by centrifugation or filtration. Wash them several times with deionized water to remove residual PVA.
-
Post-Treatment: Resuspend the microparticles in a 25% ethanolic solution and stir for 8 hours.[7]
-
Final Washing and Drying: Wash the microparticles again with deionized water and then freeze-dry them to obtain a fine powder.
-
Characterization: Characterize the microparticles for particle size distribution, surface morphology (e.g., using scanning electron microscopy), drug loading, and encapsulation efficiency.
Protocol 2: In Vitro Drug Release from Buprenorphine Formulations using a Dialysis Method
This protocol is suitable for assessing the in vitro release of buprenorphine from injectable formulations like in situ gels or microparticle suspensions.[10][11]
Materials:
-
Buprenorphine formulation
-
Phosphate buffered saline (PBS), pH 7.4
-
Dialysis tubing (with an appropriate molecular weight cut-off, e.g., 10-14 kDa)
-
Tween 80 (optional, to maintain sink conditions)
Equipment:
-
Shaking water bath or orbital shaker maintained at 37°C
-
HPLC system with UV or MS detector
Procedure:
-
Preparation of Release Medium: Prepare PBS (pH 7.4). If buprenorphine has low solubility, a surfactant like 0.15% Tween 80 can be added to the PBS to ensure sink conditions.[10]
-
Sample Preparation: Accurately weigh a specific amount of the buprenorphine formulation and place it inside a pre-soaked dialysis bag. For in situ gels, the liquid formulation can be injected directly into the bag containing a small amount of release medium.[10]
-
Initiation of Release Study: Seal the dialysis bag and place it in a container with a defined volume of release medium (e.g., 50 mL). The volume should be sufficient to maintain sink conditions.
-
Incubation: Place the container in a shaking water bath or orbital shaker at 37°C with constant agitation.
-
Sampling: At predetermined time points (e.g., 1, 4, 8, 24, 48, 72 hours and continuing for the desired duration), withdraw a sample of the release medium.
-
Medium Replacement: After each sampling, replace the withdrawn volume with fresh release medium to maintain a constant volume and sink conditions.
-
Sample Analysis: Analyze the concentration of buprenorphine in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during sampling.
Protocol 3: In Vitro Skin Permeation of Buprenorphine Transdermal Patches
This protocol describes the use of Franz diffusion cells to evaluate the in vitro permeation of buprenorphine from a transdermal patch through a skin model.[12]
Materials:
-
Buprenorphine transdermal patch
-
Excised skin (e.g., human cadaver skin, porcine skin, or a synthetic membrane)
-
Phosphate buffer, pH 6.8[12]
-
Acetonitrile (for HPLC mobile phase)
Equipment:
-
Franz diffusion cells
-
Water bath with circulator
-
Magnetic stirrer
-
HPLC system with UV or MS detector
Procedure:
-
Skin Preparation: Excise the skin and remove any subcutaneous fat. Equilibrate the skin in the receptor medium for a period before mounting.
-
Franz Cell Assembly: Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.
-
Receptor Compartment: Fill the receptor compartment with the receptor medium (e.g., 0.1 M phosphate buffer at pH 6.8) and ensure there are no air bubbles under the skin. Maintain the temperature at 32°C to simulate skin surface temperature. The receptor medium should be continuously stirred.
-
Patch Application: Apply the buprenorphine transdermal patch to the surface of the skin in the donor compartment.
-
Sampling: At specified time intervals (e.g., 3, 6, 9, 21, 33, 45, 57, and 72 hours), collect samples from the receptor compartment.[12]
-
Receptor Medium Replacement: After each sample collection, replenish the receptor compartment with fresh, pre-warmed receptor medium.
-
Sample Analysis: Determine the concentration of buprenorphine in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of buprenorphine permeated per unit area of the skin over time. Determine the steady-state flux (Jss) from the linear portion of the cumulative permeation curve.
Protocol 4: Quantification of Buprenorphine in Plasma by LC-MS/MS
This protocol provides a general procedure for the quantification of buprenorphine in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Plasma samples
-
Buprenorphine and norbuprenorphine standards
-
Internal standard (e.g., buprenorphine-d4)
-
Acetonitrile
-
Formic acid
-
Ammonium hydroxide
-
Ethyl acetate
Equipment:
-
LC-MS/MS system (e.g., triple quadrupole)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation (Liquid-Liquid Extraction): a. To 200 µL of plasma in a microcentrifuge tube, add the internal standard solution. b. Add 30 µL of 5 M ammonium hydroxide and vortex for 2 minutes. c. Add 800 µL of ethyl acetate, vortex, and centrifuge (e.g., 4000 rpm for 10 minutes). d. Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 50°C. e. Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
LC-MS/MS Analysis: a. Chromatography:
- Column: C18 column (e.g., Shiseido MG C18, 5 µm, 2.0 mm x 50 mm).
- Mobile Phase A: e.g., 0.1% formic acid in water.
- Mobile Phase B: e.g., Methanol.
- Gradient Elution: A suitable gradient to separate buprenorphine and its metabolite norbuprenorphine.
- Flow Rate: e.g., 0.4 mL/min.
- Injection Volume: e.g., 20 µL. b. Mass Spectrometry:
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Detection: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- Buprenorphine: e.g., m/z 468.6 → 396.2 or 468.6 → 414.2
- Norbuprenorphine: e.g., m/z 414.2 → 83.1[6]
- Buprenorphine-d4 (IS): e.g., m/z 472.15 → 400.2
-
Quantification: a. Generate a calibration curve using standard solutions of known concentrations. b. Determine the concentration of buprenorphine in the plasma samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.
Logical Relationships in Formulation Strategies
The choice of a sustained-release strategy for buprenorphine depends on the desired therapeutic objective, such as the duration of action and the clinical setting.
References
- 1. Long-Acting injectable buprenorphine PLGA microparticle formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buprenorphine Education: Technical explanation of Buprenorphine mu receptor, affinity of agonist and antagonist [naabt.org]
- 3. Buprenorphine - Wikipedia [en.wikipedia.org]
- 4. Nor-LAAM loaded PLGA Microparticles for Treating Opioid Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. "In vitro skin permeation of buprenorphine transdermal patch" by C.-L. Liao, C.-C. Huang et al. [jfda-online.com]
- 8. kinampark.com [kinampark.com]
- 9. In vitro dissolution method for evaluation of buprenorphine in situ gel formulation: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jfda-online.com [jfda-online.com]
- 11. A sensitive, simple and rapid HPLC–MS/MS method for simultaneous quantification of buprenorpine and its N-dealkylated metabolite norbuprenorphine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Performance Liquid Chromatography-Tandem Mass Spectrometry for Buprenorphine Evaluation in Plasma—Application to Pharmacokinetic Studies in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Buprenorphine Caproate as a Long-Acting Analgesic
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide for the preclinical evaluation of buprenorphine caproate, a long-acting ester of buprenorphine, for sustained analgesia. While specific data on this compound is limited, this document leverages findings from studies on other long-acting buprenorphine esters, such as buprenorphine palmitate, and sustained-release formulations to provide a framework for research and development.
Buprenorphine is a potent semi-synthetic opioid with a unique pharmacological profile as a partial agonist at the µ-opioid receptor. This characteristic provides a ceiling effect on respiratory depression, offering a safer alternative to full opioid agonists.[1][2] The development of long-acting formulations, such as buprenorphine esters, aims to provide prolonged pain relief, reduce dosing frequency, and improve patient compliance in the management of chronic pain.
Pharmacology and Mechanism of Action
Buprenorphine exerts its analgesic effects primarily through its high-affinity binding to the µ-opioid receptor, where it acts as a partial agonist. It also functions as an antagonist at the κ-opioid receptor. The partial agonism at the µ-receptor means that even at higher doses, the agonist effects plateau, which contributes to its favorable safety profile.[1][2]
Data Presentation
The following tables summarize quantitative data from studies on long-acting buprenorphine formulations in rodent models, which can serve as a reference for designing and evaluating studies with this compound.
Table 1: Antinociceptive Effects of Buprenorphine Esters in Rats
| Compound | Dose (µmol/kg, IM) | Duration of Action (hours) | Pain Model | Reference |
| Buprenorphine HCl | 0.05 | 2 | Plantar Test | [3] |
| 0.1 | 3 | Plantar Test | [3] | |
| 1 | 4 | Plantar Test | [3] | |
| Buprenorphine Palmitate | 1 | 72 | Plantar Test | [3] |
| 5 | 76 | Plantar Test | [3] | |
| 10 | 78 | Plantar Test | [3] |
Table 2: Pharmacokinetic Parameters of Sustained-Release Buprenorphine in Rats
| Formulation | Dose (mg/kg, SC) | Cmax (ng/mL) | Tmax (hours) | Plasma Concentration at 72h (ng/mL) | Reference |
| Buprenorphine HCl | 0.1 | 2.8 | 4 | < 0.5 | [4][5] |
| Buprenorphine-SR | 0.9 | 2.7 | 4 | ~1.1 | [4][5] |
| Buprenorphine-SR | 1.2 | ~2.9 | 8 | > 1.0 | [4][5] |
Table 3: Efficacy of Sustained-Release Buprenorphine in a Postoperative Pain Model in Rats
| Treatment | Dose (mg/kg, SC) | Outcome Measure | Result | Reference |
| Buprenorphine-SR | 1.2 | Thermal Latency | Increased by 28.4% on Day 1 and 15.6% on Day 2 vs. baseline | [4] |
| Buprenorphine-SR | 1.2 | Hindlimb Weight-Bearing | Similar to no-surgery controls | [4] |
| Buprenorphine HCl | 0.2 | Hindlimb Weight-Bearing | Significantly fewer vertical raises than controls for 5 days | [4] |
Experimental Protocols
Protocol 1: Evaluation of Antinociceptive Effects using the Plantar Test
This protocol is adapted from studies evaluating the long-acting analgesic effects of buprenorphine esters.[3]
Objective: To determine the dose-dependent antinociceptive effects and duration of action of this compound in rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle (e.g., sesame oil)
-
Buprenorphine HCl (as a positive control)
-
Plantar test apparatus
-
Intramuscular injection supplies
Methodology:
-
Animal Acclimation: House rats in a controlled environment for at least one week before the experiment.
-
Baseline Measurement: Determine the baseline paw withdrawal latency to a thermal stimulus using the plantar test apparatus. Apply a radiant heat source to the plantar surface of the hind paw and record the time to withdrawal.
-
Drug Administration: Divide rats into groups and administer a single intramuscular injection of this compound at various doses, vehicle, or buprenorphine HCl.
-
Post-treatment Measurements: Measure paw withdrawal latency at predetermined time points (e.g., 1, 2, 4, 8, 24, 48, 72, 96 hours) after drug administration.
-
Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point. Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine dose-response relationships and duration of action.
Protocol 2: Pharmacokinetic Analysis of this compound
This protocol is based on pharmacokinetic studies of sustained-release buprenorphine formulations.[4][5]
Objective: To determine the pharmacokinetic profile of buprenorphine following a single administration of this compound in rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g) with indwelling catheters (optional, for serial sampling)
-
This compound
-
Vehicle
-
Subcutaneous injection supplies
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Preparation: Acclimate rats and, if necessary, surgically implant venous catheters for serial blood sampling.
-
Drug Administration: Administer a single subcutaneous injection of this compound or vehicle.
-
Blood Sampling: Collect blood samples at specified time points (e.g., 0, 1, 4, 8, 24, 48, 72, 96, 120 hours) into appropriate collection tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of buprenorphine and its major metabolite, norbuprenorphine, in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life.
Logical Relationships in Long-Acting Formulation Development
The development and evaluation of a long-acting analgesic like this compound follow a logical progression from initial formulation and in vitro characterization to in vivo assessment of pharmacokinetics and efficacy.
References
- 1. Buprenorphine: clinical pharmacokinetics in the treatment of opioid dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buprenorphine - Wikipedia [en.wikipedia.org]
- 3. A novel long-acting analgesic: buprenorphine palmitate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of a Sustained-Release Formulation of Buprenorphine for Analgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Buprenorphine Caproate Stability and Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with buprenorphine caproate. The information provided is intended to assist in anticipating and resolving stability and degradation challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound, like other buprenorphine esters, is susceptible to degradation through several pathways. The primary concerns are:
-
Hydrolysis: The ester linkage is prone to hydrolysis, which would yield buprenorphine and caproic acid. This can be catalyzed by acidic or basic conditions.
-
Oxidation: The buprenorphine molecule itself is susceptible to oxidation.[1] This can be initiated by exposure to air, light, or oxidizing agents.[1] Buprenorphine-N-oxide is a known oxidation product of buprenorphine.[2][3]
-
Thermal Degradation: Elevated temperatures can accelerate both hydrolysis and oxidation, as well as potentially cause other degradation pathways to become relevant.[1][2]
-
Photodegradation: Buprenorphine is known to degrade in the presence of light.[4] Therefore, formulations of its esters should be protected from light.
Q2: What are the known or expected degradation products of this compound?
A2: While specific public data on all degradation products of this compound is limited, based on the known degradation pathways of buprenorphine and its esters, the following are potential degradation products:
-
Buprenorphine: Resulting from the hydrolysis of the caproate ester bond.
-
Caproic Acid: The other product of ester hydrolysis.
-
Oxidation Products: These can include Buprenorphine-N-oxide and hydroxylated derivatives of this compound.[3][5]
-
Other Degradants: A patent for the similar buprenorphine hexanoate identified several non-oxidative degradation products, designated as Impurity A1, B1, and C1.[6] It is plausible that analogous degradants could form from this compound.
Q3: How can I minimize the degradation of this compound during my experiments?
A3: To minimize degradation, consider the following precautions:
-
pH Control: Maintain the pH of your formulation in a neutral range to minimize acid- or base-catalyzed hydrolysis.
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to reduce oxidative degradation.
-
Light Protection: Protect the compound and its formulations from light by using amber glassware or other light-blocking containers.[7]
-
Temperature Control: Store the compound at recommended temperatures, and avoid excessive heat during experimental procedures.
-
Use of Antioxidants: The addition of an antioxidant, such as vitamin E, may inhibit the formation of oxidative and other degradation products.[6]
Q4: What analytical techniques are suitable for stability testing of this compound?
A4: Stability-indicating analytical methods are crucial. The most common and effective techniques include:
-
High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC method with UV or mass spectrometric detection is the standard for separating and quantifying this compound and its degradation products.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown degradation products by providing molecular weight and structural information.[7]
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | - Review your sample handling and storage procedures. Were the samples protected from light and stored at the correct temperature? Was an inert atmosphere used? - Perform forced degradation studies to identify the retention times of potential degradation products. - Use LC-MS to identify the molecular weights of the unknown peaks and compare them to potential degradation products. |
| Impurity in the starting material | - Obtain a certificate of analysis for your this compound to check for known impurities. - Analyze the starting material using your HPLC method to confirm its purity. |
| Contamination from excipients or solvents | - Run a blank injection of your sample diluent and a placebo formulation to check for interfering peaks. - Ensure the compatibility of this compound with all excipients used in your formulation. |
Issue 2: Loss of Potency of this compound Over Time
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of the ester | - Measure the pH of your formulation over time. A change in pH could indicate hydrolysis. - Analyze for the presence of buprenorphine, a key hydrolysis product. |
| Oxidative degradation | - Check if your storage conditions adequately protect against oxygen exposure. - Consider adding an antioxidant to your formulation and assess its impact on stability. |
| Adsorption to container surfaces | - This can be an issue with certain container materials. Analyze the amount of drug recovered from the container after storage. - Consider using different types of containers (e.g., glass vs. plastic, different types of plastic). Diluted buprenorphine has shown significant loss when stored in plastic syringes compared to glass vials.[9] |
Quantitative Data Summary
The following table summarizes the results of a forced degradation study on a buprenorphine microemulsion formulation, which provides insights into the general stability of the buprenorphine molecule under various stress conditions. Although this data is for buprenorphine hydrochloride, it can serve as a useful reference for designing stability studies for this compound.
| Stress Condition | Reagent | Duration & Temperature | % Degradation |
| Acid Hydrolysis | 0.05 M HCl | 1 hour at 60°C | 2.42% |
| Base Hydrolysis | 0.05 M NaOH | 1 hour at 60°C | 3.59% |
| Neutral Hydrolysis | Water | 1 hour at 60°C | 0.06% |
| Oxidation | 30% H₂O₂ | - | Drug was found to be labile |
| Photolytic | Sunlight | 5 hours | - |
| Thermal | - | 105°C for 6 hours | Drug was found to be highly stable |
Data adapted from a study on buprenorphine hydrochloride microemulsion.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from the stressed solutions.
-
Neutralize the acid and base-stressed samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated HPLC or LC-MS method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Determine the mass balance to ensure that all degradation products have been accounted for.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for unexpected peaks in a chromatogram.
References
- 1. researchgate.net [researchgate.net]
- 2. veeprho.com [veeprho.com]
- 3. What is the mechanism of Buprenorphine-N-oxide? [synapse.patsnap.com]
- 4. Long-Acting Buprenorphine Formulations as a New Strategy for the Treatment of Opioid Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2023246865A1 - Stable pharmaceutical composition of buprenorphine and preparation method and use thereof - Google Patents [patents.google.com]
- 7. Stability-indicating LC-MS Method for Determination of Stability of Extemporaneously Compounded Buprenorphine Oral Syringes for Neonatal Abstinence Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lupinepublishers.com [lupinepublishers.com]
- 9. Effects of Time and Storage Conditions on the Chemical and Microbiologic Stability of Diluted Buprenorphine for Injection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buprenorphine Caproate Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for optimizing buprenorphine caproate formulations to control the release rate.
Frequently Asked Questions (FAQs)
Q1: What are the primary formulation strategies for achieving controlled, long-term release of buprenorphine?
A1: The most common strategies involve encapsulating the drug within a biodegradable polymer matrix. These include:
-
Poly(lactic-co-glycolic acid) (PLGA) Microspheres: Buprenorphine is encapsulated within small, injectable polymer spheres. The release is controlled by drug diffusion through the polymer and erosion of the polymer matrix itself.[1][2]
-
In Situ Forming Implants (ISFIs): This system consists of the drug dissolved in a biocompatible polymer solution (e.g., PLGA in N-methyl-2-pyrrolidone).[3][4] Upon subcutaneous injection, the solvent diffuses away and body fluid diffuses in, causing the polymer to precipitate and form a solid implant that releases the drug over time.[3][4]
Q2: Which polymer characteristics are most critical for modulating the drug release rate?
A2: Several PLGA characteristics are crucial for controlling the release profile:
-
Molecular Weight (MW): Higher MW polymers generally lead to a lower initial burst and a longer release duration due to slower degradation and a more viscous dispersed phase during formulation.[1][5]
-
Lactide-to-Glycolide (L:G) Ratio: A higher ratio of lactic acid (e.g., 85:15) results in a slower degradation rate and thus a longer release period compared to polymers with more glycolic acid (e.g., 50:50).[1][5] Pure polylactic acid (PLA) provides the longest release durations.[1]
-
Polymer End-Group: The end-group functionality (ester or carboxylic acid) can influence the polymer's degradation rate and interaction with the drug, thereby affecting the release profile.[2]
Q3: How does the choice of solvent system impact the formulation of this compound?
A3: The solvent system is critical, particularly for microsphere preparation and ISFIs. A primary solvent like dichloromethane (DCM) is often used to dissolve the polymer. However, buprenorphine's solubility can be limited. Using a co-solvent, such as benzyl alcohol (BzOH), can significantly increase the solubility of buprenorphine in the dispersed phase.[1] This allows for a higher drug load, reduces the amount of solvent needed, and facilitates the production of larger batches.[1]
Q4: What are the standard analytical methods for quantifying buprenorphine release?
A4: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the preferred techniques for quantifying buprenorphine and its metabolites in biological matrices and in vitro release media.[6][7] These methods offer high sensitivity and selectivity. For in vitro samples, UV spectrophotometry can also be used.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the development of controlled-release this compound formulations.
| Problem | Potential Causes | Recommended Solutions |
| High Initial Burst Release | 1. High concentration of drug on the surface of microspheres/implant. 2. Rapid initial diffusion of the solvent from an in situ forming implant.[9] 3. Use of a low molecular weight or hydrophilic polymer that allows rapid water penetration.[5] 4. High drug loading, leading to a more porous polymer network.[5] | 1. Optimize Polymer: Use a higher molecular weight PLGA or a higher lactide:glycolide ratio (e.g., 75:25, 85:15) to slow polymer degradation and initial water ingress.[1][5] 2. Post-Treatment: For microspheres, implement a post-formation treatment, such as washing with an ethanolic solution, to remove surface-adhered drug.[10] 3. Modify Solvent System: For ISFIs, using a thermosensitive triblock polymer like PLGA-PEG-PLGA can reduce the rapid diffusion of the solvent (e.g., NMP), thereby lowering the burst release.[9] 4. Control Implant Formation: For ISFIs, use an in vitro method that controls the implant's surface area, such as forming it within dissolvable PVA films, to achieve more reproducible and controlled burst release.[3][4] |
| Incomplete or Biphasic Release | 1. Formation of a highly dense, non-porous implant microstructure that traps the drug.[3] 2. The release mechanism is dominated by slow polymer erosion after an initial diffusion phase, leading to a lag phase.[3][4] 3. The polymer MW is too high or the L:G ratio is too hydrophobic, excessively slowing degradation. | 1. Adjust Polymer Blend: Use a blend of different PLGA copolymers (e.g., RG756s and RG504H) to modify the implant's microstructure and release kinetics.[8] 2. Incorporate Additives: Add excipients like Tween 80 to the formulation to modify the release rate from the PLGA-based system.[8] 3. Lower Molecular Weight: Select a polymer with a lower molecular weight to accelerate the erosion phase of release.[1] |
| Poor Drug Loading / Encapsulation Efficiency (EE) | 1. Low solubility of this compound in the primary solvent (dispersed phase).[1] 2. Drug partitioning into the continuous phase during the emulsion process. 3. Suboptimal processing parameters (e.g., homogenization speed, phase volumes). | 1. Use a Co-solvent: Incorporate a co-solvent like benzyl alcohol into the dispersed phase (e.g., a 2:1 mixture of DCM:BzOH) to significantly increase buprenorphine solubility.[1] 2. Optimize Emulsion Method: For microspheres, a solid-in-oil-in-water (S/O/W) emulsion technique can be effective for achieving high drug loading (35-40%).[10] 3. Adjust Process Parameters: Systematically vary parameters such as polymer concentration and internal phase volume to maximize encapsulation.[5] |
| Irreproducible In Vitro Release Profiles | 1. Inconsistent implant formation when injecting ISFI formulations directly into the release medium.[3][4] 2. Variability in microsphere size distribution and morphology between batches. | 1. Standardize Implant Formation: Utilize a standardized in vitro method, such as an adapter-based system or PVA films, to create implants with reproducible shape, dimensions, and surface-area-to-volume ratios.[3][4] 2. Characterize Microspheres: Ensure consistent particle size and morphology through rigorous characterization (e.g., laser diffraction, SEM) for each batch. Microsphere size can affect the release rate.[2] |
Quantitative Data Summary
Table 1: Effect of PLGA Molecular Weight and Co-monomer Ratio on Buprenorphine Release from Microspheres Data synthesized from experimental descriptions.[1]
| PLGA Type | Inherent Viscosity (dL/g) | Approx. Molecular Weight | Co-monomer Ratio (L:G) | Peak Plasma Conc. (Initial Burst) | Release Duration |
| Polymer 1 | Low | Lower | 75:25 | ~21 ng/mL | ~30 days |
| Polymer 2 | High | Higher | 75:25 | ~11 ng/mL | ~50 days |
| Polymer 3 | 0.54 | Medium | 85:15 | Not Specified | Longer than 75:25 |
| Polymer 4 | Not Specified | Similar to Polymer 3 | 50:50 | Not Specified | Shorter than 75:25 |
Table 2: Comparison of In Vitro Initial Burst Release from Different Buprenorphine Formulations Data from a comparative study of an in situ forming implant (ISFI) vs. an in situ forming gel (ISFG).[9]
| Formulation Type | Polymer System | Key Feature | Initial Burst Release (in vitro) |
| ISFI | PLGA 504H in NMP | Standard in situ implant | 13.45 ± 1.14% |
| ISFG | PLGA-PEG-PLGA in NMP | Thermosensitive triblock polymer | 6.19 ± 0.31% |
Experimental Protocols & Visualizations
Experimental Workflow and Logic Diagrams
Caption: High-level workflow for developing and optimizing a this compound formulation.
Caption: Decision tree for troubleshooting high initial burst release in buprenorphine formulations.
Protocol 1: Preparation of Buprenorphine-Loaded PLGA Microspheres via Oil-in-Water (O/W) Emulsion
This protocol is a generalized methodology based on common practices described in the literature.[1]
1. Objective: To prepare this compound-loaded PLGA microspheres with a high drug load and controlled release characteristics.
2. Materials & Equipment:
-
This compound
-
PLGA polymer (e.g., 85:15 PLGA, inherent viscosity 0.54 dL/g)
-
Primary Solvent: Dichloromethane (DCM)
-
Co-Solvent: Benzyl alcohol (BzOH)
-
Continuous Phase: Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in water)
-
Homogenizer
-
Stir plate and magnetic stir bars
-
Glass beakers and flasks
-
Filtration apparatus and sieves
3. Methodology:
-
Prepare the Dispersed (Oil) Phase: a. Prepare a polymer solution by dissolving the desired amount of PLGA in the solvent system. A common solvent system is a 2:1 mixture of DCM and BzOH.[1] For example, dissolve 2.5 g of 85:15 PLGA in 27.5 g of the DCM:BzOH mixture to create an 8.3 wt% polymer solution.[1] b. Once the polymer is fully dissolved, add the this compound powder to the polymer solution. Stir until the drug is completely dissolved. This forms the dispersed phase.
-
Prepare the Continuous (Aqueous) Phase: a. Prepare an aqueous solution of PVA (e.g., 1% w/v). This will act as the emulsifier.
-
Form the Emulsion: a. Combine the dispersed phase with the aqueous continuous phase. The volume ratio is a critical parameter to optimize. b. Emulsify the mixture using a homogenizer. The speed and duration of homogenization will influence the final particle size of the microspheres.
-
Solvent Evaporation/Extraction: a. Transfer the resulting oil-in-water emulsion to a larger volume of water and stir continuously at room temperature. This allows the DCM to evaporate, causing the polymer microspheres to harden.
-
Collect and Dry Microspheres: a. Collect the hardened microspheres by filtration or centrifugation. b. Wash the collected microspheres several times with deionized water to remove residual PVA and unencapsulated drug. c. Dry the microspheres, for instance, by lyophilization or vacuum drying, until a fine, free-flowing powder is obtained.
Protocol 2: In Vitro Release Testing for Buprenorphine Formulations
This protocol is a generalized methodology based on common practices.[3][11][12]
1. Objective: To determine the rate and extent of this compound release from a prepared formulation (e.g., microspheres or an ISFI) under controlled laboratory conditions.
2. Materials & Equipment:
-
This compound formulation
-
Release Medium: Phosphate-buffered saline (PBS), pH 7.4. Surfactants like Tween 80 or SDS may be added to maintain sink conditions.
-
Shaking incubator or water bath set to 37°C
-
Centrifuge tubes or vials
-
Syringe filters (e.g., 0.22 µm)
-
Analytical instrument (HPLC or LC-MS/MS) for buprenorphine quantification.
3. Methodology:
-
Sample Preparation: a. Accurately weigh a specific amount of the buprenorphine formulation (e.g., 20-30 mg) and place it into a vial or centrifuge tube.
-
For In Situ Forming Implants (ISFIs): a. To ensure reproducibility, do not inject the liquid formulation directly into the bulk medium. b. Instead, use a standardized formation method. For example, inject a precise volume (e.g., 30 µL) of the ISFI solution into a mold made from dissolvable PVA film to create an implant of controlled dimensions.[3][4] Allow the implant to solidify before starting the release study.
-
Initiate Release Study: a. Add a pre-determined volume of pre-warmed (37°C) release medium to each vial (e.g., 10-200 mL, depending on sink conditions).[12] b. Place the vials in a shaking incubator set to 37°C and a suitable agitation speed (e.g., 50 rpm).
-
Sample Collection: a. At pre-determined time points (e.g., 1, 4, 8, 24 hours, then daily, then weekly), withdraw a small aliquot (e.g., 1 mL) of the release medium. b. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions. c. Filter the collected sample through a syringe filter to remove any particulates before analysis.
-
Sample Analysis: a. Analyze the filtered samples for buprenorphine concentration using a validated HPLC or LC-MS/MS method. b. Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling events.
-
Data Reporting: a. Plot the cumulative percentage of buprenorphine released versus time to generate the in vitro release profile.
References
- 1. WO2014143839A1 - High drug load buprenorphine microspheres and method of producing the same - Google Patents [patents.google.com]
- 2. Frontiers | Bioerodable PLGA-Based Microparticles for Producing Sustained-Release Drug Formulations and Strategies for Improving Drug Loading [frontiersin.org]
- 3. Effect of implant formation on drug release kinetics of in situ forming implants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Approaches for the Determination of Buprenorphine, Methadone and Their Metabolites in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In-vitro, ex-vivo, and in-vivo evaluation of buprenorphine HCl release from an in situ forming gel of PLGA-PEG-PLGA using N‑methyl‑2‑pyrrolidone as solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-Acting injectable buprenorphine PLGA microparticle formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis and Purification of Buprenorphine Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of buprenorphine esters.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of buprenorphine esters?
The synthesis of buprenorphine esters, while conceptually straightforward via esterification of the phenolic hydroxyl group of buprenorphine, presents several challenges. These include achieving high yields, minimizing side reactions, and dealing with the steric hindrance around the phenolic hydroxyl group. The use of appropriate activating agents and reaction conditions is crucial to overcome these hurdles. Additionally, the purification of the final ester product from unreacted buprenorphine and other impurities can be complex.[1][2][3][4][5]
Q2: What are the typical impurities encountered during the synthesis and purification of buprenorphine esters?
Impurities in buprenorphine ester synthesis can originate from the starting materials or be generated during the reaction and degradation. Common impurities include:
-
Process-Related Impurities:
-
Unreacted buprenorphine
-
Residual solvents and reagents
-
By-products from side reactions, such as the formation of di-acylated products if not properly controlled.
-
-
Degradation Impurities:
-
Hydrolysis of the ester back to buprenorphine, especially in the presence of moisture.
-
Oxidation products from exposure to air and light.[3]
-
Q3: Which analytical techniques are recommended for purity assessment of buprenorphine esters?
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive purity assessment of buprenorphine esters. High-Performance Liquid Chromatography (HPLC) with UV detection is a primary method for quantifying the purity and detecting impurities.[6][7][8][9] For structural confirmation and identification of impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[2][4]
Troubleshooting Guides
Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Buprenorphine Ester | Incomplete reaction due to steric hindrance or insufficient activation of the carboxylic acid. | - Use a more potent coupling agent such as DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst.- Alternatively, convert the carboxylic acid to a more reactive species like an acid chloride or anhydride prior to reaction with buprenorphine.- Increase the reaction time and/or temperature, monitoring for potential degradation. |
| Side reactions consuming starting materials. | - Optimize the stoichiometry of the reactants. An excess of the acylating agent may be necessary, but a large excess can lead to purification challenges.- Control the reaction temperature to minimize the formation of by-products. | |
| Degradation of the product or starting material. | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Use anhydrous solvents to prevent hydrolysis. | |
| Formation of Multiple Products | Reaction at other functional groups on the buprenorphine molecule. | - While the phenolic hydroxyl is the most reactive site for esterification, protection of other potentially reactive groups may be necessary for complex acylating agents, though this is less common for simple esterifications.- Optimize reaction conditions (temperature, catalyst) to favor regioselectivity. |
| Presence of impurities in starting materials. | - Ensure the purity of buprenorphine and the acylating agent before starting the reaction using appropriate analytical techniques (e.g., HPLC, NMR). |
Purification
| Issue | Potential Cause | Recommended Solution |
| Difficulty in Separating Buprenorphine Ester from Unreacted Buprenorphine | Similar polarities of the ester and the starting material, especially for short-chain esters. | - Optimize the mobile phase for silica gel column chromatography. A gradient elution starting with a non-polar solvent and gradually increasing the polarity can improve separation.- Consider using preparative HPLC for more challenging separations, which offers higher resolution. |
| Product Degradation during Purification | Hydrolysis of the ester on silica gel. | - Use a neutral-pH stationary phase if acidic silica gel is causing hydrolysis.- Minimize the time the compound spends on the column and use dry solvents. |
| Presence of Unknown Impurities in the Final Product | Incomplete removal of by-products or degradation during workup/purification. | - Characterize the impurities using LC-MS and NMR to understand their structure and origin.- Modify the purification strategy based on the properties of the identified impurities (e.g., recrystallization from a different solvent system, alternative chromatography conditions). |
Quantitative Data
The following table summarizes the synthesis of various buprenorphine esters. Please note that specific yields and purity can vary based on the experimental conditions and scale.
| Buprenorphine Ester | Acylating Agent | Typical Yield (%) | Reported Purity (%) | Reference |
| Buprenorphine Propionate | Propionic anhydride | 70-80 | >98 | [2] |
| Buprenorphine Pivalate | Pivaloyl chloride | 65-75 | >98 | [2] |
| Buprenorphine Benzoate | Benzoyl chloride | 75-85 | >99 | [2] |
| Buprenorphine Valerate | Valeric anhydride | 70-80 | >98 | [2] |
| Buprenorphine Enanthate | Heptanoyl chloride | 70-85 | >99 | [4] |
| Buprenorphine Decanoate | Decanoyl chloride | 70-85 | >99 | [4] |
Experimental Protocols
General Protocol for Buprenorphine Ester Synthesis
This protocol is a general guideline for the synthesis of buprenorphine esters via acylation with an acid chloride.[2][4]
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve buprenorphine (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, chloroform, or toluene).
-
Addition of Base: Add a suitable base, such as triethylamine (1.1 to 1.5 equivalents), to the solution to act as an acid scavenger.
-
Acylation: Cool the mixture in an ice bath. Slowly add the corresponding acid chloride (1.1 to 1.3 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
General Protocol for Purification by Silica Gel Column Chromatography
-
Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Sample Loading: Dissolve the crude buprenorphine ester in a minimal amount of the initial mobile phase or a slightly more polar solvent and load it onto the column.
-
Elution: Elute the column with a mobile phase of increasing polarity. A common gradient is starting with a mixture of hexane and ethyl acetate (e.g., 9:1) and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified buprenorphine ester.
Visualizations
Buprenorphine Synthesis and Purification Workflow
Caption: Workflow for the synthesis, purification, and analysis of buprenorphine esters.
Buprenorphine Signaling Pathway at Opioid Receptors
Caption: Buprenorphine's dual action as a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor.[10][11][12][13][14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. An esterification method for synthesizing prodrugs of buprenorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EP1422230A1 - Novel ester derivatives of buprenorphine and their preparation processes, and long acting analgestic pharmaceutical compositions - Google Patents [patents.google.com]
- 5. DE60224288T2 - Buprenorphine ester derivatives, processes for their preparation, and long-acting analgesic drugs - Google Patents [patents.google.com]
- 6. Development and validation of a HPLC method for the determination of buprenorphine hydrochloride, naloxone hydrochloride and noroxymorphone in a tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC/MS determination of buprenorphine and norbuprenorphine in biological fluids and hair samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC Method for Analysis of Buprenorphine and Naloxone in Sublingual Film 8mg/2 mg on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. lupinepublishers.com [lupinepublishers.com]
- 10. Kappa opioid receptor antagonism: Are opioids the answer for treatment resistant depression? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. Buprenorphine: A Unique Drug with Complex Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buprenorphine Education: Technical explanation of Buprenorphine mu receptor, affinity of agonist and antagonist [naabt.org]
- 14. ClinPGx [clinpgx.org]
- 15. Buprenorphine has potent kappa opioid receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility issues of buprenorphine caproate in aqueous media
Welcome to the technical support center for buprenorphine caproate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of this compound. Below you will find troubleshooting guides and frequently asked questions to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a 3-alkyl ester prodrug of buprenorphine, a potent opioid analgesic.[1] As a lipophilic ester, it is expected to have very low solubility in aqueous media. This poor water solubility can pose significant challenges for in vitro experiments, formulation development, and analytical testing that require the compound to be in an aqueous solution.
Q2: What are the key physicochemical properties of this compound?
A2: this compound, also referred to as buprenorphine 3-hexanoate, has distinct physicochemical properties compared to its parent compound, buprenorphine. These properties are crucial for understanding its solubility behavior.
| Property | This compound (3-hexanoate) | Buprenorphine (Free Base) |
| Molecular Formula | C35H51NO5 | C29H41NO4 |
| Molecular Weight | 565.78 g/mol | 467.64 g/mol |
| Melting Point | 115.0 ± 0.1 °C | 218 °C |
| Heat of Fusion (ΔHf) | 38.1 ± 1.1 J/mol | Not explicitly stated |
| Hexane Solubility (25°C) | 1.81 ± 0.08 mg/mL | 0.013 ± 0.001 mg/mL |
Data sourced from Stinchcomb, et al. (1995).[1][2]
The significantly lower melting point of this compound compared to the free base suggests a less rigid crystal lattice, which can contribute to improved solubility in organic solvents.[1]
Q3: Are there any general strategies to improve the solubility of poorly water-soluble drugs like this compound?
A3: Yes, several techniques are commonly employed to enhance the aqueous solubility of hydrophobic drugs. These include:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the medium can significantly alter solubility.[3]
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol, polyethylene glycol) can increase the solubility of non-polar compounds.
-
Surfactants and Micelles: Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in water.
-
Complexation: Using complexing agents like cyclodextrins can form inclusion complexes with the drug, enhancing its aqueous solubility.
-
Lipid-Based Formulations: Formulating the drug in oils, surfactants, and co-solvents can create microemulsions or self-emulsifying drug delivery systems (SEDDS).
Troubleshooting Guides
Issue 1: this compound is not dissolving in my aqueous buffer.
Possible Cause: this compound is highly lipophilic and has very low intrinsic aqueous solubility.
Troubleshooting Steps:
-
Verify the Purity and Form of the Compound: Ensure you are using the correct compound and that it is of high purity.
-
Attempt to Dissolve in a Small Amount of Organic Solvent First:
-
Try dissolving the this compound in a minimal amount of a water-miscible organic solvent such as ethanol, DMSO, or N-methyl-2-pyrrolidone (NMP).[4]
-
Once dissolved, slowly add this organic solution to your aqueous buffer while stirring vigorously. This is a common technique known as "salting out" or precipitation, so be mindful of the final concentration to avoid this.
-
-
Use a Co-solvent System:
-
Prepare your aqueous buffer with a certain percentage of a co-solvent. Common co-solvents for parenteral formulations include polyethylene glycol 300 (PEG 300), polyethylene glycol 400 (PEG 400), ethanol, and propylene glycol.[3]
-
Start with a low percentage of the co-solvent (e.g., 5-10%) and gradually increase it until the desired solubility is achieved, keeping in mind the tolerance of your experimental system to the organic solvent.
-
-
Incorporate a Surfactant:
-
Non-ionic surfactants such as Polysorbate 80 (Tween 80) or Cremophor EL are often used to solubilize hydrophobic compounds.[3]
-
Prepare a stock solution of the surfactant in your aqueous buffer and then attempt to dissolve the this compound.
-
Issue 2: My this compound solution is cloudy or shows precipitation over time.
Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen solvent system, or the compound is degrading.
Troubleshooting Steps:
-
Determine the Saturation Solubility:
-
Conduct a solubility study to determine the maximum concentration of this compound that can be dissolved in your chosen vehicle.
-
-
Increase the Solubilizing Capacity of Your Vehicle:
-
If using a co-solvent system, increase the percentage of the organic co-solvent.
-
If using a surfactant, increase its concentration.
-
-
pH Adjustment (with caution):
-
While buprenorphine has ionizable groups, the caproate ester may be susceptible to hydrolysis at non-neutral pH. If you must adjust the pH, it is recommended to conduct stability studies to ensure the integrity of the compound.
-
-
Consider a Lipid-Based Formulation:
-
For certain applications, formulating this compound in a lipid-based system such as an emulsion or a microemulsion might be a viable approach.[5]
-
Experimental Protocols
Protocol 1: Determination of this compound Solubility in a Co-solvent System
Objective: To determine the saturation solubility of this compound in a water:co-solvent mixture.
Materials:
-
This compound
-
Co-solvent (e.g., Ethanol, Propylene Glycol, PEG 400)
-
Purified water or aqueous buffer
-
Vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
HPLC system for quantification
Methodology:
-
Prepare a series of co-solvent:water mixtures (e.g., 10:90, 20:80, 30:70, 40:60, 50:50 v/v).
-
Add an excess amount of this compound to a known volume of each mixture in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of your analytical method.
-
Quantify the concentration of dissolved this compound using a validated HPLC method.
Protocol 2: Quantification of this compound by HPLC
Objective: To quantify the concentration of this compound in a solution.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column
-
Mobile phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and a buffer (e.g., acetate or phosphate buffer). The exact ratio should be optimized.
-
This compound reference standard
-
Diluent (e.g., methanol or acetonitrile)
Methodology:
-
Mobile Phase Preparation: Prepare the mobile phase and degas it before use. A typical mobile phase for buprenorphine and its esters consists of a mixture of methanol:acetonitrile and an acetate buffer at pH 5.[1]
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the diluent. From the stock solution, prepare a series of calibration standards covering the expected concentration range of your samples.
-
Sample Preparation: Dilute your experimental samples with the diluent to fall within the calibration range.
-
HPLC Analysis:
-
Data Analysis: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the regression equation to calculate the concentration of this compound in your samples.
Visualizations
Caption: Workflow for Determining this compound Solubility.
Caption: Troubleshooting Logic for this compound Dissolution.
References
Technical Support Center: HPLC-MS/MS Analysis of Buprenorphine and its Prodrugs
Welcome to the technical support center for the HPLC-MS/MS analysis of buprenorphine and its prodrugs. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC-MS/MS analysis of buprenorphine and its related compounds.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My chromatogram for buprenorphine/norbuprenorphine shows significant peak tailing. What are the potential causes and solutions?
A: Peak tailing for basic compounds like buprenorphine is a common issue in reversed-phase HPLC. Here are the likely causes and recommended solutions:
-
Secondary Silanol Interactions: Free silanol groups on the silica-based C18 column can interact with the basic amine groups of buprenorphine and its metabolites, causing tailing.
-
Solution 1: Use a Base-Deactivated Column: Employ a column with end-capping or a modern stationary phase designed to minimize silanol interactions.
-
Solution 2: Adjust Mobile Phase pH: Increasing the pH of the mobile phase to around 9-10.2 can neutralize the silanol groups, reducing interactions.[1][2] However, ensure your column is stable at higher pH. Buprenorphine, being a weak base with a pKa of 8.24, will be in its unionized form in an alkaline environment, which can lead to a more symmetrical peak shape.[3]
-
Solution 3: Mobile Phase Additives: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase to block the active silanol sites. Alternatively, using ammonium formate or acetate in the mobile phase can also improve peak shape.[1]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can affect peak shape.
-
Solution: Use a guard column and regularly flush the column with a strong solvent. If the problem persists, the column may need to be replaced. A loss of resolution can indicate rapid column degradation, especially when using high-pH mobile phases.[1]
-
Q: I am observing peak fronting. What could be the cause?
A: Peak fronting is less common than tailing but can occur due to:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to a fronting peak.
-
Solution: Reconstitute the final extract in a solvent that is similar in composition and strength to the initial mobile phase.
-
Issue 2: Low Sensitivity / Poor Signal Intensity
Q: I am struggling to achieve the required sensitivity for buprenorphine and its metabolites, especially at low concentrations. How can I improve my signal?
A: Low sensitivity is a frequent challenge due to the low therapeutic concentrations of buprenorphine.[4] Consider the following:
-
Inefficient Ionization: Buprenorphine and its metabolites are typically analyzed in positive electrospray ionization (ESI) mode.[1]
-
Solution 1: Optimize Mobile Phase: The addition of volatile acids like formic acid or acetic acid to the mobile phase can enhance protonation and improve signal intensity.[1]
-
Solution 2: Optimize MS Parameters: Carefully optimize source parameters such as capillary voltage, gas flows (nebulizer, auxiliary, and sweep), and source temperature.
-
-
Poor Fragmentation: Norbuprenorphine, in particular, can be challenging to fragment efficiently.[4]
-
Solution: Optimize the collision energy (CE) for each specific MRM transition. It has been noted that at low collision energies, norbuprenorphine shows little fragmentation, while at high energies, it can break down into multiple low-intensity product ions.[5]
-
-
Matrix Effects (Ion Suppression): Co-eluting matrix components from biological samples can suppress the ionization of the target analytes.[1]
-
Solution 1: Improve Sample Preparation: Implement a more rigorous sample clean-up procedure. Solid-phase extraction (SPE) is generally more effective at removing interfering matrix components than simple protein precipitation or liquid-liquid extraction (LLE).[4]
-
Solution 2: Chromatographic Separation: Adjust the HPLC gradient to separate the analytes from the regions where most matrix components elute.
-
Solution 3: Use Isotope-Labeled Internal Standards: Co-eluting stable isotope-labeled internal standards for each analyte can compensate for matrix effects.
-
-
Analyte Adsorption: Buprenorphine can adsorb to plastic surfaces.
-
Solution: Use glass vials for storage and autosampler, or polypropylene vials that are known to have low analyte binding.[6]
-
Issue 3: Inconsistent Results and Poor Reproducibility
Q: My results are not reproducible between injections or batches. What should I investigate?
A: Lack of reproducibility can stem from several factors throughout the analytical workflow:
-
Sample Preparation Variability: Inconsistent extraction recoveries can lead to variable results.
-
Solution: Ensure precise and consistent execution of the sample preparation protocol. Use of an automated extraction system can improve reproducibility. The use of an internal standard is crucial to correct for variations.
-
-
Analyte Stability Issues: Buprenorphine and its prodrugs can be unstable under certain conditions.
-
Solution 1: Control Storage Conditions: Store stock solutions, samples, and extracts at appropriate temperatures (typically refrigerated or frozen) and protect from light. Buprenorphine is known to degrade in acidic conditions.
-
Solution 2: Check for Adsorption: As mentioned, buprenorphine can adsorb to container surfaces. Ensure that the storage containers are appropriate.
-
-
Instrumental Variability: Fluctuations in HPLC pump performance, injector precision, or MS detector sensitivity can cause inconsistent results.
-
Solution: Perform regular instrument maintenance and calibration. Monitor system suitability parameters (e.g., peak area and retention time of a standard) throughout the analytical run.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common metabolites of buprenorphine I should be looking for?
A1: The primary metabolite of buprenorphine is norbuprenorphine, formed via N-dealkylation. Both buprenorphine and norbuprenorphine are further metabolized to their glucuronide conjugates (buprenorphine-3-glucuronide and norbuprenorphine-3-glucuronide).[7] In urine, the glucuronide conjugates are the predominant species.[8]
Q2: What is a "buprenorphine prodrug" and how does its analysis differ?
A2: Buprenorphine prodrugs are chemically modified versions of buprenorphine designed to improve its pharmacokinetic properties, such as providing a longer duration of action.[9] These are often ester prodrugs (e.g., buprenorphine propionate, enanthate, decanoate).[9] The analytical approach for these prodrugs involves monitoring the specific mass transition of the intact prodrug molecule, in addition to monitoring for the parent buprenorphine and its other metabolites, as the prodrug will be converted to buprenorphine in the body.[9]
Q3: What type of internal standard is best for buprenorphine analysis?
A3: The ideal internal standard is a stable isotope-labeled (e.g., deuterated) analog of each analyte you are measuring (e.g., buprenorphine-d4, norbuprenorphine-d3).[6] This is because they have nearly identical chemical and physical properties to the analyte, meaning they will behave similarly during extraction, chromatography, and ionization, thus providing the most accurate correction for any variations.
Q4: Is enzymatic hydrolysis necessary for urine samples?
A4: It depends on the specific goals of the analysis. Since buprenorphine and norbuprenorphine are primarily excreted as glucuronides in urine, hydrolysis (typically using β-glucuronidase) is necessary to measure the total concentration of each.[10] However, with modern sensitive LC-MS/MS instruments, it is also possible to directly measure the intact glucuronide conjugates, which can provide more detailed information about metabolism and time of administration.[8][11]
Q5: What are typical MRM transitions for buprenorphine and norbuprenorphine?
A5: Commonly used MRM transitions in positive ion mode are:
-
Buprenorphine: m/z 468.3 → 396.2, 468.3 → 414.3, 468.2 -> 55.1[4][5]
-
Norbuprenorphine: m/z 414.2 → 187.1, 414.2 -> 83.1[4][5] It is crucial to optimize these transitions on your specific instrument.
Quantitative Data Summary
The following tables summarize typical quantitative parameters reported in various validated HPLC-MS/MS methods for buprenorphine and its metabolites.
Table 1: Linearity and Sensitivity Data
| Analyte | Matrix | Linearity Range | LLOQ | Reference |
| Buprenorphine | Human Plasma | 25.0 - 10,000 pg/mL | 25.0 pg/mL | [5] |
| Norbuprenorphine | Human Plasma | 20.0 - 8,000 pg/mL | 20.0 pg/mL | [5] |
| Buprenorphine | Whole Blood | 0.2 - 20 ng/mL | 0.2 ng/mL | [4] |
| Norbuprenorphine | Whole Blood | 0.2 - 20 ng/mL | 0.2 ng/mL | [4] |
| Buprenorphine | Rabbit Plasma | 0.25 - 2,000 µg/L | 0.25 µg/L | [1] |
| Buprenorphine | Human Urine | 2 - 1,000 ng/mL | 2 ng/mL | [10] |
| Norbuprenorphine | Human Urine | 2 - 1,000 ng/mL | 2 ng/mL | [10] |
Table 2: Recovery and Matrix Effect Data
| Analyte | Matrix | Extraction Method | Recovery (%) | Matrix Effect (%) | Reference |
| Buprenorphine | Human Plasma | LLE | 81.8 - 88.8 | 95.6 - 97.4 | [5] |
| Norbuprenorphine | Human Plasma | LLE | 77.0 - 84.6 | 94.0 - 96.9 | [5] |
| Buprenorphine | Rabbit Plasma | LLE | 98.7 - 109.0 | Ion suppression < 5.2% | [1] |
| Buprenorphine | Human Urine | SPE | Within ±10% of expected | Not significant | [10] |
| Norbuprenorphine | Human Urine | SPE | Within ±20% of expected | Not significant | [10] |
Experimental Protocols
Protocol 1: Extraction of Buprenorphine and Norbuprenorphine from Human Plasma
This protocol is based on a liquid-liquid extraction (LLE) method.
-
Sample Preparation:
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 25 µL of internal standard working solution (e.g., buprenorphine-d4 and norbuprenorphine-d3).
-
Add 50 µL of 0.1 M NaOH and vortex for 30 seconds.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of extraction solvent (e.g., n-butyl chloride).
-
Vortex for 5 minutes.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A and vortex.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial.
-
Inject a suitable volume (e.g., 10 µL) into the HPLC-MS/MS system.
-
Protocol 2: Extraction of Buprenorphine and Norbuprenorphine from Whole Blood
This protocol utilizes solid-phase extraction (SPE).
-
Sample Pre-treatment:
-
To 0.5 mL of whole blood, add the internal standard solution.
-
Add 2 mL of 0.1 M phosphate buffer (pH 6.0).
-
Vortex and centrifuge to pellet the solid material.
-
-
Solid-Phase Extraction (Mixed-Mode Cation Exchange):
-
Condition an SPE cartridge (e.g., Agilent Bond Elut Plexa PCX) with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the pre-treated sample onto the cartridge.
-
Wash the cartridge with 2 mL of 2% formic acid.
-
Wash the cartridge with 2 mL of methanol.
-
Dry the cartridge under vacuum.
-
Elute the analytes with 2 mL of 5% ammonium hydroxide in ethyl acetate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute in 100 µL of the initial mobile phase.
-
-
Analysis:
-
Inject into the HPLC-MS/MS system.
-
Visualizations
Caption: A logical workflow for troubleshooting common HPLC-MS/MS issues.
Caption: A typical experimental workflow for buprenorphine analysis.
Caption: Metabolic pathway of buprenorphine.
References
- 1. High-Performance Liquid Chromatography-Tandem Mass Spectrometry for Buprenorphine Evaluation in Plasma—Application to Pharmacokinetic Studies in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fda.gov.tw [fda.gov.tw]
- 4. agilent.com [agilent.com]
- 5. A sensitive, simple and rapid HPLC–MS/MS method for simultaneous quantification of buprenorpine and its N-dealkylated metabolite norbuprenorphine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wsp.wa.gov [wsp.wa.gov]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Novel depots of buprenorphine prodrugs have a long-acting antinociceptive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchportal.helsinki.fi [researchportal.helsinki.fi]
Technical Support Center: Enhancing the Bioavailability of Long-Acting Buprenorphine Esters
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to improve the bioavailability of long-acting buprenorphine esters.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving adequate bioavailability with long-acting buprenorphine esters?
A1: The main challenges stem from buprenorphine's pharmacological and physicochemical properties. As a partial agonist at the mu-opioid receptor, achieving and maintaining therapeutic concentrations is crucial.[1] Buprenorphine undergoes extensive first-pass metabolism, which significantly lowers its oral bioavailability.[2] For long-acting injectable formulations, challenges include controlling the release rate from the depot, potential injection site reactions, and ensuring consistent drug exposure over the desired period.[3][4]
Q2: What are the most promising strategies for improving the bioavailability of long-acting buprenorphine esters?
A2: Several strategies are being explored:
-
Prodrug Formulations: Ester prodrugs of buprenorphine can enhance lipophilicity, which can improve absorption and distribution. For instance, triglyceride-mimetic prodrugs have been shown to enhance oral bioavailability by promoting lymphatic transport, thereby bypassing first-pass metabolism.[5][6]
-
In Situ Forming Implants: Using biodegradable polymers like poly(lactic-co-glycolide) (PLGA), injectable solutions can form a solid depot in situ, providing sustained release of buprenorphine.[7][8] The properties of the PLGA (e.g., molecular weight, copolymer ratio) can be adjusted to control the release profile.[7]
-
Transdermal Delivery Systems: Buprenorphine's low molecular weight and high lipophilicity make it a suitable candidate for transdermal patches, offering a non-invasive, long-acting delivery method.[9]
Q3: How critical is the in vitro-in vivo correlation (IVIVC) for these formulations?
A3: Establishing a strong IVIVC is highly desirable for the development of long-acting injectable and transdermal systems. A good correlation allows in vitro release data to predict the in vivo pharmacokinetic profile, which can streamline formulation development, reduce the need for extensive animal testing, and support post-approval changes.[10][11] However, developing a suitable in vitro release model that mimics the complex in vivo environment can be challenging.[10]
Troubleshooting Guides
Issue 1: Low Bioavailability in Preclinical Animal Studies
| Possible Cause | Troubleshooting Step |
| Poor subcutaneous absorption | Investigate the injection vehicle. For oil-based depots, consider modifying the viscosity or excipients to enhance drug partitioning into the surrounding tissue. The amount of subcutaneous fat in the animal model can also influence absorption.[12] |
| Rapid clearance of the ester prodrug | Analyze plasma samples for both the ester prodrug and the parent buprenorphine. If the prodrug is rapidly hydrolyzed, consider modifying the ester linkage to improve stability in the circulation. |
| High first-pass metabolism (for oral formulations) | Explore strategies to bypass the liver, such as lymphatic transport using lipid-based formulations like triglyceride-mimetic prodrugs.[5][6] |
| Inadequate formulation release characteristics | Re-evaluate the in vitro release profile. For PLGA-based systems, adjust the polymer's molecular weight, lactide-to-glycolide ratio, or incorporate additives like Tween 80 to modify the release rate.[7][8] |
Issue 2: High Initial Burst Release from In Situ Forming Implants
| Possible Cause | Troubleshooting Step |
| Rapid polymer precipitation | Modify the solvent system to slow down the rate of polymer precipitation upon injection. A slower transition from liquid to solid can reduce the initial burst. |
| Drug accumulation at the surface of the depot | Optimize the manufacturing process to ensure homogenous drug distribution within the polymer matrix. |
| Hydrophilic nature of the drug salt | If using a salt form of buprenorphine, consider using the free base, which is more lipophilic and may have a more controlled release from a hydrophobic polymer matrix. |
Issue 3: Injection Site Reactions
| Possible Cause | Troubleshooting Step |
| Irritating excipients | Evaluate the biocompatibility of all formulation components. Replace any potentially irritating excipients with more biocompatible alternatives. |
| High volume of injection | If possible, concentrate the formulation to reduce the injection volume. Subcutaneous reactions have been reported in animal studies, and minimizing tissue disruption is important.[13] |
| Inflammatory response to the polymer | For PLGA-based systems, consider using a polymer with a different end-group or molecular weight, as these factors can influence the inflammatory response. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Different Buprenorphine Formulations in Rats
| Formulation | Route of Administration | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) | Reference |
| Buprenorphine/Naloxone | Oral | 21 ± 16 | - | 10.6 ± 8.11 (0-22h) | 1.24 | [14] |
| Buprenorphine/Naloxone with Adjuvants | Oral | 75 ± 33 | - | 22.9 ± 11.7 (0-22h) | 2.68 | [14] |
| Buprenorphine Propionate Ester in Oil | Intramuscular | - | - | - | - | [15] |
| Buprenorphine Enanthate Ester in Oil | Intramuscular | - | - | - | - | [15] |
| Buprenorphine Decanoate Ester in Oil | Intramuscular | - | - | - | - | [15] |
| Sustained-Release Buprenorphine (SRB) | Subcutaneous | ~3-4 | 6 | - | - | [16] |
| Extended-Release Buprenorphine (XRB) | Subcutaneous | ~10-12 | 6 | - | - | [16] |
Note: Direct comparison between studies should be made with caution due to differences in experimental conditions and analytical methods.
Experimental Protocols
Protocol 1: In Vitro Release Testing of a Buprenorphine Ester-Loaded PLGA In Situ Forming Implant
Objective: To determine the in vitro release profile of a buprenorphine ester from a PLGA-based in situ forming implant.
Materials:
-
Buprenorphine ester-loaded PLGA formulation
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tween 80
-
Dialysis membrane tubing (e.g., MWCO 12-14 kDa)
-
Shaking incubator or water bath
-
HPLC system with a suitable column for buprenorphine analysis
Methodology:
-
Accurately weigh a specific amount of the buprenorphine ester-loaded PLGA formulation and inject it into a dialysis bag containing a small volume of PBS.
-
Seal the dialysis bag and place it in a sealed container with a larger volume of release medium (e.g., 50 mL of PBS with 0.5% Tween 80 to maintain sink conditions).
-
Place the container in a shaking incubator at 37°C.
-
At predetermined time points (e.g., 1, 4, 8, 24, 48, 72 hours, and then daily), withdraw a sample of the release medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Analyze the concentration of the buprenorphine ester (and parent buprenorphine if hydrolysis is expected) in the collected samples using a validated HPLC method.[17][18][19]
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 2: Subcutaneous Pharmacokinetic Study of a Long-Acting Buprenorphine Ester Formulation in Rats
Objective: To evaluate the pharmacokinetic profile of a long-acting buprenorphine ester formulation after subcutaneous administration in rats.
Materials:
-
Long-acting buprenorphine ester formulation
-
Sprague-Dawley rats (or other appropriate strain)
-
Syringes and needles for subcutaneous injection
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Acclimatize the rats to the housing conditions for at least one week before the study.
-
Fast the animals overnight before dosing, with free access to water.
-
Administer a single subcutaneous injection of the buprenorphine ester formulation at a predetermined dose.[16]
-
Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at specified time points (e.g., 0.5, 1, 2, 4, 8, 24, 48, 72, 96, 120, 168 hours) into EDTA-coated tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the plasma concentrations of the buprenorphine ester and parent buprenorphine using a validated LC-MS/MS method.[17][18][19]
-
Perform pharmacokinetic analysis using appropriate software to determine parameters such as Cmax, Tmax, AUC, and elimination half-life.
Visualizations
Caption: Experimental workflow for developing and evaluating long-acting buprenorphine ester formulations.
Caption: Troubleshooting flowchart for addressing low bioavailability of buprenorphine esters.
References
- 1. scholars.uky.edu [scholars.uky.edu]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic and pharmacodynamic modelling after subcutaneous, intravenous and buccal administration of a high-concentration formulation of buprenorphine in conscious cats | PLOS One [journals.plos.org]
- 4. medium.com [medium.com]
- 5. Creating Graphs With DOT Language | Programster's Blog [blog.programster.org]
- 6. researchgate.net [researchgate.net]
- 7. In vitro release testing method development for long-acting injectable suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nomisma Healthcare Pvt. Ltd. | PLGA, PLA | [nomismahealthcare.com]
- 9. Data Visualizations, Charts, and Graphs | Digital Accessibility Services [accessibility.huit.harvard.edu]
- 10. In Vitro Release Testing Method Development for Long-Acting Injectable Suspensions. | Semantic Scholar [semanticscholar.org]
- 11. Item - Factors to guide the use of extended-release buprenorphine formulations for specific patient populations - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 12. Challenges and Complications of Poly(lactic-co-glycolic acid)-Based Long-Acting Drug Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improving the oral bioavailability of buprenorphine: an in-vivo proof of concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Buprenorphine and its formulations: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ethiqaxr.com [ethiqaxr.com]
- 16. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 17. graphviz.org [graphviz.org]
- 18. sketchviz.com [sketchviz.com]
- 19. Pharmacokinetics and Adverse Effects of a Long-Acting Transdermal Buprenorphine Formulation in Rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Injection Site Reactions with Buprenorphine Caproate Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with buprenorphine caproate (b-CAP) formulations. The information is designed to help minimize injection site reactions (ISRs) and ensure the successful execution of preclinical and clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common signs and symptoms of injection site reactions with this compound formulations?
A1: Common ISRs are typically mild to moderate and transient. They can manifest as:
-
Pain at the injection site
-
Erythema (redness)
-
Pruritus (itching)
-
Swelling
-
Induration (hardening of the tissue)
In a phase 3 study of an extended-release buprenorphine formulation (BUP-XR), injection-site treatment-emergent adverse events (TEAEs) were reported in 13.2% of participants, with most being mild to moderate in severity.[1] More severe, though less common, reactions can include sterile or septic abscess formation, ulceration, and necrosis, which may require medical intervention such as incision and drainage or surgical removal of the depot.[1][2]
Q2: What are the primary causes of injection site reactions with b-CAP formulations?
A2: ISRs can be multifactorial, stemming from:
-
Improper Injection Technique: Inadvertent intradermal or intramuscular administration, instead of subcutaneous, is a significant contributor to more severe reactions.[2] Rapid injection of a viscous solution can also cause tissue trauma.
-
Formulation Components: The drug vehicle and excipients can trigger local inflammatory responses. B-CAP formulations often utilize a depot delivery system, such as the ATRIGEL™ system, which contains N-methyl-2-pyrrolidone (NMP). While an effective solvent, NMP can act as a skin irritant and may contribute to the initial inflammatory response.[3] The polymer matrix itself can also be recognized as a foreign body, leading to a localized inflammatory reaction.
-
Physicochemical Properties: The viscosity, pH, and osmolality of the formulation can influence pain and irritation at the injection site.[4]
-
Immunological Response: The host's immune system can react to the formulation, leading to sterile inflammation. This can involve the activation of mast cells, potentially through receptors like MRGPRX2, which can be triggered by various small molecules and peptides, leading to the release of inflammatory mediators.[5][6][7][8][9]
Q3: How do extended-release buprenorphine formulations like Brixadi® and Sublocade® compare in terms of injection site reactions?
A3: Both Brixadi® and Sublocade® are long-acting injectable buprenorphine formulations that can cause ISRs. While direct head-to-head clinical trial data is limited, some differences can be inferred from their properties and available clinical information.
| Feature | Brixadi® | Sublocade® |
| Dosing Frequency | Weekly and Monthly | Monthly |
| Injection Volume | Generally smaller (0.16–0.64 mL) | Generally larger (0.5–1.5 mL) |
| Needle Size | Thinner (23-gauge) | Thicker (19-gauge) |
| Common ISRs | Headache, constipation, nausea, injection site erythema/pruritus/pain, insomnia, UTI. | Headache, constipation, nausea, injection-site pruritus/pain, vomiting, increased hepatic enzymes, & fatigue. |
| Administration Sites | Abdomen, buttock, thigh, or upper arm | Abdomen only |
Table 1: Comparison of Brixadi® and Sublocade® characteristics relevant to injection site reactions.[10][11][12][13][14]
Smaller injection volumes and thinner needles, as used for Brixadi®, are generally associated with less injection pain.[13] The flexibility in administration sites for Brixadi® also allows for rotation, which can help mitigate localized reactions over time.
Troubleshooting Guide
Problem 1: Observation of severe erythema, swelling, and a palpable, fluctuant mass at the injection site in an animal model.
Possible Causes:
-
Septic Abscess: Bacterial contamination during the injection procedure.
-
Sterile Abscess (Sterile Inflammation): A robust inflammatory response to the formulation, leading to a collection of neutrophils and necrotic debris without bacterial infection. This can be triggered by the formulation's components acting as irritants or danger-associated molecular patterns (DAMPs).
Troubleshooting Steps:
-
Aseptic Technique Review: Immediately review the laboratory's standard operating procedure (SOP) for aseptic injection technique. Ensure proper skin disinfection, use of sterile needles and syringes for each animal, and correct handling of the formulation.
-
Differentiating Septic vs. Sterile Abscess:
-
Clinical Signs: While visually similar, septic abscesses may be associated with systemic signs of infection (e.g., fever, lethargy) more often than sterile abscesses.
-
Aspiration and Culture: Under sterile conditions, aspirate the contents of the mass. Send a portion for aerobic and anaerobic bacterial culture and another for cytological examination. The presence of bacteria in the culture confirms a septic abscess. A culture that yields no growth, despite the presence of neutrophils on cytology, is indicative of a sterile abscess.[15]
-
Molecular Methods: If culture is negative but infection is still suspected (e.g., due to fastidious organisms), consider using broad-range 16S rRNA PCR on the aspirate to detect bacterial DNA.[16]
-
-
Management:
-
Septic Abscess: Requires drainage and appropriate antibiotic therapy based on culture and sensitivity results.
-
Sterile Abscess: May resolve on its own. If large and causing discomfort, it can be drained. Anti-inflammatory medication may be considered in consultation with veterinary staff. The primary focus should be on optimizing the formulation or injection procedure to prevent recurrence.[15]
-
Problem 2: High incidence of skin lesions (e.g., scabbing, ulceration) at the injection site across a cohort of research animals.
Possible Causes:
-
Formulation Leakage: Seepage of the formulation from the injection tract back onto the skin can cause significant irritation.[17]
-
High Formulation Viscosity: Highly viscous formulations require greater injection force, which can cause tissue damage and may not disperse evenly in the subcutaneous space.
-
Inappropriate Injection Depth: Too shallow an injection (intradermal) can lead to more intense local reactions.
Troubleshooting Steps:
-
Refine Injection Technique:
-
Injection Speed: Inject the formulation slowly and steadily to allow for tissue expansion and prevent backpressure.
-
Needle Withdrawal: After injection, wait a few seconds before withdrawing the needle to allow the depot to begin solidifying. Withdraw the needle slowly.
-
"Z-track" Method: While not always feasible in small animals, a modified approach of displacing the skin slightly before needle insertion can help seal the injection tract upon withdrawal.
-
-
Formulation Optimization:
-
Viscosity Modification: If possible, evaluate the impact of modifying excipients to reduce the formulation's viscosity. However, be aware that this may alter the release profile. Studies have shown that higher viscosity injections can sometimes be associated with less pain, so this requires careful optimization.[18]
-
Excipient Screening: Consider screening alternative solvents or polymers that may have a better biocompatibility profile.
-
-
Evaluate Injection Volume and Concentration: A study in rhesus macaques suggested that using a higher concentration of buprenorphine SR, which allows for a lower injection volume of the copolymer vehicle, may reduce ISR rates.[19]
Experimental Protocols
Protocol 1: Macroscopic and Microscopic Assessment of Injection Site Reactions in a Rodent Model
Objective: To systematically evaluate the local tolerance of a b-CAP formulation following subcutaneous injection in rats.
Materials:
-
Test formulation (b-CAP) and vehicle control
-
Sprague-Dawley rats (or other appropriate strain)
-
Sterile syringes (e.g., 1 mL) and needles (e.g., 25-27G)
-
Calipers
-
10% neutral buffered formalin
-
Standard histology processing reagents and equipment
-
Hematoxylin and Eosin (H&E) stain
Methodology:
-
Animal Preparation and Dosing:
-
Acclimatize animals for at least 5 days before the study.
-
On Day 0, record the body weight of each animal.
-
Clip the fur from the dorsal thoracic region 24 hours prior to injection.
-
Administer a single subcutaneous injection of the test formulation or vehicle control into the clipped area. Record the injection volume.
-
-
Macroscopic Evaluation:
-
Observe the injection sites at 1, 24, 48, and 72 hours, and on Day 7 post-injection.
-
Score for erythema and edema using a standardized scale (see Table 2).
-
Measure the size of any lesion (length and width) using calipers.
-
-
Tissue Collection and Processing:
-
At the terminal time point (e.g., Day 7), euthanize the animals.
-
Excise the injection site and surrounding skin and subcutaneous tissue.
-
Fix the tissue in 10% neutral buffered formalin for at least 24 hours.
-
Process the fixed tissues, embed in paraffin, section at approximately 5 µm, and stain with H&E.[20]
-
-
Microscopic (Histopathological) Evaluation:
Data Presentation:
| Score | Erythema | Edema |
| 0 | No erythema | No edema |
| 1 | Very slight erythema | Very slight edema (barely perceptible) |
| 2 | Well-defined erythema | Slight edema (edges well-defined by definite raising) |
| 3 | Moderate erythema | Moderate edema (raised approximately 1 mm) |
| 4 | Severe erythema (beet-redness) | Severe edema (raised more than 1 mm and extending beyond the area of exposure) |
Table 2: Example of a Macroscopic Scoring System for Injection Site Reactions.
| Score | Finding | Description |
| 0 | None | No abnormalities detected. |
| 1 | Minimal | A few inflammatory cells, very small area of hemorrhage or edema. |
| 2 | Mild | A small, well-circumscribed collection of inflammatory cells, minor tissue damage. |
| 3 | Moderate | A larger, more diffuse area of inflammation, definite tissue necrosis. |
| 4 | Marked | Extensive inflammation and necrosis affecting a large area of the subcutaneous tissue. |
| 5 | Severe | Widespread, severe inflammation and necrosis with significant tissue destruction. |
Table 3: Example of a Histopathological Grading Scale for Injection Site Reactions.[20]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Injection Site Reaction to Extended-Release Buprenorphine (Sublocade®) for Opioid Use Disorder Fourteen Days after Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abscess Model - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. Table 29, Patients With Injection Site Reactions at Any Time, n/N (%) — Safety Analysis Set - Clinical Review Report: Buprenorphine extended-release injection (Sublocade) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MRGPRX2-Mediated Degranulation of Human Skin Mast Cells Requires the Operation of Gαi, Gαq, Ca++ Channels, ERK1/2 and PI3K-Interconnection between Early and Late Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MRGPRX2-Mediated Degranulation of Human Skin Mast Cells Requires the Operation of Gαi, Gαq, Ca++ Channels, ERK1/2 and PI3K—Interconnection between Early and Late Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Injection site reaction research platform | Genoskin [genoskin.com]
- 10. Brixadi vs. Sublocade: A Comprehensive Comparison | MATClinics [matclinics.com]
- 11. renewhealth.com [renewhealth.com]
- 12. smchealth.org [smchealth.org]
- 13. thecarlatreport.com [thecarlatreport.com]
- 14. bocarecoverycenter.com [bocarecoverycenter.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of Extended- and Immediate-Release Buprenorphine Formulations on Pharmacokinetics and Injection Site Lesions in Different Strains and Sex of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of the impact of viscosity, injection volume, and injection flow rate on subcutaneous injection tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Predictors of Subcutaneous Injection Site Reactions to Sustained-Release Buprenorphine in Rhesus Macaques (Macaca mulatta) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Acute Histopathologic Findings Related to Needle Puncture Trauma during Subcutaneous Injection in the Sprague-Dawley Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vivo screening of subcutaneous tolerability for the development of novel excipients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dose-Response Optimization of Buprenorphine in Preclinical Models
This technical support center provides guidance and answers frequently asked questions regarding the preclinical dose-response optimization of buprenorphine and its formulations. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the typical dose ranges for buprenorphine in preclinical rodent models?
A1: Buprenorphine dosage in rodents varies depending on the species and the desired therapeutic effect. For standard buprenorphine hydrochloride, subcutaneous (SC) or intraperitoneal (IP) administration in mice typically ranges from 0.05 to 0.1 mg/kg every 4-8 hours.[1] In rats, the recommended dose is generally lower, ranging from 0.01 to 0.05 mg/kg every 6-8 hours.[1] For sustained-release formulations, a single subcutaneous dose of 3.25 mg/kg in mice can maintain efficacy for up to 48 hours, while 0.65 mg/kg in rats can be effective for up to 72 hours.[1] It is crucial to note that twice-a-day dosing is no longer considered adequate for standard buprenorphine in mice and rats based on recent pharmacokinetic and behavioral data.[1]
Q2: How does the dose of buprenorphine affect its antinociceptive (pain-relieving) properties?
A2: Buprenorphine exhibits a complex dose-response relationship. At analgesic doses, such as 1500 μg/kg, it effectively reduces the strength of spinal C-fiber synapses, leading to pain relief.[2] However, at much lower doses (e.g., 0.1 μg/kg), it can paradoxically induce hyperalgesia (increased sensitivity to pain).[2] Some studies have reported a bell-shaped dose-response curve for antinociception, where higher doses lead to a diminished effect.[3][4] This phenomenon is attributed to the concomitant activation of opioid receptor-like (ORL-1) receptors.[3]
Q3: What is the role of different opioid receptors in buprenorphine's effects?
A3: Buprenorphine's primary antinociceptive effects are mediated by its partial agonist activity at μ-opioid receptors.[5] However, it also interacts with other opioid receptors, which modulates its overall pharmacological profile. Buprenorphine is an antagonist at κ- and δ-opioid receptors and also binds to the opioid-like receptor 1 (OLR-1).[6] The activation of ORL-1 receptors by buprenorphine can compromise its antinociceptive efficacy and contribute to the bell-shaped dose-response curve.[3][5]
Q4: Are there sex differences in the response to buprenorphine?
A4: Yes, preclinical studies in rats have shown sex-dependent differences in the respiratory effects of buprenorphine. Female rats appear to be more susceptible to buprenorphine-induced respiratory depression than male rats.[7] This highlights the importance of considering sex as a biological variable in preclinical study design.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Variable or inconsistent antinociceptive effects | - Inappropriate dose selection (too low or too high, leading to hyperalgesia or the descending limb of the bell-shaped curve).- Incorrect route of administration or dosing frequency.- Strain or species differences in metabolism and receptor sensitivity. | - Conduct a dose-response study to determine the optimal analgesic dose for your specific model and experimental conditions.- Ensure appropriate dosing intervals based on the formulation used (e.g., more frequent dosing for standard buprenorphine hydrochloride).[1]- Review literature for strain-specific dosing recommendations. |
| Unexpected hyperalgesia (increased pain sensitivity) | - Use of an ultra-low dose of buprenorphine.[2]- Development of opioid-induced hyperalgesia with chronic administration. | - Increase the dose to a known analgesic range.- If chronic dosing is required, consider alternative analgesics or co-administration of agents that may mitigate hyperalgesia. |
| Animals show signs of sedation or other adverse effects | - Dose is too high.- Individual animal sensitivity. | - Reduce the dose.- Closely monitor animals for adverse effects, especially during the initial dosing period.- For sustained-release formulations, be aware that sedation can occur, particularly at higher doses.[8] |
| Bell-shaped dose-response curve observed | - Concomitant activation of ORL-1 receptors by buprenorphine.[3] | - Consider co-administration with an ORL-1 receptor antagonist to potentially linearize the dose-response curve and enhance antinociception.[3] |
Quantitative Data Summary
Table 1: Recommended Dosing for Buprenorphine in Rodents
| Species | Formulation | Dose | Route | Frequency | Efficacy Duration | Reference |
| Mouse | Buprenorphine HCl | 0.05 - 0.1 mg/kg | SC or IP | Every 4-8 hours | - | [1] |
| Ethiqa XR® | 3.25 mg/kg | SC | Single dose | 48 hours | [1] | |
| Rat | Buprenorphine HCl | 0.01 - 0.05 mg/kg | SC or IP | Every 6-8 hours | - | [1] |
| Ethiqa XR® | 0.65 mg/kg | SC | Single dose | 72 hours | [1] | |
| Sustained-Release | 0.3 or 1.2 mg/kg | SC | Single dose | 48-72 hours | [8] |
Table 2: Pharmacokinetic Parameters of Buprenorphine in Mice (Immediate-Release vs. Sustained-Release)
| Formulation & Dose | Cmax (ng/mL) | Tmax (hours) | Time Above 1 ng/mL (hours) | Reference |
| Buprenorphine IR (0.1 mg/kg) | 1.28 | 1-3 | Up to 3 | [9] |
| Buprenorphine IR (2.0 mg/kg) | 20.2 | 1-3 | Up to 12 | [9] |
| Buprenorphine SR (1.2 mg/kg) | 5.03 | 0.5-6 | Up to 12 | [9] |
Experimental Protocols
1. Tail-Flick Test for Antinociception
-
Objective: To assess the analgesic effect of buprenorphine by measuring the latency of a mouse to withdraw its tail from a noxious heat source.
-
Procedure:
-
Determine the baseline tail-flick latency for each mouse before drug administration.
-
Administer buprenorphine or vehicle control (e.g., 20% DMSO) via the desired route (e.g., subcutaneous injection).[3]
-
At predetermined time points after drug administration (e.g., 15, 30, 60 minutes), place the mouse's tail in the path of a focused beam of light.
-
Record the time it takes for the mouse to flick its tail out of the beam. A cut-off time is established to prevent tissue damage.
-
Data can be expressed as the percentage of maximum possible effect (%MPE).
-
2. Postoperative Pain Model in Rats
-
Objective: To evaluate the efficacy of buprenorphine in a model of incisional pain.
-
Procedure:
-
Anesthetize the rat following an approved protocol.
-
Create a surgical incision (e.g., plantar incision).
-
Administer buprenorphine or vehicle control subcutaneously immediately after closing the incision.[10]
-
At various time points post-surgery (e.g., 1, 4, 24, 72 hours), assess pain-related behaviors such as mechanical allodynia (paw withdrawal threshold to von Frey filaments) and thermal hyperalgesia (paw withdrawal latency to a radiant heat source).[8][10]
-
Visualizations
Caption: Experimental workflow for assessing antinociception.
Caption: Buprenorphine's interaction with opioid receptors.
References
- 1. animalcare.umich.edu [animalcare.umich.edu]
- 2. Pronociceptive and Antinociceptive Effects of Buprenorphine in the Spinal Cord Dorsal Horn Cover a Dose Range of Four Orders of Magnitude - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buprenorphine-Induced Antinociception Is Mediated by μ-Opioid Receptors and Compromised by Concomitant Activation of Opioid Receptor-Like Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buprenorphine-induced antinociception is mediated by mu-opioid receptors and compromised by concomitant activation of opioid receptor-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Antinociceptive effects of sustained-release buprenorphine in a model of incisional pain in rats (Rattus norvegicus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic Comparison of Sustained-Release and Standard Buprenorphine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Buprenorphine in a Postoperative Pain Model in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Stability of Buprenorphine Caproate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working on enhancing the in vivo stability of buprenorphine caproate. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Troubleshooting Guide
This guide is designed to help you navigate specific issues that may arise during the formulation, in vivo testing, and analysis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Poor In Vivo Efficacy Despite In Vitro Activity | Rapid In Vivo Hydrolysis: The caproate ester may be rapidly cleaved by plasma or tissue esterases, leading to a burst release of buprenorphine and subsequent rapid clearance. | Formulation with a Biocompatible Polymer: Encapsulating this compound in a biodegradable polymer matrix, such as poly(lactic-co-glycolic acid) (PLGA), can protect the ester bond from enzymatic degradation and control the release rate.[1][2][3] |
| Suboptimal Formulation: The formulation may not be providing a sustained release profile, leading to drug concentrations falling below the therapeutic window. | Optimize Polymer Properties: Vary the molecular weight, lactide-to-glycolide ratio, and polymer concentration to tailor the release profile.[4] | |
| Poor Bioavailability: The drug may be precipitating at the injection site or not being effectively absorbed. | Conduct solubility studies in relevant biological fluids. Consider using solubilizing excipients or a different vehicle. | |
| Inconsistent Results Between Experimental Animals | Variable Drug Delivery: Inconsistent administration technique or aggregation of the formulation can lead to variable dosing. | Ensure Homogenous Formulation: If using a suspension, ensure it is well-dispersed before each injection. Standardize the injection procedure. |
| Animal-Specific Metabolic Differences: There may be inter-animal variability in the expression of esterases responsible for prodrug hydrolysis. | Increase the sample size to account for biological variability. Analyze individual animal plasma samples to correlate drug levels with efficacy. | |
| Precipitation of this compound Upon Injection | "Solvent Shock": If the formulation uses a water-miscible organic solvent, the rapid change in solvent environment upon injection can cause the hydrophobic prodrug to precipitate. | Use an Oil-Based Vehicle: Formulating this compound in a biocompatible oil can prevent precipitation and create a stable depot. |
| Poor Solubility in Aqueous Environment: this compound is significantly more hydrophobic than buprenorphine. | Nanoparticle Formulation: Encapsulating the prodrug in nanoparticles can improve its dispersion and stability in an aqueous environment. | |
| Difficulty in Quantifying this compound and Buprenorphine in Plasma | Low Concentrations: As a long-acting formulation, the plasma concentrations of both the prodrug and the active drug may be near the lower limit of quantification. | Develop a Sensitive Analytical Method: Use a highly sensitive technique like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification.[5][6] |
| Instability in Biological Matrix: The ester may hydrolyze in the blood sample after collection. | Use Esterase Inhibitors: Add an esterase inhibitor, such as sodium fluoride, to blood collection tubes to prevent ex vivo hydrolysis. Immediately process and freeze samples. | |
| Unexpectedly Short Duration of Action In Vivo | Initial Burst Release: The formulation may release a large amount of the drug immediately after injection, leading to a shorter-than-expected duration of action. | Modify Formulation Parameters: Adjusting the drug-to-polymer ratio or using a different polymer can help control the initial burst release. |
| Formulation Instability: The formulation itself may be unstable, leading to premature drug release. | Conduct thorough stability studies of the formulation under various storage conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in vivo?
A1: The primary degradation pathway is expected to be enzymatic hydrolysis of the caproate ester bond by plasma and tissue esterases, releasing active buprenorphine and caproic acid. Buprenorphine itself is then metabolized primarily through N-dealkylation to norbuprenorphine and glucuronidation.[7][8][9]
Q2: What are the key formulation strategies to enhance the in vivo stability and prolong the release of this compound?
A2: Key strategies include formulating this compound as a long-acting injectable (LAI). This can be achieved by creating an oil-based depot suspension or by encapsulating the prodrug in biodegradable and biocompatible polymers like PLGA to form microspheres or in situ forming gels.[4][10][11] These approaches protect the ester from premature hydrolysis and control its release.
Q3: What are the critical quality attributes to consider when developing a long-acting injectable formulation of this compound?
A3: Critical quality attributes include particle size distribution (for suspensions), drug loading, encapsulation efficiency, in vitro release profile, viscosity, and syringeability. These parameters will significantly impact the in vivo performance, stability, and manufacturability of the product.[12][13]
Q4: Can I use an off-the-shelf PLGA polymer for my formulation?
A4: While commercially available PLGA can be a good starting point, the specific properties of the polymer, such as molecular weight, lactide-to-glycolide ratio, and end-group chemistry, will significantly affect the drug release profile. It is often necessary to screen a variety of PLGAs or use custom-synthesized polymers to achieve the desired in vivo performance.[1][4]
Q5: How can I monitor the in vivo stability and release of this compound?
A5: This requires a robust pharmacokinetic study in a suitable animal model. You will need to develop and validate a sensitive analytical method, typically LC-MS/MS, to simultaneously quantify both this compound (the prodrug) and buprenorphine (the active metabolite) in plasma samples collected at various time points.[5][14]
Quantitative Data Summary
The following tables provide representative data relevant to buprenorphine and long-acting injectable formulations. Note that specific data for this compound is limited in publicly available literature; therefore, data for buprenorphine and other formulations are provided for comparative purposes.
Table 1: Pharmacokinetic Parameters of Buprenorphine in Different Formulations
| Parameter | Sublingual Buprenorphine | Long-Acting Injectable Buprenorphine (Generic) | Reference |
| Time to Peak Concentration (Tmax) | 1.5 - 3 hours | 24 - 48 hours | [15] |
| Elimination Half-Life (t½) | 24 - 42 hours | Sustained release over weeks to months | [16] |
| Bioavailability | ~30% | High (designed for complete absorption) | [16] |
Table 2: Buprenorphine and Metabolite Concentrations in Human Plasma (Sublingual Dosing)
| Analyte | Area Under the Curve (0-24h) (ng/mL*h) | Reference |
| Buprenorphine (BUP) | 32 | [14] |
| Norbuprenorphine (NBUP) | 88 | [14] |
| Buprenorphine-3-glucuronide (BUPG) | 26 | [14] |
| Norbuprenorphine-3-glucuronide (NBUPG) | 316 | [14] |
Experimental Protocols
Protocol 1: In Vitro Stability of this compound in Plasma
Objective: To determine the rate of hydrolysis of this compound in plasma.
Materials:
-
This compound
-
Control animal or human plasma (with anticoagulant like heparin)
-
Esterase inhibitor (e.g., sodium fluoride)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Acetonitrile
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Spike the stock solution into pre-warmed plasma to a final concentration of 1 µg/mL. For the control group, spike into PBS. For an inhibited control, spike into plasma containing an esterase inhibitor.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma sample.
-
Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and analyze for the concentration of remaining this compound and the appearance of buprenorphine using a validated LC-MS/MS method.
-
Plot the concentration of this compound versus time to determine the hydrolysis rate.
Protocol 2: Formulation of this compound-Loaded PLGA Microspheres
Objective: To prepare a long-acting injectable formulation of this compound using PLGA microspheres.
Materials:
-
This compound
-
PLGA (e.g., 75:25 lactide:glycolide ratio)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in water)
-
Homogenizer
-
Magnetic stirrer
-
Microscope
-
Freeze-dryer
Procedure:
-
Dissolve a specific amount of this compound and PLGA in DCM to form the organic phase.
-
In a separate beaker, prepare the aqueous phase consisting of the PVA solution.
-
Add the organic phase to the aqueous phase while homogenizing at high speed to form an oil-in-water (o/w) emulsion.
-
Transfer the emulsion to a larger volume of the PVA solution and stir at a moderate speed for several hours to allow for solvent evaporation and microsphere hardening.
-
Collect the microspheres by filtration or centrifugation.
-
Wash the collected microspheres with deionized water to remove residual PVA.
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Freeze-dry the microspheres to obtain a fine powder.
-
Characterize the microspheres for drug loading, encapsulation efficiency, particle size, and surface morphology.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for in vivo stability assessment.
Caption: Troubleshooting decision tree for formulation issues.
References
- 1. Degradable Biocompatible Polymers in Pharmaceuticals [chempilots.com]
- 2. scilit.com [scilit.com]
- 3. cris.biu.ac.il [cris.biu.ac.il]
- 4. Long-Acting injectable buprenorphine PLGA microparticle formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Approaches for the Determination of Buprenorphine, Methadone and Their Metabolites in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buprenorphine metabolites, buprenorphine-3-glucuronide and norbuprenorphine-3-glucuronide, are biologically active - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrolysis of conjugated metabolites of buprenorphine. I. The quantitative enzymatic hydrolysis of buprenorphine-3-beta-D-glucuronide in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrolysis of conjugated metabolites of buprenorphine II. The quantitative enzymatic hydrolysis of norbuprenorphine-3-beta-D-glucuronide in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-Acting Buprenorphine Formulations as a New Strategy for the Treatment of Opioid Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New biodegradable polymers for injectable drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Long-Acting Injectables: Key Strategies, Challenges, and Emerging Trends - AAPS Newsmagazine [aapsnewsmagazine.org]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. The in vivo glucuronidation of buprenorphine and norbuprenorphine determined by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. gvhealth.org.au [gvhealth.org.au]
- 16. Buprenorphine - Wikipedia [en.wikipedia.org]
Technical Support Center: Method Validation for Buprenorphine Caproate Quantification in Tissue Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of buprenorphine and its long-acting prodrug, buprenorphine caproate, in tissue samples. The following sections offer detailed experimental protocols, quantitative data summaries, and visual workflows to support your method validation and sample analysis endeavors.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the quantification of buprenorphine and this compound in tissue samples.
Question: Why am I observing low recovery of buprenorphine or this compound from my tissue samples?
Answer:
Low recovery can stem from several factors related to the extraction process from a complex matrix like tissue. Consider the following potential causes and solutions:
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Incomplete Tissue Homogenization: The entire analyte must be accessible to the extraction solvent.
-
Solution: Ensure the tissue is thoroughly homogenized to a uniform consistency. The use of bead beaters or rotor-stator homogenizers is recommended. Visually inspect for any remaining solid tissue particles before proceeding.
-
-
Inefficient Extraction Solvent: Buprenorphine is a lipophilic compound, and this compound is even more so.
-
Solution: Employ a sufficiently nonpolar organic solvent or a mixture of solvents to effectively extract the analyte. A common approach is a liquid-liquid extraction (LLE) with a solvent like a mixture of ethyl acetate and cyclohexane.[1] For the highly lipophilic this compound, a more nonpolar solvent system may be required.
-
-
Insufficient Solvent Volume or Extraction Time: The volume of the extraction solvent may not be adequate to fully partition the analyte from the tissue homogenate.
-
Solution: Increase the solvent-to-tissue homogenate ratio and/or increase the vortexing or shaking time to ensure exhaustive extraction. Multiple extraction steps (e.g., 2-3 repetitions) with fresh solvent can also improve recovery.
-
-
Analyte Binding to Tissue Components: Buprenorphine and its prodrug can bind to proteins and lipids within the tissue.
-
Solution: A protein precipitation step prior to LLE can be beneficial. Acetonitrile is commonly used for this purpose.[2] Adjusting the pH of the homogenate can also help disrupt analyte-protein interactions.
-
-
Suboptimal pH for Extraction: The pH of the aqueous phase during LLE is crucial for ensuring the analyte is in its neutral, more extractable form.
-
Solution: Adjust the pH of the tissue homogenate to be basic (e.g., pH 9-10) before adding the organic extraction solvent to neutralize buprenorphine and enhance its partitioning into the organic phase.
-
Question: I am seeing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. How can I mitigate this?
Answer:
Matrix effects are a common challenge in bioanalysis, especially with complex matrices like tissue. Here are some strategies to minimize their impact:
-
Improve Sample Cleanup: The goal is to remove as many interfering endogenous components as possible.
-
Solution: Incorporate a solid-phase extraction (SPE) step after initial protein precipitation or LLE. A mixed-mode SPE cartridge (e.g., C8/cation exchange) can be very effective for cleaning up buprenorphine samples.[2]
-
-
Optimize Chromatographic Separation: Ensure the analyte is chromatographically resolved from co-eluting matrix components.
-
Solution: Adjust the gradient elution profile of your LC method to better separate buprenorphine or this compound from interfering peaks. Using a column with a different stationary phase could also be beneficial.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.
-
Solution: Employ a deuterated internal standard for each analyte (e.g., buprenorphine-d4 for buprenorphine). The SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.
-
-
Dilute the Sample: If the analyte concentration is sufficiently high, diluting the final extract can reduce the concentration of interfering matrix components.
-
Solution: Perform a dilution of the final extract before injection into the LC-MS/MS system. However, ensure that the diluted concentration is still well above the lower limit of quantification (LLOQ).
-
Question: My results for total buprenorphine after hydrolysis are inconsistent. What could be the cause?
Answer:
Inconsistent hydrolysis can lead to variability in the quantification of total buprenorphine (free drug + prodrug/metabolites). Key factors to investigate include:
-
Inefficient Enzymatic Hydrolysis: For glucuronidated metabolites, incomplete enzymatic cleavage will result in an underestimation of the total concentration.
-
Chemical Hydrolysis of this compound: If measuring total buprenorphine from the prodrug, the hydrolysis of the caproate ester must be complete and reproducible.
-
Solution: While enzymatic hydrolysis is common for glucuronides, chemical hydrolysis (acidic or basic) might be employed for the ester prodrug. However, this must be carefully optimized to avoid degradation of the parent buprenorphine. A systematic evaluation of pH, temperature, and time is necessary.
-
-
Analyte Degradation during Hydrolysis: Harsh hydrolysis conditions can lead to the degradation of buprenorphine.
-
Solution: Test the stability of buprenorphine under the chosen hydrolysis conditions. If significant degradation is observed, milder conditions should be explored.
-
Frequently Asked Questions (FAQs)
1. What is the most common analytical technique for quantifying buprenorphine in tissue samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity, which are necessary for detecting the low concentrations of buprenorphine typically found in biological matrices.[5]
2. Should I measure the intact this compound prodrug or hydrolyze it to buprenorphine for quantification?
The decision depends on the research question. To understand the pharmacokinetics of the prodrug itself, including its distribution and release rate from the tissue depot, it is essential to develop a method to quantify the intact this compound. To assess the total amount of active drug available over time at the injection site, a validated hydrolysis method to convert the caproate ester to buprenorphine would be necessary.
3. What type of internal standard should I use?
A stable isotope-labeled internal standard (e.g., buprenorphine-d4) is highly recommended for LC-MS/MS analysis. It co-elutes with the analyte and effectively compensates for variability in sample preparation and matrix effects, leading to more accurate and precise results.
4. What are the key validation parameters to assess for this method?
According to regulatory guidelines, the key validation parameters include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (intra- and inter-day)
-
Lower Limit of Quantification (LLOQ)
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, bench-top, long-term)
5. How should tissue samples be processed before extraction?
Tissue samples should be accurately weighed and then homogenized in a suitable buffer or solvent. A common approach is to use a bead beater or a rotor-stator homogenizer to create a uniform suspension. This ensures that the entire sample is accessible for efficient extraction of the analyte.
Quantitative Data Presentation
The following tables summarize typical validation parameters for the quantification of buprenorphine in biological matrices using LC-MS/MS, as reported in the literature. Note that these values are for buprenorphine and norbuprenorphine, not this compound, and may vary depending on the specific matrix and method.
Table 1: Linearity and Sensitivity of Buprenorphine Quantification Methods
| Analyte | Matrix | Method | Linear Range | LLOQ | Reference |
| Buprenorphine | Whole Blood | LC-MS/MS | 0.2 - 5 ng/g | 0.5 ng/g | [6] |
| Norbuprenorphine | Whole Blood | LC-MS/MS | 0.5 - 5 ng/g | 0.5 ng/g | [6] |
| Buprenorphine | Plasma | HPLC-MS/MS | 25 - 4000 ng/mL | 25 ng/mL | [7] |
| Norbuprenorphine | Plasma | HPLC-MS/MS | 25 - 4000 ng/mL | 25 ng/mL | [7] |
| Buprenorphine | Whole Blood | LC-MS/MS | 0.2 - 20 ng/mL | <0.1 ng/mL | |
| Norbuprenorphine | Whole Blood | LC-MS/MS | 0.2 - 20 ng/mL | <0.1 ng/mL |
Table 2: Precision and Accuracy of Buprenorphine Quantification Methods
| Analyte | Matrix | Method | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) | Reference |
| Buprenorphine | Plasma | HPLC-MS/MS | <15% | <15% | ≤15% | [7] |
| Norbuprenorphine | Plasma | HPLC-MS/MS | <15% | <15% | ≤15% | [7] |
| Buprenorphine | Postmortem Blood | 2D GC-MS | <5% | <5% | Not Reported | [2] |
Experimental Protocols
Detailed Methodology for Buprenorphine Quantification in Tissue by LC-MS/MS
This protocol is a representative example and should be optimized and validated for specific laboratory conditions and tissue types.
-
Tissue Homogenization:
-
Accurately weigh approximately 100 mg of tissue.
-
Add the tissue to a 2 mL tube containing homogenization beads and 500 µL of phosphate-buffered saline (PBS).
-
Homogenize the tissue using a bead beater until a uniform suspension is achieved.
-
-
Sample Preparation:
-
To the tissue homogenate, add the internal standard (e.g., buprenorphine-d4).
-
Add 1 mL of acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Adjust the pH of the supernatant to ~9.5 with ammonium hydroxide.
-
Add 3 mL of a mixture of ethyl acetate:cyclohexane (9:1 v/v).
-
Vortex for 5 minutes and then centrifuge at 3,000 x g for 5 minutes.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate buprenorphine from matrix interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions: Monitor appropriate precursor and product ions for buprenorphine and its internal standard (e.g., Buprenorphine: 468.3 → 396.3; Buprenorphine-d4: 472.3 → 400.3).
-
Proposed Methodology for this compound Quantification in Tissue
As there is limited direct literature, this proposed protocol is based on methods for other long-acting ester prodrugs and general principles of bioanalysis. This method would require extensive development and validation.
-
Tissue Homogenization: Same as for buprenorphine.
-
Sample Preparation (for intact prodrug):
-
To the tissue homogenate, add an appropriate internal standard (ideally, a stable isotope-labeled version of this compound).
-
Perform protein precipitation with acetonitrile.
-
Given the high lipophilicity of the caproate ester, a more nonpolar extraction solvent like hexane or a mixture of hexane and ethyl acetate is likely required for LLE.
-
Evaporate the organic solvent and reconstitute in a mobile phase with a high organic content.
-
-
LC-MS/MS Analysis (for intact prodrug):
-
LC Column: C18 or a more hydrophobic column (e.g., C8).
-
Mobile Phase: A gradient with a high percentage of organic solvent will likely be needed to elute the highly retained this compound.
-
Mass Spectrometer: ESI in positive mode.
-
MRM Transitions: These would need to be determined for the this compound molecule.
-
Visualizations
Caption: Experimental workflow for tissue sample analysis.
Caption: Troubleshooting decision tree for low analyte recovery.
References
- 1. Targeting fatty-acid amide hydrolase with prodrugs for CNS-selective therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. japsonline.com [japsonline.com]
- 4. Synthesis and evaluation of Ketorolac ester prodrugs for transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Lipophilic activated ester prodrug approach for drug delivery to the intestinal lymphatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Long-Acting Buprenorphine Delivery Systems: Buprenorphine Caproate vs. PLGA-Based Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent long-acting injectable strategies for buprenorphine delivery: the prodrug approach, exemplified by buprenorphine esters like buprenorphine caproate, and the use of biodegradable polymer-based systems, specifically those utilizing poly(lactic-co-glycolic acid) (PLGA).
Executive Summary
Sustained-release formulations of buprenorphine are critical for improving treatment adherence and clinical outcomes in opioid use disorder and chronic pain management. This guide evaluates two distinct approaches: the chemical modification of buprenorphine into a lipophilic ester prodrug (e.g., this compound) and the physical encapsulation of buprenorphine within a biodegradable PLGA matrix. While direct comparative studies are limited, this document synthesizes available preclinical and clinical data to offer a comparative overview of their pharmacokinetic profiles and underlying release mechanisms.
Buprenorphine ester prodrugs, such as the closely related buprenorphine decanoate, offer a simplified formulation approach, relying on slow enzymatic cleavage to release the active drug over an extended period. In contrast, PLGA-based systems, including the commercially available Sublocade®, provide a more complex but highly tunable delivery platform, with drug release governed by polymer degradation and drug diffusion.
Introduction to Long-Acting Buprenorphine Formulations
Buprenorphine is a potent partial agonist at the µ-opioid receptor and an antagonist at the κ-opioid receptor, making it an effective medication for opioid use disorder and pain management[1][2]. However, its short half-life necessitates frequent dosing, which can be a barrier to effective treatment. Long-acting formulations aim to overcome this by providing sustained therapeutic plasma concentrations of buprenorphine over weeks or even months from a single administration[1][3].
This compound: The Prodrug Approach
The prodrug strategy involves chemically modifying the buprenorphine molecule, typically by esterification of the phenolic hydroxyl group with a fatty acid, such as caproic acid. This increases the lipophilicity of the drug, causing it to form a depot at the injection site. The active buprenorphine is then gradually released as the ester is cleaved by endogenous enzymes. The length of the fatty acid chain can be varied to control the duration of action[4]. While specific data for this compound is sparse in publicly available literature, studies on other buprenorphine esters, such as propionate, enanthate, and decanoate, provide valuable insights into this approach[4].
PLGA-Based Systems: The Encapsulation Approach
Poly(lactic-co-glycolic acid) (PLGA) is a biocompatible and biodegradable copolymer widely used in controlled drug delivery[5]. In this approach, buprenorphine is encapsulated within PLGA microspheres or forms an in-situ depot upon injection[5][6]. The drug is released as the PLGA matrix degrades and through diffusion from the polymer. The release profile can be tailored by altering the properties of the PLGA, such as the lactide-to-glycolide ratio, molecular weight, and polymer end-capping[7]. A well-known example of a PLGA-based buprenorphine delivery system is Sublocade®, an extended-release monthly subcutaneous injection[8].
Comparative Performance Data
The following tables summarize key performance data for buprenorphine ester prodrugs (using buprenorphine decanoate as a representative example) and a PLGA-based buprenorphine delivery system (Sublocade®). It is important to note that the data for the prodrug is from a preclinical study in rats, while the data for the PLGA-based system is from human clinical trials. This difference in study populations and designs should be considered when comparing the values.
Table 1: Pharmacokinetic Parameters of Buprenorphine Ester Prodrugs (in Rats)
| Buprenorphine Ester | Dose (intramuscular) | Duration of Antinociceptive Effect (hours) |
| Buprenorphine HCl (in saline) | 0.6 µmol/kg | 5 |
| Buprenorphine base (in oil) | 0.6 µmol/kg | 26 |
| Buprenorphine propionate | 0.6 µmol/kg | 28 |
| Buprenorphine enanthate | 0.6 µmol/kg | 52 |
| Buprenorphine decanoate | 0.6 µmol/kg | 70 |
| Data sourced from a study by Y-L. Chen et al. (2006) in rats[4]. |
Table 2: Pharmacokinetic Parameters of PLGA-Based Buprenorphine (Sublocade®) in Humans
| Dosing Regimen | Mean Steady-State Plasma Concentration (Cavg) | Time to Reach Steady State |
| 300 mg monthly for 2 months, then 100 mg monthly | ~2-3 ng/mL | After the first 300 mg dose |
| 300 mg monthly | ~3-4 ng/mL | After the first 300 mg dose |
| Data sourced from population pharmacokinetic analysis of Phase II and III clinical trials[8][9]. |
Experimental Protocols
In Vivo Evaluation of Buprenorphine Ester Prodrugs in Rats
Objective: To evaluate the antinociceptive effects and duration of action of buprenorphine ester depots.
Animal Model: Male Sprague-Dawley rats.
Methodology:
-
Formulation Preparation: Buprenorphine esters (propionate, enanthate, decanoate) were dissolved in sesame oil to form a depot formulation. Buprenorphine HCl was dissolved in saline as a control.
-
Drug Administration: Rats were administered a single intramuscular injection of the buprenorphine formulation at a dose of 0.6 µmol/kg.
-
Antinociception Assessment: The antinociceptive effect was evaluated using the plantar test, which measures the latency of paw withdrawal from a thermal stimulus. Measurements were taken at various time points post-injection.
-
Pharmacokinetic Analysis: Blood samples were collected at predetermined intervals. Plasma concentrations of buprenorphine were determined using high-performance liquid chromatography (HPLC)[10].
This protocol is based on the methodology described by Y-L. Chen et al. (2006)[4].
Preparation and Characterization of Buprenorphine-Loaded PLGA Microspheres
Objective: To prepare and characterize a sustained-release formulation of buprenorphine using PLGA microspheres.
Methodology:
-
Microsphere Preparation (Oil-in-Water Emulsion Solvent Evaporation):
-
Dissolve PLGA and buprenorphine in an organic solvent (e.g., dichloromethane).
-
This organic phase is then emulsified in an aqueous phase containing a surfactant (e.g., polyvinyl alcohol) using homogenization to form an oil-in-water emulsion.
-
The organic solvent is then removed by evaporation, leading to the formation of solid, drug-loaded microspheres.
-
The microspheres are collected by filtration or centrifugation, washed, and dried[7][11].
-
-
In Vitro Release Study:
-
A known amount of microspheres is suspended in a release medium (e.g., phosphate-buffered saline at 37°C) under constant agitation.
-
At predetermined time intervals, samples of the release medium are withdrawn and analyzed for buprenorphine concentration using a validated analytical method such as HPLC[12][13].
-
The cumulative percentage of drug released is plotted against time to obtain the in vitro release profile[14].
-
This is a general protocol based on common methods for preparing PLGA microspheres[7][11].
Visualizations
Signaling Pathway of Buprenorphine
Experimental Workflow for Evaluating Long-Acting Formulations
Logical Relationship of Drug Release Mechanisms
Discussion and Conclusion
Both the buprenorphine ester prodrug approach and PLGA-based delivery systems offer viable strategies for achieving long-acting buprenorphine formulations.
This compound (and other esters) represents a potentially simpler formulation strategy. The duration of action can be tuned by altering the length of the fatty acid chain, with longer chains generally leading to slower release[4]. This approach relies on in vivo enzymatic activity for drug release, which could introduce inter-patient variability.
PLGA-based systems offer a high degree of tunability. By modifying the polymer characteristics, a wide range of release profiles can be achieved, from weeks to several months[6]. However, the manufacturing process for PLGA microspheres can be more complex, and issues such as initial burst release need to be carefully controlled[15]. The degradation of PLGA can also lead to an acidic microenvironment, which may affect the stability of the encapsulated drug.
References
- 1. Buprenorphine and its formulations: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buprenorphine Pharmacology Review: Update on Transmucosal and Long-Acting Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-Acting Buprenorphine Formulations as a New Strategy for the Treatment of Opioid Use Disorder | MDPI [mdpi.com]
- 4. Novel depots of buprenorphine prodrugs have a long-acting antinociceptive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Long-Acting injectable buprenorphine PLGA microparticle formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2014143839A1 - High drug load buprenorphine microspheres and method of producing the same - Google Patents [patents.google.com]
- 8. Population Pharmacokinetics of a Monthly Buprenorphine Depot Injection for the Treatment of Opioid Use Disorder: A Combined Analysis of Phase II and Phase III Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Determination of buprenorphine in plasma by liquid chromatography: application to heroin-dependent subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buprenorphine loaded PLGA microparticles: Characterization of a sustained-release formulation [edoc.unibas.ch]
- 12. A sensitive, simple and rapid HPLC–MS/MS method for simultaneous quantification of buprenorpine and its N-dealkylated metabolite norbuprenorphine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. In-vitro, ex-vivo, and in-vivo evaluation of buprenorphine HCl release from an in situ forming gel of PLGA-PEG-PLGA using N‑methyl‑2‑pyrrolidone as solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative pharmacokinetics of buprenorphine caproate and other esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of buprenorphine caproate and other buprenorphine esters. By functioning as prodrugs, these esters are designed to offer sustained release of buprenorphine, a potent opioid used in pain management and opioid dependence treatment. This document summarizes key pharmacokinetic parameters from preclinical studies to facilitate the evaluation of these long-acting formulations.
Comparative Pharmacokinetic Data
The following table summarizes the pharmacokinetic parameters of various buprenorphine esters following intramuscular administration in a preclinical rat model. It is important to note that while data for buprenorphine propionate, enanthate, and decanoate are available from direct comparative studies, specific pharmacokinetic values for this compound from equivalent preclinical models were not available in the reviewed literature. However, based on the trend of increasing duration of action with longer ester chain length, it is anticipated that this compound would exhibit a pharmacokinetic profile intermediate between the enanthate and decanoate esters.
| Ester Prodrug | Molecular Weight ( g/mol ) | Dose (µmol/kg) | Cmax (ng/mL) | Tmax (hr) | Duration of Action (hr) |
| Buprenorphine HCl | 504.1 | 0.6 | ~25 | ~0.5 | 5 |
| Buprenorphine Base | 467.6 | 0.6 | ~15 | ~1 | 26 |
| Buprenorphine Propionate | 523.7 | 0.6 | ~10 | ~8 | 28 |
| Buprenorphine Enanthate | 579.8 | 0.6 | ~8 | ~24 | 52 |
| This compound | 565.8 | N/A | N/A | N/A | N/A |
| Buprenorphine Decanoate | 621.9 | 0.6 | ~5 | ~48 | 70 |
N/A: Not available in the cited literature under equivalent experimental conditions.
Experimental Protocols
The data presented in this guide are derived from preclinical studies in rodent models. A typical experimental protocol for evaluating the comparative pharmacokinetics of buprenorphine esters is outlined below.
Animal Models
-
Species: Male Sprague-Dawley rats are commonly used.
-
Health Status: Animals are healthy, adult, and acclimated to the laboratory environment for at least one week prior to the experiment.
-
Housing: Animals are housed in a controlled environment with a standard 12-hour light/dark cycle and have access to food and water ad libitum.
Drug Formulation and Administration
-
Formulation: Buprenorphine esters are typically dissolved in a biocompatible oil vehicle, such as sesame oil, to create a depot formulation for sustained release. Buprenorphine HCl, used as a control, is dissolved in saline.
-
Administration: A single dose is administered via intramuscular (IM) injection into the thigh muscle of the rats.
Blood Sampling
-
Schedule: Blood samples are collected at predetermined time points post-injection. A typical schedule might include samples at 0.5, 1, 2, 4, 8, 24, 48, 72, 96, and 120 hours, with the schedule extended for longer-acting esters.
-
Procedure: Blood is collected from the tail vein or via cannulation of a major blood vessel. To avoid affecting the animal's physiology, the total blood volume collected is kept within ethical limits.
Plasma Analysis
-
Sample Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.
-
Analytical Method: Plasma concentrations of buprenorphine are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. This method offers high sensitivity and specificity for the detection of buprenorphine and its metabolites.
Pharmacokinetic Analysis
-
Parameters: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t½ (Half-life): The time required for the plasma concentration to decrease by half.
-
-
Software: Pharmacokinetic parameters are typically calculated using non-compartmental analysis with specialized software.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a comparative pharmacokinetic study of buprenorphine esters.
Caption: Workflow of a preclinical pharmacokinetic study.
Signaling Pathway of Buprenorphine Esters
Buprenorphine esters are prodrugs that must be hydrolyzed in the body to release the active parent drug, buprenorphine. The following diagram illustrates this process and the subsequent action of buprenorphine at opioid receptors.
A Comparative Analysis of Buprenorphine Caproate and Other Depot Formulations for Opioid Use Disorder
For Researchers, Scientists, and Drug Development Professionals
The development of long-acting injectable (LAI) buprenorphine formulations has marked a significant advancement in the treatment of Opioid Use Disorder (OUD). These depot medications offer prolonged, steady-state plasma concentrations, which can improve treatment adherence, reduce the risks of diversion and misuse associated with daily oral formulations, and alleviate patient burden.[1][2][3] This guide provides a detailed comparison of the leading depot buprenorphine products, with a primary focus on buprenorphine caproate (CAM2038), marketed as Brixadi® and Buvidal®, and the buprenorphine base formulation (RBP-6000), marketed as Sublocade®.
Both Brixadi® and Sublocade® are subcutaneous injections that form a depot in the body, slowly releasing buprenorphine over an extended period.[4] They are considered safe and effective options in Medication-Assisted Treatment (MAT) for reducing opioid cravings and withdrawal symptoms.[5][6] The primary active ingredient, buprenorphine, is a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor.[7][8] This unique pharmacology results in a ceiling effect on respiratory depression, enhancing its safety profile compared to full opioid agonists like methadone.[9][10]
Comparative Efficacy and Pharmacokinetics
The key distinctions between this compound (Brixadi®) and the buprenorphine base formulation (Sublocade®) lie in their delivery systems, dosing flexibility, and pharmacokinetic profiles. Brixadi® utilizes the FluidCrystal® injection depot technology, allowing for both weekly and monthly administration, which can be beneficial for patients in the early, less stable stages of treatment who may require more frequent dose adjustments.[11] Sublocade®, which uses the ATRIGEL® Delivery System, is administered exclusively as a monthly injection.[6][11][12]
While direct head-to-head efficacy trials are limited, existing studies comparing depot formulations to sublingual buprenorphine (SL-BPN) provide valuable insights. A randomized clinical trial demonstrated that a subcutaneous depot buprenorphine formulation (SC-BPN) was not inferior, and on some measures superior, to daily SL-BPN with naloxone in suppressing illicit opioid use.[13][14]
Table 1: Product and Dosing Characteristics
| Feature | This compound (Brixadi®/Buvidal®) | Depot Buprenorphine (Sublocade®) |
| Drug Substance | This compound (prodrug) | Buprenorphine Base |
| Administration | Subcutaneous (SC) injection | Subcutaneous (SC) injection |
| Dosing Frequency | Weekly or Monthly | Monthly Only |
| Weekly Doses | 8 mg, 16 mg, 24 mg, 32 mg[12][15] | N/A |
| Monthly Doses | 64 mg, 96 mg, 128 mg[12][15] | 100 mg, 300 mg[12][16] |
| Induction | Can be initiated after a test dose of transmucosal buprenorphine.[15] | Requires a minimum of 7 days of stable treatment on a transmucosal buprenorphine product.[2][9][16] |
| Injection Sites | Buttock, thigh, abdomen, or upper arm[4] | Abdomen only[4] |
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | This compound (CAM2038) | Depot Buprenorphine (Sublocade®/RBP-6000) | Sublingual Buprenorphine |
| Bioavailability | 5.7 to 7.7-fold higher than sublingual form[17][18] | Higher than sublingual form | Variable, ~30%[7][8] |
| Time to Max. Plasma Conc. (Tmax) | ~24 hours (weekly formulation)[19] | ~24 hours post-injection | 40 minutes to 3.5 hours[8] |
| Apparent Terminal Half-Life | 4-5 days (weekly); 19-25 days (monthly)[18][19] | Long, allows for monthly dosing | 20-73 hours (mean 37 hours)[7][8][10] |
Table 3: Clinical Efficacy Data from Key Trials
| Outcome Measure | SC Depot Buprenorphine (CAM2038) | Sublingual Buprenorphine (SL-BPN/NX) | Placebo |
| Responder Rate (vs. SL-BPN) | 16.9% - 17.4%[15][20] | 14.0% - 14.4%[15][20] | N/A |
| Proportion of Opioid-Negative Urine Samples (vs. SL-BPN) | 35.1%[14] | 28.4%[14] | N/A |
| Treatment Success (≥80% negative samples vs. Placebo) | Achieved for both 300mg/300mg and 300mg/100mg regimens[21] | N/A | Failed to achieve[21] |
| Blockade of Subjective Opioid Effects (Hydromorphone Challenge) | Significant blockade at 24mg and 32mg weekly doses[19] | N/A | N/A |
Mechanism of Action: Buprenorphine Signaling Pathway
Buprenorphine exerts its therapeutic effects primarily through its interaction with the mu-opioid receptor (MOR). As a partial agonist, it binds with high affinity to the MOR but produces a submaximal response compared to full agonists like heroin or fentanyl. This "ceiling effect" mitigates the risk of respiratory depression and overdose. Its high binding affinity also allows it to displace other opioids from the receptor, blocking their effects.
Caption: Buprenorphine's partial agonism at the mu-opioid receptor.
Experimental Protocols
The efficacy data presented are derived from rigorous clinical trials. Below is a summary of a representative study protocol comparing a depot buprenorphine formulation to the standard-of-care sublingual formulation.
Study Title: A Randomized, Double-Blind, Active-Controlled Trial of Weekly and Monthly Subcutaneous Depot Buprenorphine vs. Daily Sublingual Buprenorphine with Naloxone for Treatment of Opioid Use Disorder.[14][15]
Objective: To evaluate the efficacy, safety, and tolerability of subcutaneous buprenorphine (SC-BPN) compared to sublingual buprenorphine/naloxone (SL-BPN/NX).
Methodology:
-
Participants: 428 adults with moderate-to-severe OUD.[14][15]
-
Design: Randomized, double-blind, double-dummy, active-controlled, non-inferiority trial.
-
Phase 1 (Induction/Dose Stabilization): All participants received an initial test dose of transmucosal buprenorphine, followed by dose stabilization on SL-BPN/NX over a period of 7-14 days.[15][21]
-
Phase 2 (Randomization & Treatment): Participants were randomized to one of two groups for 24 weeks:
-
Primary Endpoints:
-
Response Rate: Defined as the proportion of participants with no evidence of illicit opioid use (based on urine drug screens and self-report) for a specified period (e.g., at the end of each 12-week phase).[15][20]
-
Proportion of Opioid-Negative Urine Samples: The percentage of all urine samples collected during the treatment phase that were negative for non-study opioids.[14]
-
-
Data Analysis: Non-inferiority of SC-BPN to SL-BPN/NX was assessed for the primary endpoints. Superiority was tested as a secondary outcome.
Caption: Workflow of a comparative OUD clinical trial.
Conclusion
Both this compound (Brixadi®/Buvidal®) and the depot buprenorphine base formulation (Sublocade®) represent significant advancements in OUD pharmacotherapy.[1] They provide sustained buprenorphine exposure, which is associated with improved outcomes and reduced risks compared to daily formulations.[1][13]
The primary advantage of this compound lies in its dosing flexibility, offering both weekly and monthly options that can be tailored to a patient's stage of recovery.[11][12] This may be particularly beneficial during treatment initiation or for patients requiring more frequent clinical contact. Sublocade® offers a simple and convenient once-monthly schedule for patients who are stable in their recovery.[11] Clinical data suggest that depot formulations are at least as effective as, and potentially superior to, sublingual buprenorphine in suppressing illicit opioid use.[13][14] The choice between these formulations should be guided by individual patient needs, treatment goals, and clinical judgment.
References
- 1. psychiatryonline.org [psychiatryonline.org]
- 2. Depot Buprenorphine Injection In The Management Of Opioid Use Disorder: From Development To Implementation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patient perspectives on depot buprenorphine treatment for opioid addiction – a qualitative interview study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. yourroom.health.nsw.gov.au [yourroom.health.nsw.gov.au]
- 5. Brixadi vs. Sublocade: A Comprehensive Comparison | MATClinics [matclinics.com]
- 6. bocarecoverycenter.com [bocarecoverycenter.com]
- 7. Buprenorphine - Wikipedia [en.wikipedia.org]
- 8. Buprenorphine: clinical pharmacokinetics in the treatment of opioid dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Buprenorphine Pharmacology Review: Update on Transmucosal and Long-Acting Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. renewhealth.com [renewhealth.com]
- 12. brightsideclinic.com [brightsideclinic.com]
- 13. findings.org.uk [findings.org.uk]
- 14. Weekly and Monthly Subcutaneous Buprenorphine Depot Formulations vs Daily Sublingual Buprenorphine With Naloxone for Treatment of Opioid Use Disorder: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FDA Approves New Buprenorphine Treatment Option for Opioid Use Disorder | FDA [fda.gov]
- 16. docs.clinicaltools.com [docs.clinicaltools.com]
- 17. Recent advances in the treatment of opioid use disorders–focus on long-acting buprenorphine formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Effect of Buprenorphine Weekly Depot (CAM2038) and Hydromorphone Blockade in Individuals With Opioid Use Disorder: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel Formulations of Buprenorphine for Treatment of Opioid Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 21. | BioWorld [bioworld.com]
Head-to-Head Comparison of Buprenorphine Esters in Preclinical Pain Models: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive head-to-head comparison of various buprenorphine esters evaluated in preclinical pain models. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data on the analgesic efficacy and duration of action of these long-acting prodrugs, offering a valuable resource for the development of novel pain therapeutics.
Buprenorphine, a potent partial agonist at the μ-opioid receptor, is a cornerstone of pain management. However, its relatively short duration of action necessitates frequent administration. Esterification of buprenorphine is a key strategy to develop long-acting formulations, enhancing its therapeutic utility. This guide presents a comparative analysis of several buprenorphine esters, including palmitate, benzoate, propionate, enanthate, and decanoate, based on data from rodent pain models.
Comparative Analgesic Efficacy of Buprenorphine Esters
The primary advantage of buprenorphine esters lies in their significantly prolonged duration of antinociceptive effects compared to the parent compound, buprenorphine hydrochloride (HCl). The following tables summarize the key findings from head-to-head comparative studies in rats, primarily utilizing the plantar test, a model of thermal hyperalgesia.
Table 1: Duration of Antinociceptive Effect of Buprenorphine Esters Following Intramuscular Administration in Rats (Plantar Test)
| Compound | Dose (µmol/kg) | Duration of Action (hours) | Fold-Increase vs. Buprenorphine HCl |
| Buprenorphine HCl | 0.6 | 5 | - |
| Buprenorphine Propionate | 0.6 | 28 | 5.6 |
| Buprenorphine Enanthate | 0.6 | 52 | 10.4 |
| Buprenorphine Decanoate | 0.6 | 70 | 14 |
Data sourced from a study evaluating novel depots of buprenorphine esters.[1]
Table 2: Dose-Response and Duration of Buprenorphine Palmitate and Benzoate in Rats (Plantar Test)
| Compound | Dose (µmol/kg) | Duration of Action (hours) |
| Buprenorphine HCl | 0.05 | 3 |
| 0.1 | 4 | |
| 0.6 | 4 | |
| Buprenorphine Palmitate | 1 | 72 |
| 5 | 76 | |
| 10 | 78 | |
| Buprenorphine Benzoate | 0.6 | 48 |
Data for Buprenorphine Palmitate and corresponding HCl values are from a dedicated study on its long-acting effects.[2] Data for Buprenorphine Benzoate is from a separate study.[3]
These data clearly demonstrate that esterification of buprenorphine leads to a substantial increase in the duration of analgesia. The length of the ester chain appears to correlate with the duration of action, with longer-chain esters like decanoate and palmitate providing analgesia for up to 70-78 hours from a single intramuscular injection.[1][2] Pharmacokinetic studies have confirmed that these esters act as prodrugs, slowly releasing buprenorphine into the systemic circulation.[1]
Buprenorphine Signaling Pathway
Buprenorphine exerts its analgesic effects through a complex interaction with the opioid receptor system. It is a partial agonist at the μ-opioid receptor (MOR) and an antagonist at the κ- (KOR) and δ-opioid receptors (DOR). Its high affinity for the MOR allows it to displace other opioids, while its partial agonism results in a ceiling effect for respiratory depression, contributing to its favorable safety profile.
Caption: Buprenorphine's mechanism of action at opioid receptors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of buprenorphine esters in pain models.
Plantar Test (Hargreaves Method) for Thermal Hyperalgesia
The plantar test is a widely used method to assess thermal pain sensitivity in rodents.
Objective: To measure the latency of paw withdrawal from a thermal stimulus.
Apparatus:
-
Plantar test apparatus with a radiant heat source.
-
Plexiglass enclosures for individual animal housing during the test.
-
Timer with a precision of 0.1 seconds.
Procedure:
-
Acclimatization: Acclimate the rats to the testing environment and the plexiglass enclosures for at least 30 minutes before the experiment.
-
Baseline Measurement: Place the rat in the enclosure on the glass floor of the apparatus. Position the radiant heat source under the plantar surface of the hind paw.
-
Stimulus Application: Activate the heat source. The timer starts automatically.
-
Response: The rat will withdraw its paw upon feeling discomfort. The timer stops automatically upon paw withdrawal.
-
Cut-off Time: A cut-off time (typically 20-30 seconds) is set to prevent tissue damage. If the rat does not withdraw its paw within this time, the heat source is turned off, and the cut-off time is recorded.
-
Testing: Repeat the procedure for both hind paws, with a minimum of 5 minutes between measurements on the same paw.
-
Drug Administration: Administer the buprenorphine ester or vehicle (e.g., intramuscularly).
-
Post-drug Measurement: Measure the paw withdrawal latency at predetermined time points after drug administration to assess the antinociceptive effect.
Caption: A simplified workflow for the Plantar Test.
Hot Plate Test for Thermal Nociception
Objective: To assess the response to a constant, noxious thermal stimulus.
Apparatus:
-
Hot plate apparatus with a precisely controlled surface temperature.
-
Plexiglass cylinder to confine the animal to the hot plate surface.
Procedure:
-
Apparatus Setup: Set the hot plate surface to a constant temperature (e.g., 55 ± 0.5°C).
-
Acclimatization: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Baseline Measurement: Gently place the animal on the hot plate and immediately start the timer.
-
Response: Observe the animal for nociceptive responses, such as licking of the hind paws or jumping. The time until the first clear sign of a pain response is recorded as the reaction time.
-
Cut-off Time: A maximum cut-off time (e.g., 30-60 seconds) is used to prevent injury.
-
Drug Administration: Administer the test compound.
-
Post-drug Measurement: Test the animals on the hot plate at various time points after drug administration.
Tail-Flick Test for Spinal Nociceptive Reflexes
Objective: To measure the latency of tail withdrawal from a radiant heat source, primarily assessing spinal reflexes.
Apparatus:
-
Tail-flick meter with a radiant heat source and a sensor to detect the tail flick.
-
Animal restrainer.
Procedure:
-
Acclimatization: Acclimatize the animal to the restrainer before the test day.
-
Restraint: Gently place the animal in the restrainer.
-
Baseline Measurement: Position the tail over the radiant heat source.
-
Stimulus Application: Activate the heat source. The timer starts.
-
Response: The animal will flick its tail away from the heat. The sensor detects this movement and stops the timer.
-
Cut-off Time: A cut-off is set to prevent tissue damage.
-
Drug Administration and Post-drug Measurement: Follow the same procedure as in the other tests.
Conclusion
The esterification of buprenorphine is a highly effective strategy for prolonging its analgesic effects. The preclinical data presented in this guide demonstrate a clear correlation between the length of the ester chain and the duration of antinociception. These findings provide a strong rationale for the continued development of buprenorphine esters as long-acting analgesics for the management of chronic pain. Further research is warranted to fully characterize the pharmacokinetic and pharmacodynamic profiles of these promising compounds in various pain models and to translate these findings into clinical applications.
References
- 1. Novel depots of buprenorphine prodrugs have a long-acting antinociceptive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel long-acting analgesic: buprenorphine palmitate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Antinociceptive Effect of Buprenorphine and Its Long-acting Ester Buprenorphine Benzoate in Rats = Buprenorphine 及其長效酯 Buprenorphine Benzoate 在大白鼠之止痛效用測試|Airiti Library 華藝線上圖書館 [airitilibrary.com]
A Comparative Analysis of Buprenorphine's Analgesic Efficacy in Chronic Pain Management
Introduction
The management of chronic pain remains a significant challenge in clinical practice, necessitating the development of analgesics with improved efficacy and safety profiles. Buprenorphine, a semi-synthetic opioid, presents a unique pharmacological profile as a partial agonist at the mu-opioid receptor (MOR) and an antagonist at the kappa-opioid receptor (KOR). This mechanism suggests a potential for potent analgesia with a ceiling effect on respiratory depression, a major risk associated with full opioid agonists. While specific data on buprenorphine caproate, a potential long-acting ester prodrug, is limited in publicly available literature, this guide evaluates the analgesic efficacy of existing buprenorphine formulations in chronic pain. It provides a comparison with other commonly prescribed opioids, supported by experimental data, to inform researchers and drug development professionals on its potential therapeutic standing.
Mechanism of Action: Buprenorphine's Unique Receptor Interaction
Buprenorphine's distinct clinical effects are rooted in its interaction with opioid receptors. It binds with high affinity to the MOR but possesses lower intrinsic activity compared to full agonists like morphine or fentanyl.[1][2] This partial agonism is believed to contribute to a ceiling effect for respiratory depression, enhancing its safety profile.[3][4][5] Simultaneously, its antagonism at the KOR may contribute to its antidepressant effects and a lower incidence of dysphoria.[2] The slow dissociation of buprenorphine from the MOR results in a prolonged duration of action.[1][3]
Experimental Protocols
The validation of analgesic efficacy relies on robust preclinical and clinical experimental designs. Animal models are crucial for initial screening and mechanistic studies, while clinical trials establish efficacy and safety in humans.
Preclinical Evaluation of Analgesia
Rodent models are standard for assessing the antinociceptive properties of compounds. These models, however, often measure reflexive responses to acute stimuli and may not fully capture the complex nature of chronic pain.[6][7]
-
Models of Chronic Pain :
-
Neuropathic Pain : Models like chronic constriction injury (CCI) or spared nerve injury (SNI) of the sciatic nerve are used to mimic human neuropathic pain conditions.
-
Inflammatory Pain : Injection of agents like Complete Freund's Adjuvant (CFA) or carrageenan into the paw induces a localized, persistent inflammation.
-
-
Outcome Measures :
-
Mechanical Allodynia : Assessed using von Frey filaments to measure the paw withdrawal threshold to a non-noxious mechanical stimulus.
-
Thermal Hyperalgesia : Measured using the Hargreaves test (radiant heat) or hot/cold plate tests to determine the latency to paw withdrawal from a thermal stimulus.
-
Clinical Trial Design for Chronic Pain
Clinical trials for chronic pain analgesics often employ an Enriched Enrollment Randomized Withdrawal (EERW) design to enhance study efficiency and sensitivity.[8]
-
Open-Label Titration Phase : All participants receive the investigational drug (e.g., buprenorphine). The dose is titrated to achieve a predefined level of pain relief.
-
Enrichment : Only patients who demonstrate a positive response (i.e., "responders") and tolerate the medication are eligible to proceed.
-
Randomization Phase : Responders are randomly assigned to continue receiving the active drug or switch to a placebo in a double-blind manner.
-
Efficacy Endpoint : The primary outcome is typically the time to treatment failure or the change in pain intensity scores, comparing the active treatment group to the placebo group. A significant difference indicates that the drug's effect is not due to placebo response.
Comparative Data
The following tables summarize quantitative data comparing buprenorphine with other key opioids used in chronic pain management.
Table 1: Comparative Pharmacokinetic Properties
Buprenorphine's pharmacokinetic profile varies significantly by formulation, with transdermal and buccal systems offering prolonged action suitable for chronic pain.[3][9]
| Drug | Formulation | Bioavailability (%) | Terminal Half-Life (hours) | Key Characteristics |
| Buprenorphine | Sublingual[9][10] | ~30-55% | 25-70[11] | Extensive first-pass metabolism if swallowed.[10][11] |
| Transdermal Patch[9] | ~15% | ~26 | Provides steady plasma concentrations over 7 days.[3] | |
| Buccal Film[8][9] | ~46-65% | 25-70 | Higher bioavailability than sublingual forms.[8][9] | |
| Fentanyl | Transdermal Patch[12] | ~92% | 13-22 (post-removal) | Forms a skin depot, leading to a long half-life after patch removal.[12] |
| Morphine | Sustained-Release Oral[13] | ~20-40% | 2-4 | Subject to significant first-pass metabolism. |
Table 2: Summary of Clinical Efficacy in Chronic Pain
Clinical studies demonstrate that various buprenorphine formulations are effective in managing chronic pain, with an efficacy comparable to full mu-opioid agonists.[3][9][14]
| Drug/Formulation | Patient Population | Primary Outcome | Key Finding | Citation(s) |
| Buprenorphine (Transdermal) | Chronic Low Back Pain | Change in Pain Score | Significantly improved pain scores and sleep quality compared to placebo. | [3] |
| Osteoarthritis | Pain Relief | Efficacy comparable to sublingual buprenorphine but better tolerated. | [3] | |
| General Chronic Pain | Pain Relief & Quality of Life | 12 studies demonstrated efficacy in pain relief and improvements in quality of life. | [9] | |
| Buprenorphine (Buccal) | Opioid-Experienced, Chronic Low Back Pain | Change in Pain Score from Baseline | Significantly lower pain scores compared to placebo in a randomized withdrawal study. | [8] |
| Fentanyl (Transdermal) | Chronic Non-Cancer Pain | Patient Preference & Pain Score | Patients preferred fentanyl over sustained-release morphine due to better pain relief.[15] | [15] |
| Neuropathic Pain | Treatment Continuation | 56% of patients on fentanyl continued treatment without a significant pain increase vs. 35% on placebo. | [16] | |
| Morphine (Sustained-Release) | Chronic Non-Tumor Pain | Pain Intensity Reduction | Reduced mean pain intensity from 7.8 to 5.2 (on an 11-point scale). | [13] |
Table 3: Comparative Profile of Common Adverse Events
Buprenorphine is generally well-tolerated, but like all opioids, it is associated with side effects.[9] Notably, some studies suggest a lower incidence of constipation compared to full agonists like morphine.[15]
| Adverse Event | Buprenorphine (Transdermal/Buccal) | Fentanyl (Transdermal) | Morphine (Oral) |
| Nausea/Vomiting | Frequently reported, especially with sublingual forms.[3][8] | ~19%[17] | Increased gastrointestinal complaints reported.[13] |
| Constipation | Less frequent than full agonists.[15] | ~19%[17] | ~48% (vs. 29% for fentanyl in one study).[15] |
| Somnolence/Dizziness | Commonly reported.[3] | ~30% (sleepiness).[17] | CNS complaints were generally reduced from baseline in one study.[13] |
| Application Site Reactions | Specific to transdermal patch formulation. | Minimal | N/A |
Conclusion
Based on evidence from existing formulations, a long-acting buprenorphine product like this compound holds considerable promise for the management of chronic pain. Its unique pharmacology offers a safety advantage, particularly a ceiling effect on respiratory depression, compared to full MOR agonists like fentanyl and morphine.[3] Clinical data from transdermal and buccal formulations confirm its analgesic efficacy is comparable to that of traditional opioids for various chronic pain conditions.[9][18] While it is not free from opioid-related side effects, its potentially lower risk of severe adverse events and abuse makes it an attractive candidate for further development and a valuable alternative in the therapeutic arsenal for chronic pain.[3][18] Head-to-head clinical trials of novel long-acting buprenorphine esters are warranted to definitively establish their place in therapy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Buprenorphine - Wikipedia [en.wikipedia.org]
- 3. Buprenorphine for Chronic Pain: A Safer Alternative to Traditional Opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bicyclehealth.com [bicyclehealth.com]
- 5. youtube.com [youtube.com]
- 6. Frontiers | Editorial: Preclinical animal models and measures of pain: improving predictive validity for analgesic drug development - volume II [frontiersin.org]
- 7. JCI - Discovering chronic pain treatments: better animal models might help us get there [jci.org]
- 8. Efficacy and tolerability of buccal buprenorphine in opioid-experienced patients with moderate to severe chronic low back pain: results of a phase 3, enriched enrollment, randomized withdrawal study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety And Efficacy Of The Unique Opioid Buprenorphine For The Treatment Of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buprenorphine: clinical pharmacokinetics in the treatment of opioid dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buprenorphine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Fentanyl Transdermal - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Morphine responsiveness, efficacy and tolerability in patients with chronic non-tumor associated pain - results of a double-blind placebo-controlled trial (MONTAS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Treatment of Chronic Pain With Various Buprenorphine Formulations: A Systematic Review of Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Randomised crossover trial of transdermal fentanyl and sustained release oral morphine for treating chronic non-cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fentanyl for neuropathic pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy of Fentanyl Transdermal Patch in the Treatment of Chronic Soft Tissue Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
A Comparative Guide to the Cross-Species Metabolism of Buprenorphine Caproate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolism of buprenorphine caproate across various preclinical species and humans. Understanding these metabolic differences is crucial for the non-clinical safety assessment and the prediction of human pharmacokinetics of this long-acting opioid analgesic. The information presented herein is synthesized from publicly available research, and where direct comparative data for this compound is limited, inferences are drawn from studies on the parent compound, buprenorphine, and known species differences in relevant enzyme systems.
Executive Summary
This compound is a long-acting prodrug of buprenorphine. Its metabolism is a two-step process:
-
Hydrolysis: The caproate ester is hydrolyzed by carboxylesterases (CES) to release the active moiety, buprenorphine. This is the rate-limiting step for the duration of action.
-
Buprenorphine Metabolism: The released buprenorphine undergoes Phase I and Phase II metabolism, primarily in the liver.
Significant species differences exist in both of these metabolic stages, which can impact the pharmacokinetic profile and pharmacological effects of this compound. This guide will detail these differences with supporting data and experimental context.
Data Presentation
Table 1: In Vitro Hydrolysis of Ester Prodrugs in Plasma and Liver Microsomes of Different Species
Note: Direct quantitative data for this compound hydrolysis is limited in the public domain. This table presents qualitative and semi-quantitative data on the activity of carboxylesterases, the enzymes responsible for the hydrolysis of this compound, in various species.
| Species | Plasma Carboxylesterase (CES) Activity | Liver Microsomal Carboxylesterase (CES) Activity | Key Considerations for this compound |
| Human | Low to negligible | High (primarily CES1 and CES2)[1] | Hydrolysis is expected to occur predominantly in the liver. |
| Monkey (Cynomolgus) | Low to negligible | High (CES1 and CES2 present)[2][3] | Similar to humans, hepatic hydrolysis is the main pathway. |
| Dog | Low to negligible | High (CES1 and CES2 present)[2][3] | Hepatic hydrolysis is the primary route of activation. |
| Rat | High | High (CES1 and CES2 present)[2][3] | Significant hydrolysis can occur in both plasma and liver, potentially leading to faster release of buprenorphine compared to species with low plasma CES activity. |
| Mouse | High | High | Similar to rats, rapid hydrolysis in both plasma and liver is expected. |
| Rabbit | High | High (CES1 and CES2 present) | Both plasma and hepatic hydrolysis are likely to be significant. |
Table 2: Major Metabolic Pathways and Metabolites of Buprenorphine Across Species
| Metabolic Pathway | Primary Enzyme(s) | Major Metabolites | Species in which Pathway is Confirmed |
| N-dealkylation | CYP3A4, CYP2C8[4][5][6][7] | Norbuprenorphine | Human, Monkey, Rat, Mouse, Cat, Sheep |
| Glucuronidation (Buprenorphine) | UGT1A1, UGT2B7 | Buprenorphine-3-glucuronide | Human, Rat, Mouse |
| Glucuronidation (Norbuprenorphine) | UGT1A1, UGT1A3 | Norbuprenorphine-3-glucuronide | Human, Rat, Mouse |
| Hydroxylation | CYP3A4 | Hydroxybuprenorphine | Human[4] |
Table 3: Comparative Pharmacokinetic Parameters of Buprenorphine (following administration of various formulations)
| Species | Formulation | T½ (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Reference |
| Human | Sublingual | 20-73 | Variable | Variable | [8] |
| Macaque (Rhesus & Cynomolgus) | Sustained-Release Buprenorphine (0.2 mg/kg SC) | 42.6 ± 26.2 | ~1 | 177 ± 74 | [9] |
| Cat | Buprenorphine (0.03 mg/kg buccal) | ~5-7 | ~1-2 | ~5-10 | [10] |
| Mouse (C57BL/6J) | Sustained-Release Buprenorphine (1.2 mg/kg SC) | ~12 | >1 | Not reported | [11] |
| Sheep | Buprenorphine (0.04 mg/kg IV) | ~20 (brain equilibration half-life) | Not applicable | Not applicable | [12] |
Experimental Protocols
In Vitro Hydrolysis of Ester Prodrugs in Plasma and Liver S9 Fractions
Objective: To determine the rate of hydrolysis of an ester prodrug in plasma and liver S9 fractions from different species.
Methodology (adapted from[2]):
-
Test System: Pooled plasma or liver S9 fractions from human, cynomolgus monkey, dog, and rat.
-
Substrate: this compound (or a suitable surrogate ester prodrug).
-
Incubation:
-
The substrate is incubated with plasma or S9 fractions (e.g., 1 mg/mL protein concentration) in a suitable buffer (e.g., phosphate buffer, pH 7.4) at 37°C.
-
Reactions are initiated by the addition of the substrate.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis:
-
Samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by a validated LC-MS/MS method to quantify the disappearance of the parent prodrug and the formation of the active drug (buprenorphine).
-
-
Data Analysis: The rate of hydrolysis is determined from the slope of the substrate concentration versus time curve. Intrinsic clearance (CLint) can be calculated if substrate concentrations are below the Michaelis-Menten constant (Km).
In Vivo Pharmacokinetic Study of this compound
Objective: To determine the pharmacokinetic profile of buprenorphine and its metabolites following administration of this compound to different species.
Methodology (generalized from preclinical pharmacokinetic studies):
-
Animal Models: Male and female animals of the selected species (e.g., rats, dogs, monkeys).
-
Drug Administration: this compound is administered via the intended clinical route (e.g., subcutaneous or intramuscular injection) at various dose levels.
-
Blood Sampling: Blood samples are collected from a suitable vessel (e.g., jugular vein) at predetermined time points (e.g., pre-dose, and at multiple time points post-dose, extending to several days or weeks to capture the long-acting profile).
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.
-
Bioanalysis: Plasma concentrations of this compound, buprenorphine, and its major metabolites (norbuprenorphine and their glucuronides) are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental or compartmental analysis is used to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd) for both the prodrug and the active moiety.
Mandatory Visualization
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for cross-species comparison.
Discussion of Cross-Species Differences
The primary driver of pharmacokinetic differences for this compound across species is the activity of carboxylesterases.
-
Rodents (Rats, Mice) and Rabbits: These species possess high levels of carboxylesterases in their plasma.[13] This leads to rapid hydrolysis of the caproate ester in the bloodstream, in addition to hepatic hydrolysis. Consequently, the release of buprenorphine may be faster in these species compared to humans, potentially resulting in a shorter duration of action and a higher initial peak concentration of buprenorphine.
-
Primates (Humans, Monkeys) and Dogs: In contrast, these species have low to negligible carboxylesterase activity in plasma.[2][3][13] Therefore, the hydrolysis of this compound is expected to occur predominantly in the liver and other tissues rich in carboxylesterases. This slower, tissue-mediated hydrolysis is likely to result in a more sustained release of buprenorphine and a longer duration of action, making these species potentially more predictive models for human pharmacokinetics of ester prodrugs.[1][14]
Once buprenorphine is released, its subsequent metabolism via N-dealkylation and glucuronidation is generally conserved across species, although the relative activity of the specific CYP and UGT enzymes can vary. For instance, CYP3A4 is the major enzyme responsible for norbuprenorphine formation in humans, and while CYP3A orthologs are present in preclinical species, their substrate specificity and activity levels can differ.
Conclusion
The cross-species comparison of this compound metabolism highlights the critical role of carboxylesterases in determining the rate of prodrug conversion and, consequently, the pharmacokinetic profile of the active moiety, buprenorphine. Species with low plasma carboxylesterase activity, such as monkeys and dogs, are likely to be more representative of the human situation for this long-acting formulation. A thorough understanding of these species-specific metabolic pathways is essential for the successful development and translation of this compound from preclinical studies to clinical use. Further research providing direct quantitative comparisons of this compound hydrolysis across species would be invaluable for refining these models.
References
- 1. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatic, intestinal, renal, and plasma hydrolysis of prodrugs in human, cynomolgus monkey, dog, and rat: implications for in vitro-in vivo extrapolation of clearance of prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Hepatic, Intestinal, Renal, and Plasma Hydrolysis of Prodrugs in Human, Cynomolgus Monkey, Dog, and Rat: Implications for In Vitro–In Vivo Extrapolation of Clearance of Prodrugs | Semantic Scholar [semanticscholar.org]
- 4. Novel metabolites of buprenorphine detected in human liver microsomes and human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] IN VITRO METABOLISM STUDY OF BUPRENORPHINE: EVIDENCE FOR NEW METABOLIC PATHWAYS | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. Buprenorphine: clinical pharmacokinetics in the treatment of opioid dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of 2 Formulations of Buprenorphine in Macaques (Macaca mulatta and Macaca fascicularis) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic comparison of two buprenorphine formulations after buccal administration in healthy male cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic comparison of sustained-release and standard buprenorphine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of cerebral pharmacokinetics of buprenorphine and norbuprenorphine in an in vivo sheep model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro-In Vivo Correlation of Buprenorphine Caproate Release: A Comparative Guide
Comparison of Long-Acting Buprenorphine Formulations
The development of long-acting injectable (LAI) buprenorphine formulations aims to improve patient adherence, reduce the risk of diversion and misuse, and provide stable plasma concentrations for sustained therapeutic effect in the treatment of opioid use disorder and pain management.[1][2] This section compares different formulation strategies, including prodrugs like buprenorphine esters (e.g., caproate, propionate, enanthate, decanoate) and polymer-based delivery systems such as Brixadi™ (CAM2038) and Sublocade™ (RBP-6000).
Formulation Technologies
Long-acting buprenorphine formulations utilize various technologies to achieve extended release:
-
Prodrug Approach (Buprenorphine Esters): Buprenorphine esters, such as buprenorphine caproate, are synthesized to increase the lipophilicity of the parent drug. When administered in an oil-based vehicle, these prodrugs form a depot from which the ester is slowly released and subsequently hydrolyzed by endogenous enzymes to release the active buprenorphine. The duration of action is influenced by the length of the fatty acid chain of the ester.[3]
-
FluidCrystal® Injection Depot (Brixadi™/Buvidal® - CAM2038): This technology consists of a lipid-based solution that, upon injection and contact with aqueous fluids in the subcutaneous tissue, transforms into a liquid crystalline gel depot.[4][5] This depot encapsulates the buprenorphine and releases it at a controlled rate as the matrix biodegrades.[6]
-
ATRIGEL® Delivery System (Sublocade™ - RBP-6000): This system is a biodegradable polymer-based formulation composed of a poly(DL-lactide-co-glycolide) (PLG) polymer dissolved in a biocompatible solvent, N-methyl-2-pyrrolidone (NMP).[7][8][9] After subcutaneous injection, the solvent diffuses away, and the polymer precipitates, forming a solid depot that releases buprenorphine over an extended period through diffusion and polymer biodegradation.[10][11]
Quantitative Data Comparison
Due to the proprietary nature of commercial formulations, detailed in vitro release profiles for Brixadi™ and Sublocade™ are not publicly available. However, in vivo pharmacokinetic data provides a basis for comparison. The following tables summarize available data for different long-acting buprenorphine formulations.
Table 1: In Vivo Pharmacokinetic Parameters of Long-Acting Buprenorphine Formulations in Rats
| Formulation | Dose (mg/kg) | Route | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | Duration of Action (h) | Reference |
| Buprenorphine Propionate (in oil) | 0.6 µmol/kg | IM | - | - | - | 28 | [3] |
| Buprenorphine Enanthate (in oil) | 0.6 µmol/kg | IM | - | - | - | 52 | [3] |
| Buprenorphine Decanoate (in oil) | 0.6 µmol/kg | IM | - | - | - | 70 | [3] |
| Long-Acting Buprenorphine (LHC-Bup) | 0.5 | SC | 0.25 | 90 (male), 34 (female) | - | 12-24 | [5][12] |
| Transdermal Buprenorphine Solution (TBS) | 5 (low dose) | Topical | - | 51.3 (female), 45.7 (male) | - | >72 | [13] |
| Transdermal Buprenorphine Solution (TBS) | 10 (high dose) | Topical | - | 31.9 (female), 72.6 (male) | - | >96 | [13] |
Note: Data for buprenorphine esters are presented as duration of significant antinociceptive effect. Cmax and t1/2 were not reported in the cited study. Tmax for LHC-Bup was at the first time point measured.
Table 2: In Vivo Pharmacokinetic Parameters of Commercial Long-Acting Buprenorphine Formulations in Humans
| Formulation | Dose | Route | Tmax (h) | Mean Steady-State Concentration (ng/mL) | Terminal t1/2 | Reference |
| Brixadi™ (CAM2038) Weekly | 16 mg | SC | 24 | - | 5 days | [14] |
| Brixadi™ (CAM2038) Monthly | 64 mg | SC | 4-10 | - | 19-25 days | [14] |
| Brixadi™ (CAM2038) Monthly | 128 mg | SC | 4-10 | - | 19-25 days | [14] |
| Sublocade™ (RBP-6000) Monthly | 100 mg | SC | - | 2.87 | - | [15] |
| Sublocade™ (RBP-6000) Monthly | 300 mg | SC | - | 6.32 | - | [15] |
Note: Tmax and t1/2 for Sublocade™ are not explicitly stated in the provided reference in the same manner as for Brixadi™. Steady-state is typically achieved after 4-6 months of dosing for Sublocade™.[15]
Experimental Protocols
Detailed experimental protocols are essential for the replication and comparison of studies. Below are generalized methodologies for key experiments.
In Vitro Release Testing for Long-Acting Injectables
The development of a predictive in vitro release test for long-acting injectables is challenging but crucial for establishing IVIVC. Common apparatuses include USP Apparatus 2 (Paddle) with modifications and USP Apparatus 4 (Flow-Through Cell).[6][16][17][18]
General Protocol using USP Apparatus 4 (Flow-Through Cell):
-
Apparatus Setup: A USP Apparatus 4 system is assembled with appropriate cells for holding the injectable formulation (e.g., semisolid adapters).
-
Release Medium: The choice of release medium is critical and should provide sink conditions. For poorly soluble drugs like buprenorphine, surfactants (e.g., 1% w/v SDS in water) are often included.[6]
-
Sample Introduction: A precise amount of the long-acting injectable formulation is placed into the flow-through cell.
-
Flow Rate: The release medium is pumped through the cell at a controlled flow rate (e.g., 8 mL/min).[6]
-
Temperature: The system is maintained at a physiological temperature, typically 37 ± 0.5 °C.[6]
-
Sample Collection: The eluate is collected at predetermined time points.
-
Analysis: The concentration of the released drug in the collected samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
In Vivo Pharmacokinetic Study in Rats
Animal models are instrumental in the preclinical evaluation of long-acting formulations.
General Protocol for a Rat Pharmacokinetic Study:
-
Animal Model: Male or female Sprague-Dawley rats are commonly used.[7][12]
-
Acclimatization: Animals are acclimatized to the laboratory conditions for a specified period before the study.
-
Dosing: The long-acting buprenorphine formulation is administered via the intended clinical route (e.g., subcutaneous injection in the interscapular region).[7]
-
Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 36, 48, and 72 hours).[12]
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of buprenorphine and its metabolites (e.g., norbuprenorphine) in the plasma samples is quantified using a validated bioanalytical method, such as Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and t1/2 are calculated from the plasma concentration-time data using appropriate software.
Visualizations
Buprenorphine Signaling Pathway
Buprenorphine exerts its effects through complex interactions with opioid receptors. It is a partial agonist at the mu-opioid receptor (MOR) and an antagonist at the kappa-opioid receptor (KOR).[1][19][20]
References
- 1. Buprenorphine: A Unique Drug with Complex Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Camurus announces FDA approval of Brixadi™ for the treatment of moderate to severe opioid use disorder - Camurus [camurus.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro release testing method development for long-acting injectable suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Indivior | RBP-6000 Data Presented in Late-Breaking Research Oral Session at CPDD 79th Annual Scientific Meeting [indivior.com]
- 10. Population Pharmacokinetics of a Monthly Buprenorphine Depot Injection for the Treatment of Opioid Use Disorder: A Combined Analysis of Phase II and Phase III Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Executive Summary - Clinical Review Report: Buprenorphine extended-release injection (Sublocade) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and Efficacy of a Long-lasting, Highly Concentrated Buprenorphine Solution in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and Adverse Effects of a Long-Acting Transdermal Buprenorphine Formulation in Rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro release testing method development for long-acting injectable suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Long-lasting Plasma Levels | SUBLOCADE® (buprenorphine extended-release) HCP [sublocadehcp.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Buprenorphine Education: Technical explanation of Buprenorphine mu receptor, affinity of agonist and antagonist [naabt.org]
- 20. ndafp.org [ndafp.org]
A Comparative Preclinical Safety Assessment of Buprenorphine Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical toxicology and safety assessment of buprenorphine caproate, an extended-release formulation, alongside other buprenorphine-based therapeutics. The information is compiled from publicly available regulatory documents and scientific literature to assist researchers and drug development professionals in understanding the nonclinical safety profile of these opioid use disorder treatments.
Executive Summary
Buprenorphine, a partial mu-opioid receptor agonist and kappa-opioid receptor antagonist, is the active moiety in a range of formulations designed for different routes of administration and durations of action.[1] Preclinical safety evaluations are a critical component of the regulatory review process for these drug products. This guide focuses on the comparative toxicology of this compound (CAM2038, marketed as Brixadi™), another extended-release formulation (Sublocade®), sublingual formulations (Suboxone®), and a transdermal system (Butrans®).
The preclinical data indicate that the toxicity profile of buprenorphine is well-characterized. The primary target organs for toxicity are consistent across different formulations and are related to the pharmacological activity of the drug. The main findings from a range of preclinical studies, including single- and repeat-dose toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity studies, are summarized below. Extended-release formulations have undergone additional local tolerance assessments due to their parenteral route of administration.
Comparative Toxicology Data
The following tables summarize key quantitative data from preclinical toxicology studies of various buprenorphine formulations. It is important to note that direct cross-study comparisons should be made with caution due to potential differences in study design, species, and dose levels.
Table 1: Single-Dose and Repeat-Dose Toxicity
| Formulation | Species | Route of Administration | Key Findings & NOAEL (No-Observed-Adverse-Effect Level) |
| This compound (CAM2038/Brixadi™) | Rat, Dog | Subcutaneous | Systemic toxicity consistent with exaggerated buprenorphine pharmacology. Local injection site reactions were observed.[2][3] The systemic safety profile was consistent with that of transmucosal buprenorphine.[4] |
| Buprenorphine Extended-Release (Sublocade®) | Rat, Dog | Subcutaneous | Systemic safety profile consistent with transmucosal buprenorphine.[5] Local injection site reactions were the most common findings. |
| Buprenorphine/Naloxone (Suboxone® Sublingual Film) | Rat, Dog | Sublingual | Well-tolerated in repeat-dose studies. Effects were related to the pharmacological actions of buprenorphine. |
| Buprenorphine Transdermal (Butrans®) | Rat, Rabbit, Guinea Pig, Dog, Minipig | Transdermal | Minimal to no adverse systemic events. Skin irritation was observed in all species tested.[6] |
Table 2: Genotoxicity
| Formulation | Assay Type | Results |
| Buprenorphine | Ames test, in vitro chromosomal aberration, in vivo micronucleus | Buprenorphine was not mutagenic or clastogenic in a standard battery of genotoxicity tests. |
| Buprenorphine/Naloxone | Ames test, in vitro chromosomal aberration, in vivo micronucleus | No evidence of genotoxic potential. |
Table 3: Carcinogenicity
| Formulation | Species | Key Findings |
| Buprenorphine | Rat, Mouse | Dose-related increases in Leydig cell tumors in rats.[7] No evidence of carcinogenicity in mice. |
| Buprenorphine/Naloxone | Rat | Statistically significant increase in Leydig cell adenomas in male rats at all doses tested.[7] |
Table 4: Reproductive and Developmental Toxicity
| Formulation | Species | Key Findings |
| Buprenorphine | Rat, Rabbit | No teratogenic effects were observed.[7] Dystocia and post-implantation losses were noted at higher doses in rats.[7] |
| Buprenorphine Extended-Release (Sublocade®) | Rat | Skeletal and visceral malformations were observed, which appeared at least partially attributable to buprenorphine.[8] |
Experimental Protocols
Detailed experimental protocols for pivotal preclinical toxicology studies are typically found within regulatory submission documents. The following provides a generalized overview of the methodologies employed in the safety assessment of buprenorphine formulations.
General Toxicity Studies (Acute, Sub-chronic, Chronic)
-
Objective: To determine the potential target organs of toxicity and to establish a dose-response relationship.
-
Methodology: The test article is administered to at least two mammalian species (one rodent, one non-rodent) for a specified duration (e.g., 14 days, 90 days, 6 months).[9] Doses are administered via the intended clinical route. Endpoints include clinical observations, body weight, food consumption, clinical pathology (hematology, clinical chemistry, urinalysis), and gross and microscopic pathology of a comprehensive list of tissues.[9]
Safety Pharmacology
-
Objective: To assess the effects of the drug on vital physiological functions.
-
Methodology: Studies typically evaluate the cardiovascular, respiratory, and central nervous systems. Cardiovascular assessments often involve telemetry in conscious, unrestrained animals to monitor ECG, blood pressure, and heart rate. Respiratory function is assessed by methods such as whole-body plethysmography. Central nervous system effects are evaluated through a functional observational battery.
Genotoxicity Assays
-
Objective: To assess the potential of the drug to cause genetic mutations or chromosomal damage.
-
Methodology: A standard battery of tests is conducted, including:
-
A test for gene mutation in bacteria (Ames test).
-
An in vitro cytogenetic evaluation of chromosomal damage in mammalian cells.
-
An in vivo test for chromosomal damage in rodent hematopoietic cells (micronucleus test).
-
Carcinogenicity Studies
-
Objective: To assess the tumorigenic potential of the drug after long-term administration.
-
Methodology: The drug is administered daily to rodents for the majority of their lifespan (e.g., 2 years). Doses are selected based on the maximum tolerated dose determined in shorter-term toxicity studies. A full histopathological evaluation of all tissues is conducted.
Reproductive and Developmental Toxicity Studies
-
Objective: To assess the potential effects on fertility, embryonic and fetal development, and pre- and postnatal development.
-
Methodology: A series of studies are conducted:
-
Fertility and Early Embryonic Development: Male and female rats are dosed prior to and during mating to assess effects on reproductive function.
-
Embryo-fetal Development: The drug is administered to pregnant animals (typically rats and rabbits) during the period of organogenesis. Fetuses are examined for external, visceral, and skeletal malformations.[7]
-
Pre- and Postnatal Development: The drug is administered to pregnant and lactating rats from implantation through weaning to assess effects on the dams and the growth and development of the offspring.
-
Visualizations
Buprenorphine's Mechanism of Action at Opioid Receptors
Caption: Buprenorphine's interactions with opioid receptors.
General Workflow for Preclinical In Vivo Toxicology Assessment
Caption: A generalized workflow for in vivo toxicology studies.
References
- 1. Buprenorphine - Wikipedia [en.wikipedia.org]
- 2. Camurus announces FDA approval of Brixadi™ for the treatment of moderate to severe opioid use disorder - Camurus [camurus.com]
- 3. brixadihcp.com [brixadihcp.com]
- 4. researchgate.net [researchgate.net]
- 5. Indivior | SUBLOCADE® Long-Term Safety Data Published in Journal of Clinical Psychopharmacology [indivior.com]
- 6. assets.hpra.ie [assets.hpra.ie]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. noblelifesci.com [noblelifesci.com]
A Preclinical Comparative Analysis of Buprenorphine Caproate and Commercially Available Long-Acting Injectable Buprenorphine Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive preclinical benchmark of buprenorphine caproate, a novel investigational long-acting injectable (LAI) buprenorphine prodrug, against the commercially available LAI buprenorphine formulations, Sublocade® (buprenorphine extended-release) and Buvidal®/Brixadi® (buprenorphine extended-release). This document synthesizes available preclinical data to offer a comparative overview of their pharmacokinetic profiles and underlying pharmacological mechanisms.
Executive Summary
The development of long-acting injectable formulations of buprenorphine has revolutionized the treatment of opioid use disorder (OUD) by improving treatment adherence and reducing the risks of diversion and misuse. This guide evaluates the potential of this compound, a buprenorphine ester prodrug, as a next-generation LAI by comparing its preclinical performance with established LAI products. Preclinical data from rat models suggest that buprenorphine ester prodrugs, such as this compound, have the potential to offer a prolonged duration of action, comparable to or exceeding that of current commercial formulations.
Comparative Pharmacokinetics of LAI Buprenorphine Formulations in a Rat Model
The following tables summarize the pharmacokinetic parameters of buprenorphine ester prodrugs (as a proxy for this compound) and commercially available LAI buprenorphine formulations from preclinical studies in rats.
| Formulation Class | Specific Compound | Dose (mg/kg) | Route | Peak Plasma Concentration (Cmax) (ng/mL) | Time to Peak (Tmax) (h) | Duration Above Therapeutic Threshold (>1 ng/mL) |
| Buprenorphine Ester Prodrug | Buprenorphine Decanoate | 0.6 (micromol/kg) | IM | ~15 | ~8 | ~70 hours[1] |
| Buprenorphine Ester Prodrug | Buprenorphine Enanthate | 0.6 (micromol/kg) | IM | ~20 | ~8 | ~52 hours[1] |
| Buprenorphine Ester Prodrug | Buprenorphine Propionate | 0.6 (micromol/kg) | IM | ~25 | ~4 | ~28 hours[1] |
| Extended-Release Formulation | Buprenorphine (LHC-Bup) | 0.5 | SC | 90 (male), 34 (female) | 0.25 | 12-24 hours[2] |
| Extended-Release Formulation | Buprenorphine (BUP-XR) | 0.65 (low dose) | SC | ~1.90 (male), ~1.25 (female) at 6h | 6-24 | Up to 72 hours[3] |
| Extended-Release Formulation | Buprenorphine (BUP-XR) | 1.30 (high dose) | SC | ~3.0 (male), ~2.0 (female) at 24h | 6-24 | > 72 hours[3] |
Note: Data for buprenorphine ester prodrugs are from a study evaluating various esters and serve as a surrogate for this compound. LHC-Bup and BUP-XR are representative of commercially available extended-release formulations.
Experimental Protocols
In Vivo Pharmacokinetic Study in a Rat Model
This protocol outlines a typical experimental design for evaluating the pharmacokinetic profile of a long-acting injectable buprenorphine formulation in Sprague-Dawley rats.
1. Animal Model:
-
Species: Sprague-Dawley rats
-
Sex: Male and Female
-
Weight: 250-300g
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
2. Formulation Administration:
-
Test Article: this compound in a suitable vehicle (e.g., sesame oil).
-
Comparator Articles: Commercially available LAI buprenorphine formulations (e.g., Sublocade® or a representative formulation).
-
Route of Administration: Subcutaneous (SC) or Intramuscular (IM) injection in the dorsal scapular region.[4]
-
Dose: Appropriate dose based on allometric scaling from human equivalent doses.
3. Blood Sampling:
-
A sparse sampling design is employed.
-
Blood samples (approximately 0.25 mL) are collected from the tail vein or saphenous vein at predetermined time points (e.g., 0, 1, 4, 8, 24, 48, 72, 96, 168, 336, 504, and 672 hours) post-dosing.[5][6]
-
Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Bioanalysis:
-
Buprenorphine concentrations in plasma are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[7]
-
The lower limit of quantification (LLOQ) should be appropriate to measure trough concentrations.
5. Pharmacokinetic Analysis:
-
Non-compartmental analysis is used to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and terminal half-life (t1/2).
Buprenorphine Signaling Pathways
Buprenorphine exhibits a unique and complex pharmacology, acting as a partial agonist at the mu-opioid receptor (MOR), an antagonist at the kappa-opioid receptor (KOR), and an antagonist at the delta-opioid receptor (DOR). This mixed agonist-antagonist profile contributes to its therapeutic efficacy and favorable safety profile.
Mu-Opioid Receptor (MOR) Signaling
As a partial agonist, buprenorphine binds to and activates the MOR, but with lower intrinsic activity than full agonists like morphine or fentanyl. This activation is sufficient to alleviate withdrawal symptoms and cravings but has a "ceiling effect" on respiratory depression, a major advantage in terms of safety.
Kappa-Opioid Receptor (KOR) Signaling
Buprenorphine's antagonism at the KOR is thought to contribute to its antidepressant and anxiolytic effects, as activation of the KOR by its endogenous ligand, dynorphin, is associated with dysphoria, stress, and craving.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and Efficacy of a Long-lasting, Highly Concentrated Buprenorphine Solution in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and Histopathologic Study of an Extended-Release, Injectable Formulation of Buprenorphine in Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurocndm.mcgill.ca [neurocndm.mcgill.ca]
- 5. currentseparations.com [currentseparations.com]
- 6. Blood sample collection in small laboratory animals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the pharmacokinetics of buprenorphine and norbuprenorphine in rats after intravenous bolus administration of buprenorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Buprenorphine Caproate for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of buprenorphine caproate, a long-acting opioid derivative, is a critical component of laboratory safety and regulatory compliance. As a Schedule III controlled substance, its disposal is strictly regulated by federal and state agencies to prevent diversion and environmental contamination. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound from a laboratory setting.
Regulatory Framework: A Multi-Agency Oversight
The disposal of this compound is governed by several key regulatory bodies. Adherence to these regulations is mandatory.
| Regulatory Body | Key Responsibilities and Regulations |
| Drug Enforcement Administration (DEA) | Regulates all handling of controlled substances, including disposal. Key regulations include the Secure and Responsible Drug Disposal Act and Title 21 Code of Federal Regulations (CFR) Part 1317, which mandates that controlled substances be rendered "non-retrievable." |
| Environmental Protection Agency (EPA) | Governs the disposal of pharmaceutical waste to protect the environment. The Resource Conservation and Recovery Act (RCRA) and the Management Standards for Hazardous Waste Pharmaceuticals Final Rule (Subpart P) are key regulations. Notably, the EPA banned the sewering of hazardous waste pharmaceuticals in 2019.[1] |
| State and Local Authorities | Individual states may have more stringent regulations than federal agencies regarding controlled substance and pharmaceutical waste disposal. Always consult your state's Board of Pharmacy and environmental protection agency. |
Step-by-Step Disposal Procedures for this compound
The following procedures are based on best practices for the disposal of controlled substances in a laboratory setting. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
1. Waste Identification and Segregation:
-
Unused or Expired this compound: This is considered a controlled substance waste and must be segregated from other waste streams.
-
Contaminated Labware: Items such as vials, syringes, and personal protective equipment (PPE) that have come into direct contact with this compound should be considered pharmaceutical waste and segregated.
2. On-Site Destruction (Rendering Non-Retrievable):
For laboratories that perform on-site destruction of controlled substances, the primary goal is to render the this compound non-retrievable. This means it cannot be transformed to a physical or chemical state or form which would allow it to be readily available for misuse.
-
Chemical Deactivation: While specific chemical degradation protocols for this compound are not widely established, studies on buprenorphine have shown its degradation under acidic, basic, and oxidative conditions.[2][3] However, developing a validated chemical deactivation protocol should be done in consultation with a qualified chemist and your EHS department to ensure the process is effective and does not create hazardous byproducts.
-
Commercial Disposal Kits: Several commercially available kits are designed to neutralize controlled substances. These kits typically contain activated carbon or other chemicals that adsorb and deactivate the active pharmaceutical ingredient.[1]
3. Documentation is Critical:
Accurate and detailed record-keeping is a cornerstone of DEA compliance.
-
DEA Form 41: Registrants disposing of controlled substances must complete a DEA Form 41 ("Registrants Inventory of Drugs Surrendered").[4]
-
Witnesses: The on-site destruction of controlled substances must be witnessed by at least two authorized employees. Both individuals must sign the disposal log.[4]
-
Logbook: Maintain a dedicated logbook for controlled substance disposal that includes the date, time, substance name, quantity, method of destruction, and the signatures of the authorized personnel and witnesses.
4. Off-Site Disposal:
For many laboratories, off-site disposal by a licensed hazardous waste contractor is the most secure and compliant method.
-
Contact your EHS Department: Your institution's EHS department will have established procedures and contracts with licensed vendors for the disposal of controlled substance waste.
-
Packaging and Labeling: Follow your EHS and the contractor's instructions for packaging and labeling the waste. This typically involves placing the material in a designated, leak-proof container with proper hazard communication labels.
5. Disposal of Contaminated Materials:
-
Sharps: Syringes and needles should be placed in a designated sharps container.
-
Vials and Other Labware: Empty vials that once contained this compound should be managed as pharmaceutical waste.
-
PPE: Contaminated gloves, lab coats, and other PPE should be disposed of in accordance with your institution's policies for pharmaceutical waste.
Important "Don'ts" of this compound Disposal:
-
DO NOT dispose of this compound in the regular trash.
-
DO NOT flush this compound down the drain. This is prohibited by the EPA for hazardous waste pharmaceuticals and is a significant environmental concern.[1] While the FDA maintains a "flush list" for certain medications to prevent accidental ingestion, this is generally not the recommended practice in a laboratory setting.[5]
-
DO NOT mix this compound waste with other chemical or biohazardous waste streams unless explicitly instructed to do so by your EHS department.
Experimental Protocols: Forced Degradation Studies
While not a disposal method, understanding the stability of buprenorphine can inform the development of potential chemical deactivation methods. A study on the stability of buprenorphine oral syringes provides a methodology for forced degradation studies:
-
Acidic Degradation: Buprenorphine solution is treated with 1N hydrochloric acid (HCl).
-
Basic Degradation: Buprenorphine solution is treated with 1N sodium hydroxide (NaOH).
-
Oxidative Degradation: Buprenorphine solution is treated with hydrogen peroxide (H₂O₂).
-
Analysis: The degradation is monitored over time using a stability-indicating method such as High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify degradation products.[2][3]
It is crucial to note that these are experimental conditions and should not be directly implemented as a disposal protocol without thorough validation and safety assessment.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a research setting.
Caption: Disposal decision workflow for this compound.
By adhering to these guidelines and working closely with your institution's safety professionals, you can ensure the safe, compliant, and responsible disposal of this compound, thereby protecting your colleagues, the community, and the environment.
References
- 1. Controlled Substance Waste & The Opioid Epidemic | Stericycle [stericycle.com]
- 2. Stability-indicating LC-MS Method for Determination of Stability of Extemporaneously Compounded Buprenorphine Oral Syringes for Neonatal Abstinence Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. addictiontraining.org [addictiontraining.org]
- 5. fda.gov [fda.gov]
Essential Safety and Operational Guidance for Handling Buprenorphine Caproate
For researchers, scientists, and drug development professionals, ensuring safety and procedural clarity in the handling of potent compounds like Buprenorphine caproate is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate safe laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is necessary to prevent exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
Recommended PPE for Handling this compound
| PPE Component | Specification | Rationale |
|---|---|---|
| Gloves | Powder-free nitrile gloves, double-gloving recommended. Chemotherapy gloves meeting ASTM D6978 standard are preferred.[1][2] | Prevents skin contact. Double-gloving provides an additional barrier. Powder-free gloves reduce the risk of aerosolizing the compound.[3] |
| Eye Protection | Safety goggles or a face shield.[3][4] | Protects eyes from splashes and airborne particles. Standard safety glasses are insufficient. |
| Respiratory Protection | At least an N100, R100, or P100 disposable filtering facepiece respirator.[5] For activities with a higher risk of aerosolization, a powered air-purifying respirator (PAPR) should be considered. | Minimizes inhalation of airborne particles. The choice of respirator should be part of a comprehensive respiratory protection program.[5] |
| Body Protection | Disposable gown made of polyethylene-coated polypropylene or other laminate materials.[2] A "bunny suit" or coveralls may be necessary for full-body protection in high-risk scenarios.[3] | Provides a barrier against skin contact with spills or contaminated surfaces. |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contamination out of the laboratory. |
Experimental Protocol: Safe Handling and Decontamination
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure risk during the handling of this compound.
Step 1: Preparation and Engineering Controls
-
Conduct all handling of this compound powder in a certified chemical fume hood or a containment ventilated enclosure (CVE).
-
Ensure a spill kit is readily available.
-
Verify that all necessary PPE is available and in good condition.
Step 2: Donning PPE
-
Don PPE in the following order: shoe covers, inner gloves, gown, outer gloves (over the cuff of the gown), respiratory protection, and eye protection.
Step 3: Handling the Compound
-
Work with the smallest quantities of the compound necessary for the experiment.
-
Use dedicated equipment and utensils.
-
Avoid activities that may generate dust or aerosols.
Step 4: Decontamination
-
In case of skin contact, immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[5] Avoid using alcohol-based hand rubs or bleach.[5]
-
For spills, cordon off the area and use the spill kit according to its instructions. For large spills, evacuate the area and contact the appropriate safety personnel.
Step 5: Doffing PPE
-
Remove PPE in a designated area to prevent cross-contamination.
-
Doff in the following order: outer gloves, gown, shoe covers, inner gloves, eye protection, and respiratory protection.
-
Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Stream Management
| Waste Type | Disposal Procedure |
|---|---|
| Unused this compound | Dispose of as hazardous pharmaceutical waste in accordance with local, state, and federal regulations. Incineration at an approved facility is often the recommended method.[4] |
| Contaminated Labware (e.g., vials, pipette tips) | Place in a designated, labeled hazardous waste container. |
| Contaminated PPE | All disposable PPE should be placed in a labeled, durable 6 mil polyethylene bag and disposed of as hazardous waste.[5] |
| Buprenorphine Patches (if applicable) | If a patch disposal unit is available, use it.[6] Otherwise, fold the patch so the adhesive sides stick together and flush it down the toilet immediately.[6] |
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE Selection Workflow for this compound Handling.
References
- 1. publications.ashp.org [publications.ashp.org]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. ats.hikmacommunityhealth.com [ats.hikmacommunityhealth.com]
- 5. PPE and Decontamination | Substance Use | CDC [cdc.gov]
- 6. google.com [google.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
